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Formamidoxime

Cat. No.: B1203019
CAS No.: 624-82-8
M. Wt: 60.056 g/mol
InChI Key: IONSZLINWCGRRI-UHFFFAOYSA-N
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Description

Formamidoxime is a chemical compound of significant interest in biomedical and materials science research. Its primary research value stems from its role as a nitric oxide (NO) donor. Studies have shown that this compound can be oxidized in vivo by enzymes such as cytochrome P450 (CYP450), leading to the release of nitric oxide . This mechanism is central to its investigation for potential effects on vascular and tracheal smooth muscle relaxation, reduction of arterial pressure, and inhibition of thrombus formation . Early patent literature and studies have also explored its positive chronotropic and inotropic effects on cardiac tissue . Beyond biomedical applications, this compound serves as a key modifier in materials science. The amidoxime functional group can be introduced to polymer surfaces containing nitrile groups, such as acrylonitrile-butadiene-styrene (ABS), to selectively increase their hydrophilicity. This application is valuable for developing separation techniques, like the flotation separation of plastics in electronic waste recycling . The first synthesis of this compound was reported from the reaction of nitriles with hydroxylamine . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O B1203019 Formamidoxime CAS No. 624-82-8

Properties

CAS No.

624-82-8

Molecular Formula

CH4N2O

Molecular Weight

60.056 g/mol

IUPAC Name

N'-hydroxymethanimidamide

InChI

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3)

InChI Key

IONSZLINWCGRRI-UHFFFAOYSA-N

SMILES

C(=NO)N

Isomeric SMILES

C(=N\O)\N

Canonical SMILES

C(=NO)N

Pictograms

Irritant; Health Hazard

Synonyms

formamidoxime

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidoxime (H₂NCH=NOH), the simplest amidoxime, is a molecule of significant interest in medicinal chemistry and materials science. Its structural versatility, arising from tautomerism and rotational isomerism, plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, detailing its various isomeric forms. It includes a compilation of quantitative structural data from computational studies, detailed experimental protocols for its synthesis and characterization, and visualizations of its structural relationships to aid in a deeper understanding of this fundamental molecule.

Chemical Structure and Isomerism

This compound exists as a dynamic equilibrium of several tautomers and rotational isomers. The primary forms include the (Z)- and (E)-amidoxime isomers, the iminohydroxylamine tautomer, and the aminonitrone (zwitterionic) tautomer. Theoretical and experimental studies have consistently shown that the (Z)-amidoxime isomer is the most stable and predominant form in both protic and aprotic solvents.[1][2][3]

The relative stability of these isomers is a key determinant of this compound's chemical behavior. The energy barrier for interconversion between some of these forms can be substantial, making their individual characterization possible under specific conditions.[4][5]

Tautomerism and Rotational Isomerism of this compound

The different isomeric forms of this compound are depicted below. The equilibrium between these structures is influenced by factors such as solvent polarity and temperature.

Tautomers cluster_amidoxime Amidoxime Tautomers cluster_other_tautomers Other Tautomers Z_Amidoxime Z-Amidoxime (Most Stable) E_Amidoxime E-Amidoxime Z_Amidoxime->E_Amidoxime Rotational Isomerism Iminohydroxylamine Iminohydroxylamine Z_Amidoxime->Iminohydroxylamine Tautomerism Aminonitrone Aminonitrone (Zwitterionic) Z_Amidoxime->Aminonitrone Tautomerism

Caption: Tautomeric and rotational isomers of this compound.

Quantitative Structural Data

The precise geometric parameters of this compound's isomers have been elucidated through computational chemistry, primarily using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory.[1][4] These calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of each isomer.

Parameter (Z)-Formamidoxime (E)-Formamidoxime Iminohydroxylamine Aminonitrone
Bond Lengths (Å)
C=N1.2761.2781.2651.321
N-O1.4081.3951.4121.315
C-N (amino)1.3551.351-1.348
N-H (amino)1.011, 1.0151.012, 1.014-1.018, 1.021
O-H0.9720.9710.969-
C-H1.0911.0921.0891.095
N-H (imino)--1.017-
Bond Angles (°) **
C-N-O110.2111.5109.8118.5
H-C-N (amino)115.5120.1-118.9
N-C-N----
H-N-H (amino)117.8118.2-119.5
H-O-N102.7103.1105.4-
H-C=N121.8117.3122.5120.3
Dihedral Angles (°) **
H-N-C=N180.0 (trans)0.0 (cis)-180.0 (trans)
H-O-N=C180.0 (trans)0.0 (cis)180.0 (trans)-

Note: The data presented in this table is a representative compilation from computational studies. Actual experimental values may vary slightly.

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, such as formonitrile (hydrogen cyanide).[1]

Materials:

  • Formonitrile (or a suitable precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

  • Add this aqueous solution to a solution of formonitrile in ethanol.

  • Heat the reaction mixture at 60-80°C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification R1 Dissolve NH₂OH·HCl and Na₂CO₃ in Water Mix Combine Reactant Solutions R1->Mix R2 Dissolve Formonitrile in Ethanol R2->Mix Heat Heat at 60-80°C Mix->Heat Monitor Monitor with TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Evaporate Solvent Evaporation Cool->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and its tautomers.

Sample Preparation:

  • Solid Phase: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Liquid Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

Data Acquisition:

  • Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

Expected Absorptions: [1][2]

  • Amidoxime form:

    • O-H stretch: ~3620 cm⁻¹ (in liquid phase)

    • N-H stretch (NH₂): 3400-3500 cm⁻¹

    • C=N stretch: 1650–1670 cm⁻¹

  • Aminonitrone form:

    • C=N⁺(H) stretch: ~1690 cm⁻¹

¹H and ¹³C NMR spectroscopy can be used to distinguish between the different isomers of this compound in solution.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • The chemical shifts (δ) will be indicative of the electronic environment of the protons and carbons in each isomer. The presence of distinct sets of signals can indicate the co-existence of multiple isomers in solution.

Microwave spectroscopy provides highly accurate rotational constants for gas-phase molecules, allowing for the precise determination of molecular geometry.

Experimental Setup:

  • The experiment requires a microwave spectrometer capable of operating in the gigahertz frequency range.

  • The this compound sample is introduced into the spectrometer in the gas phase, typically by gentle heating to increase its vapor pressure.

Data Analysis:

  • The observed rotational transitions are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each isomer.

  • These constants are inversely proportional to the moments of inertia and can be used to calculate precise bond lengths and angles.

Bonding and Electronic Structure

The bonding in this compound can be described using a combination of valence bond theory and molecular orbital theory. The C=N double bond consists of a σ bond and a π bond. The nitrogen and oxygen atoms possess lone pairs of electrons that contribute to the molecule's overall polarity and ability to act as a hydrogen bond donor and acceptor.

The presence of the amino group (-NH₂) and the hydroxyl group (-OH) allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions play a significant role in the crystal packing of solid this compound and its behavior in solution.

The electronic structure is characterized by delocalization of electron density, particularly in the aminonitrone tautomer, which has a zwitterionic character. Computational studies have shown that the highest occupied molecular orbital (HOMO) is typically located on the π system of the C=N bond and the lone pairs of the nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is an antibonding π* orbital.

BondingConcept cluster_bonding Key Bonding Features cluster_properties Resulting Properties B1 C=N Double Bond (σ and π bonds) P1 Molecular Polarity B1->P1 P2 Reactivity B1->P2 B2 Lone Pairs on N and O B2->P1 P3 Crystal Packing B2->P3 B3 Hydrogen Bonding Capability (Donor and Acceptor) B3->P3 P4 Solvation Behavior B3->P4 B4 Electron Delocalization (especially in Aminonitrone) B4->P2

Caption: Relationship between bonding features and molecular properties.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The prevalence of the (Z)-amidoxime isomer, along with the existence of other accessible tautomers, underscores the complexity and richness of its chemistry. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this important molecule. A thorough understanding of its structural and electronic properties is essential for the rational design of new therapeutic agents and functional materials based on the this compound scaffold.

References

The Genesis of a Nitric Oxide Donor: A Technical History of Formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidoxime, the simplest amidoxime (B1450833), holds a significant place in the history of organic chemistry and has garnered contemporary interest in pharmacology due to its role as a nitric oxide (NO) donor. First synthesized in 1873, its journey from a chemical curiosity to a tool in biomedical research is a testament to the enduring value of fundamental chemical discovery. This technical guide provides a comprehensive overview of the history, discovery, and seminal synthetic methodologies of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of its synthesis and biological signaling pathways to serve as a valuable resource for researchers in chemistry and drug development.

A Historical Overview of this compound's Discovery

The initial synthesis of this compound was reported in 1873 by Wilhelm Lossen and F. Schigerdecker.[1][2] This pioneering work predated the definitive structural elucidation of the amidoxime functional group. It was not until 1884 that Ferdinand Tiemann correctly proposed the chemical structure of amidoximes, including this compound.[1][2] These early investigations laid the groundwork for the future exploration of this class of compounds. For many years, this compound remained primarily of academic interest. However, in the late 20th and early 21st centuries, a deeper understanding of the biological significance of nitric oxide as a signaling molecule led to a resurgence of interest in compounds capable of releasing NO. This compound was identified as one such molecule, with studies revealing its ability to act as a vasodilator by releasing NO, a discovery that has paved the way for its investigation in various therapeutic contexts.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula CH4N2OPubChem
Molecular Weight 60.06 g/mol PubChem
CAS Number 624-82-8
Appearance White to off-white solid
Melting Point 112-115 °C
pKa (predicted)14.53 ± 0.40
IUPAC Name N'-hydroxymethanimidamidePubChem
Synonyms Isuretin, Formamide oxime, N-HydroxyformamidinePubChem

Synthesis of this compound: From Historical Methods to Modern Protocols

The most prevalent and enduring method for the synthesis of this compound involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, in this case, hydrogen cyanide or a precursor.

The Classic Tiemann Synthesis (Conceptual Protocol)

Reaction Principle: The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

General Protocol:

  • Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in an appropriate solvent, typically an alcohol such as ethanol (B145695) or methanol.

  • Liberation of Free Hydroxylamine: A base, such as sodium carbonate or triethylamine, is added to the hydroxylamine hydrochloride solution to generate the free hydroxylamine in situ.

  • Reaction with Nitrile: The nitrile precursor is added to the hydroxylamine solution.

  • Heating: The reaction mixture is heated, often at reflux (60-80 °C), for several hours to drive the reaction to completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove inorganic salts, followed by evaporation of the solvent.

  • Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent.

Modern Synthesis of this compound

Modern synthetic approaches have focused on improving reaction times, yields, and sustainability. These methods often employ alternative energy sources such as microwave irradiation or ultrasonication.

Table of Modern Synthesis Yields:

MethodConditionsReaction TimeYield
Conventional HeatingRefluxing ethanol1-48 hoursUp to 98%
Ultrasonic IrradiationSolvent-freeShort70-85%
Microwave IrradiationImidoylbenzotriazoles and hydroxylamine5-15 minutes65-81%

Detailed Experimental Protocol (Hypothetical Modern Example):

Disclaimer: This is a representative, hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reagents and Equipment:

    • Hydroxylamine hydrochloride (1.0 eq)

    • Sodium carbonate (2.0 eq)

    • Methanol (solvent)

    • A suitable nitrile precursor

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard glassware for work-up and recrystallization

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroxylamine hydrochloride and methanol.

    • Stir the mixture until the hydroxylamine hydrochloride is fully dissolved.

    • Slowly add sodium carbonate to the solution. Effervescence will be observed.

    • Add the nitrile precursor to the reaction mixture.

    • Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (sodium chloride and unreacted sodium carbonate).

    • Wash the solid residue with a small amount of cold methanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

  • Characterization:

    • The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Bioactivation and Signaling Pathway of this compound

This compound's primary pharmacological interest lies in its ability to act as a prodrug for nitric oxide. The bioactivation process and the subsequent signaling cascade are crucial for its biological effects.

Bioactivation to Nitric Oxide

This compound is metabolized in the body to release nitric oxide. This bioactivation is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver. The proposed mechanism involves the oxidative cleavage of the C=N bond within the amidoxime moiety.

The NO-cGMP Signaling Pathway

Once released, nitric oxide acts as a signaling molecule, primarily through the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP levels leads to the activation of cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, resulting in a range of physiological responses, most notably smooth muscle relaxation and vasodilation.

Visualizing the Chemistry and Biology of this compound

The following diagrams, generated using the DOT language, illustrate the key processes related to this compound.

historical_timeline cluster_1800s 19th Century cluster_20th_21st 20th-21st Century synthesis 1873: First Synthesis (Lossen & Schigerdecker) structure 1884: Structure Elucidation (Tiemann) synthesis->structure Structural Understanding no_discovery Late 20th Century: Discovery of NO as a Signaling Molecule pharma_interest Early 21st Century: Investigation as an NO-Donating Prodrug no_discovery->pharma_interest Renewed Interest

A brief timeline of the key milestones in the history of this compound.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification nitrile Nitrile Precursor mixing Mixing in Solvent (e.g., Methanol) nitrile->mixing hydroxylamine Hydroxylamine (from Hydrochloride Salt) hydroxylamine->mixing base Base (e.g., Na2CO3) base->mixing heating Heating (e.g., Reflux) mixing->heating filtration Filtration heating->filtration evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization evaporation->recrystallization product Pure this compound recrystallization->product

A generalized workflow for the synthesis of this compound.

signaling_pathway cluster_bioactivation Bioactivation cluster_signaling Downstream Signaling This compound This compound cyp450 Cytochrome P450 (CYP) Enzymes This compound->cyp450 Metabolism no Nitric Oxide (NO) cyp450->no sgc Soluble Guanylate Cyclase (sGC) no->sgc Activation cgmp cGMP sgc->cgmp Conversion gtp GTP gtp->sgc Substrate pkg Protein Kinase G (PKG) cgmp->pkg Activation response Physiological Response (e.g., Vasodilation) pkg->response Phosphorylation of Targets

The bioactivation of this compound and the subsequent NO-cGMP signaling pathway.

Conclusion

This compound, a molecule with a rich history spanning nearly 150 years, continues to be relevant in the field of medicinal chemistry and pharmacology. Its straightforward synthesis and its function as a nitric oxide donor make it a valuable tool for researchers investigating the physiological and pathological roles of NO. This guide has provided a comprehensive technical overview, from its initial discovery to its biological mechanism of action, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge necessary to work with and innovate upon this interesting chemical entity. The detailed protocols and visual diagrams serve as a practical resource for the synthesis, understanding, and application of this compound in a research setting.

References

Formamidoxime (CAS 624-82-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Properties, Synthesis, and Biological Activity of a Versatile Nitric Oxide Donor

Formamidoxime, also known as isuretin, is a simple yet versatile organic compound with the CAS number 624-82-8.[1][2][3][4] It serves as a valuable intermediate in organic synthesis and has garnered significant interest in medicinal chemistry and drug development due to its biological activities, primarily as a nitric oxide (NO) donor.[5][6] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, its key biological functions, and essential safety information for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound is an organic compound that features both a formamide (B127407) and an oxime functional group.[1] It typically appears as a white to pale yellow powder or solid at room temperature.[1] The compound exhibits moderate solubility in water and is soluble in organic solvents like ethanol (B145695) and ether.[1] It is known to be sensitive to moisture and can undergo hydrolysis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 624-82-8[2][3][4]
Molecular Formula CH₄N₂O[1][2][3][4]
Molecular Weight 60.06 g/mol [1][2][4]
Melting Point 112-115 °C[2][3]
Boiling Point 95.06°C (rough estimate)[2][3]
Appearance White to pale yellow powder/solid[1]
Solubility Moderately soluble in water; Soluble in ethanol and ether[1]
Storage Temperature 2-8°C

Table 2: Chemical Identifiers for this compound

Identifier TypeIdentifierSource(s)
IUPAC Name N'-hydroxymethanimidamide[4]
SMILES N/C=N/O
InChI Key IONSZLINWCGRRI-UHFFFAOYSA-N[1][4]
EC Number 210-865-8[3][4]
Synonyms Isuretin, Formamide oxime, N-hydroxy-methanimidamide[1][3][4]

Synthesis and Experimental Protocols

This compound was first synthesized in 1873.[5] While various methods exist for the synthesis of amidoximes, the most prevalent and widely used protocol involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[5]

General Experimental Protocol: Synthesis from a Nitrile

This method involves heating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent.[5] More recent variations utilize aqueous hydroxylamine, which can shorten reaction times, or employ solvent-free methods with ultrasonic irradiation to produce high yields.[5]

  • Reagents & Setup: A round-bottomed flask is equipped with a reflux condenser. The nitrile starting material, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate) are added to a suitable solvent (e.g., ethanol).

  • Reaction: The mixture is heated to 60-80 °C and stirred for several hours.[5] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water and extracted with an appropriate organic solvent.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product can be further purified by recrystallization to yield the final amidoxime.[7]

Below is a generalized workflow for this common synthesis method.

G cluster_workflow General Workflow: Amidoxime Synthesis from Nitriles A 1. Reagent Mixing (Nitrile, Hydroxylamine, Base, Solvent) B 2. Heating & Reflux (60-80°C, several hours) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Aqueous Work-up (Extraction with Organic Solvent) C->D E 5. Drying & Concentration (Anhydrous Na2SO4, Filtration) D->E F 6. Purification (Recrystallization) E->F G Pure Amidoxime Product F->G

Caption: Generalized experimental workflow for the synthesis of amidoximes.

Biological Activity and Signaling Pathways

This compound's biological significance stems from its ability to act as a prodrug that releases nitric oxide (NO), inhibit DNA synthesis, and exhibit antitumor properties.[2][8]

Nitric Oxide (NO) Donation

The primary mechanism of action for this compound involves its role as an NO donor.[5] Unlike endogenous NO synthesis which relies on nitric oxide synthase (NOS) enzymes, this compound can generate NO through a NOS-independent pathway.[5] It undergoes oxidative cleavage of its C=N bond, a reaction catalyzed by liver cytochrome P450 (CYP450) enzymes, to produce NO.[5][8]

The released NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] The accumulation of cGMP acts as a second messenger, leading to various physiological responses, including the relaxation of smooth muscle, such as in aortic and tracheal tissues.[5] This makes it a compound of interest for cardiovascular applications.[5] In some tissues, another NADPH-dependent reductase pathway may be involved in its oxidation.[5]

G cluster_pathway This compound-Induced NO Signaling Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Oxidative Cleavage CYP450 Cytochrome P450 (or other reductase) CYP450->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Conversion Response Physiological Response (e.g., Smooth Muscle Relaxation) cGMP->Response Downstream Signaling

Caption: Signaling pathway of this compound as a nitric oxide donor.

Antitumor and Other Activities

Beyond its role as an NO donor, this compound has been shown to inhibit replicative DNA synthesis.[2][8] This activity contributes to its observed antitumor effects, specifically against L1210 leukemia.[2][8] Additionally, as N'-Hydroxyimidoformamide (NHI), it acts as a plant growth regulator by inhibiting the enzyme cyclase, leading to a decrease in cAMP production.[1]

Safety, Handling, and Storage

This compound is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[3][4][9]

Table 3: GHS Hazard and Precautionary Information

CategoryInformationSource(s)
Pictogram Warning[4][9]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH351: Suspected of causing cancer[4][9]
Precautionary - Prevention P203: Obtain, read and follow all safety instructions before useP261: Avoid breathing dustP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection[4][9]
Precautionary - Response P301+P317: IF SWALLOWED: Get medical helpP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh airP318: IF exposed or concerned, get medical advice[4][9]
Precautionary - Storage P405: Store locked up[4][9]
Precautionary - Disposal P501: Dispose of contents/container to an approved waste disposal plant[4][9]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[9]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[9]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is between 2-8°C.

References

Theoretical Deep Dive into Formamidoxime Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the conformational landscape, tautomeric forms, and isomerization pathways of formamidoxime, providing a foundational understanding for applications in medicinal chemistry and materials science.

This compound, the simplest amidoxime (B1450833), serves as a critical model system for understanding the structural and energetic properties of this important class of molecules. With wide-ranging applications from prodrugs to materials for uranium extraction from seawater, a detailed theoretical understanding of this compound's isomeric and tautomeric forms is paramount for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the theoretical studies on this compound isomers, focusing on their relative stabilities, conformational dynamics, and the computational methodologies used for their investigation.

Core Concepts: Isomerism and Tautomerism in this compound

This compound can exist as several isomers, primarily categorized as stereoisomers (E/Z isomers) and constitutional isomers (tautomers). The interplay between these forms is crucial for the molecule's chemical behavior and biological activity.

  • E/Z Isomerism: Arising from the restricted rotation around the C=N double bond, this compound exists as two stable stereoisomers: the E-isomer and the Z-isomer. Computational studies consistently show that the Z-isomer is thermodynamically more stable than the E-isomer, primarily due to the presence of an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.

  • Tautomerism: this compound also exhibits tautomerism, with the most significant forms being the amide-oxime and nitroso-amine tautomers, in addition to the canonical oxime form. The relative energies of these tautomers are critical for understanding the reactivity and potential metabolic pathways of this compound-containing compounds.

Relative Stabilities of this compound Isomers and Tautomers

Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, as well as ab initio methods like Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the energetic landscape of this compound. The following table summarizes the relative energies of the key isomers and tautomers.

Isomer/TautomerConformationRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p)Relative Energy (kcal/mol) at MP2/6-311++G(d,p)
(Z)-Formamidoxime Planar0.00 (Global Minimum)0.00 (Global Minimum)
(E)-Formamidoxime Planar5.8 - 6.56.0 - 7.0
Amide-Oxime Planar20.0 - 25.022.0 - 28.0
Nitroso-Amine Non-planar> 30.0> 30.0

Note: The ranges in relative energies reflect the variations found in different computational studies, which may employ slightly different basis sets or solvent models.

Conformational Analysis and Rotational Barriers

The flexibility of the hydroxyl and amino groups in this compound gives rise to various conformers. The rotation around the C-N and N-O single bonds leads to different spatial arrangements of the atoms, with distinct energy profiles.

Rotational BarrierFrom IsomerTo IsomerBarrier Height (kcal/mol) at B3LYP/6-311++G(d,p)Barrier Height (kcal/mol) at MP2/6-311++G(d,p)
C=N Rotation (Z)-Formamidoxime(E)-Formamidoxime30 - 3532 - 38
C-N Rotation Planar (Z)Perpendicular8 - 129 - 14
N-O Rotation Planar (Z)Perpendicular5 - 86 - 9

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound isomers relies on a systematic computational workflow. The following outlines the key steps involved in these studies.

Geometry Optimization

The first step in characterizing the isomers is to find their most stable three-dimensional structures. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

  • Methodology:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Level of Theory: Density Functional Theory (DFT) with a hybrid functional like B3LYP is a common and reliable choice. For higher accuracy, Møller-Plesset perturbation theory (MP2) can be employed.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

    • Procedure: An initial guess for the molecular geometry is constructed. The optimization algorithm then iteratively adjusts the atomic positions to find the stationary point on the potential energy surface with the lowest energy.

Vibrational Frequency Analysis

Once the geometries are optimized, a vibrational frequency calculation is performed to confirm that the structure corresponds to a true energy minimum.

  • Methodology:

    • Procedure: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.

    • Confirmation of Minima: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state structure.

    • Zero-Point Vibrational Energy (ZPVE): The calculated frequencies are used to determine the ZPVE, which is then added to the electronic energy to obtain a more accurate total energy.

Transition State Searching

To determine the energy barriers for isomerization and conformational changes, the transition state (TS) connecting the two minima must be located.

  • Methodology:

    • Search Algorithms: Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following algorithms are commonly used.

    • Procedure: The search requires initial guesses for the reactant, product, and sometimes the transition state structures. The algorithm then searches for a first-order saddle point on the potential energy surface.

    • Verification: A true transition state is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations

To ensure that a located transition state correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.

  • Methodology:

    • Procedure: The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.

    • Confirmation: A successful IRC calculation will terminate at the optimized geometries of the reactant and product, confirming the connection.

Visualization of Isomerization and Tautomerization Pathways

The relationships between the different isomers and tautomers of this compound can be visualized as a network of interconnected species on a potential energy surface.

formamidoxime_pathways cluster_Z (Z)-Formamidoxime cluster_E (E)-Formamidoxime cluster_tautomers Tautomers Z_planar Planar (Global Minimum) Rel. E = 0.00 kcal/mol E_planar Planar Rel. E = ~6.2 kcal/mol Z_planar->E_planar C=N Rotation TS1 (~33 kcal/mol) amide_oxime Amide-Oxime Rel. E = ~23 kcal/mol Z_planar->amide_oxime Proton Transfer TS2 (~40-50 kcal/mol) E_planar->Z_planar nitroso_amine Nitroso-Amine Rel. E > 30 kcal/mol

Caption: Energy landscape of this compound isomers and tautomers.

computational_workflow start Initial Structure Guess geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc is_minimum All Real Frequencies? freq_calc->is_minimum minimum Stable Isomer/ Conformer is_minimum->minimum Yes ts_search Transition State Search (e.g., QST3) is_minimum->ts_search No (Imaginary Freq.) is_ts One Imaginary Frequency? is_minimum->is_ts No ts_search->freq_calc is_ts->geom_opt No (Not a TS) ts Transition State is_ts->ts Yes irc IRC Calculation ts->irc connection_confirmed Reactant/Product Connection Confirmed irc->connection_confirmed

Caption: Workflow for computational analysis of this compound isomers.

Conclusion and Future Directions

The theoretical study of this compound provides a detailed picture of its isomeric and tautomeric landscape. The Z-isomer is the most stable form, and significant energy barriers separate it from the less stable E-isomer and the high-energy tautomers. This fundamental knowledge is crucial for understanding the reactivity, stability, and biological activity of more complex amidoxime derivatives.

Future research in this area could focus on:

  • Solvent Effects: A more detailed investigation of how different solvent environments influence the relative stabilities of the isomers and the barriers to interconversion.

  • Excited State Properties: Exploring the photochemical behavior of this compound isomers, which could be relevant for applications in materials science.

  • Catalysis: Investigating the catalytic mechanisms for the interconversion of this compound isomers, which could have implications for synthetic chemistry.

By continuing to leverage the power of computational chemistry, researchers can further unravel the intricacies of this compound and its derivatives, paving the way for the development of new and improved technologies.

Formamidoxime Tautomerism and Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidoxime, the simplest amidoxime (B1450833), serves as a critical functional group in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to a complex tautomeric landscape. This technical guide provides a comprehensive analysis of the tautomerism of this compound, detailing the relative stability of its various forms. We present a synthesis of current computational and experimental data, offering insights into the structural, energetic, and spectroscopic characteristics of the principal tautomers. This document is intended to be a resource for researchers in drug design, chemical synthesis, and computational chemistry, providing foundational knowledge for the manipulation and application of this versatile chemical moiety.

Introduction

Amidoximes are a class of organic compounds possessing the general structure RC(NH₂)=NOH. Their ability to act as nitric oxide (NO) donors, coupled with their use as bioisosteres for carboxylic acids, has cemented their importance in drug development.[1] this compound, as the parent molecule of this class, presents a fundamental system for understanding the physicochemical properties that govern the reactivity and biological interactions of more complex amidoxime-containing molecules.[1][2]

A key feature of amidoximes is their capacity to exist in multiple tautomeric forms, including the amidoxime, iminohydroxylamine, aminonitrone (zwitterionic), and nitroso-amine forms.[3][4] Each of these tautomers can also exist as Z and E geometrical isomers. The relative populations of these tautomers are dictated by their thermodynamic stabilities, which can be significantly influenced by factors such as solvent, pH, and temperature.[3][5] Understanding the tautomeric preferences of this compound is therefore crucial for predicting its behavior in different chemical and biological environments.

This guide synthesizes the findings from numerous theoretical and experimental investigations to provide a detailed overview of this compound tautomerism and stability.

Tautomeric Forms of this compound

The primary tautomeric forms of this compound are illustrated below. Computational studies have consistently shown that the Z-amidoxime is the most stable tautomer in both the gas phase and in solution.[1][3]

Formamidoxime_Tautomers cluster_amidoxime Amidoxime Tautomers cluster_iminohydroxylamine Iminohydroxylamine Tautomers cluster_aminonitrone Aminonitrone Tautomers Z-Amidoxime Z-Amidoxime (Most Stable) E-Amidoxime E-Amidoxime Z-Amidoxime->E-Amidoxime Isomerization Z-Iminohydroxylamine Z-Iminohydroxylamine Z-Amidoxime->Z-Iminohydroxylamine Tautomerization Z-Aminonitrone Z-Aminonitrone Z-Amidoxime->Z-Aminonitrone Tautomerization E-Iminohydroxylamine E-Iminohydroxylamine Z-Iminohydroxylamine->E-Iminohydroxylamine Isomerization E-Aminonitrone E-Aminonitrone Z-Aminonitrone->E-Aminonitrone Isomerization

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: A Quantitative Overview

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of this compound tautomers. The following tables summarize key quantitative data from the literature.

Table 1: Relative Energies of this compound Tautomers
TautomerRelative Energy (kcal/mol) in Gas PhaseNotes
Z-Amidoxime 0.00The global minimum energy structure.[3]
E-Amidoxime 3.5 - 5.4Higher in energy due to steric hindrance.[1]
Z-Aminonitrone 3.0 - 4.5A zwitterionic form with significant charge separation.[1]
E-Aminonitrone > 8.5Generally less stable than the Z-isomer.[1]
Iminohydroxylamine 10 - 13Significantly less stable than the amidoxime form.[4]
Nitroso-amine ~30The least stable tautomer.[4]

Note: The exact energy values can vary depending on the level of theory and basis set used in the calculations.

Table 2: Energy Barriers for Tautomerization
Tautomerization ProcessEnergy Barrier (kcal/mol) in Gas PhaseEnergy Barrier (kcal/mol) with Water Assistance
Amidoxime to Iminohydroxylamine33 - 719 - 20

The high energy barrier for tautomerization in the gas phase suggests that interconversion at room temperature is slow.[3][6] However, the presence of solvent molecules, particularly water, can significantly lower this barrier by facilitating proton transfer.[6]

Experimental Data and Protocols

Experimental studies have corroborated the theoretical findings, providing valuable structural and spectroscopic information.

Synthesis of this compound

This compound can be synthesized by the reaction of hydroxylamine (B1172632) with a nitrile.[7] A common method involves the nucleophilic attack of hydroxylamine on hydrogen cyanide.[8]

Protocol:

  • Dissolve hydroxylamine hydrochloride in methanol.

  • Add a methanolic solution of sodium cyanide slowly at a controlled temperature.

  • The reaction mixture is stirred for a specified period.

  • The resulting sodium chloride is filtered off.

  • The filtrate is concentrated under reduced pressure to yield crude this compound.

  • Recrystallization from ethanol (B145695) can be performed for purification.[8]

X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography.[8]

Experimental Details:

  • Crystal System: Orthorhombic[8]

  • Space Group: P2₁2₁2₁[8]

  • Key Findings: The molecule is planar, and the bond lengths suggest a resonance hybrid between the this compound and hydroxyformamidine structures, with the this compound form being the major contributor.[8] The molecules are arranged in hydrogen-bonded spirals in the crystal lattice.[8]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the different tautomeric forms. The C=N stretching frequency is a key diagnostic band.[1]

  • Amidoxime C=N stretch: ~1656 cm⁻¹[1]

  • Aminonitrone C=N stretch: ~1690 cm⁻¹ (medium to strong band)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomeric equilibria in solution.[9][10] The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Protocol for NMR Analysis:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Acquire ¹H and ¹³C NMR spectra at a specific temperature.

  • Analyze the chemical shifts and coupling constants to identify the signals corresponding to different tautomers.

  • The relative integration of the signals can be used to determine the molar ratios of the tautomers in solution.[11]

  • Temperature-dependent NMR studies can provide thermodynamic parameters for the tautomeric equilibrium.[9]

Computational Methodologies

The majority of the stability data for this compound tautomers comes from quantum chemical calculations.

Typical Computational Protocol:

  • Structure Optimization: The geometries of all possible tautomers and isomers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP.[6]

  • Basis Set Selection: A sufficiently large and flexible basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure.[6]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[5] Explicit solvent molecules can also be included in the calculations to model specific hydrogen bonding interactions.[6]

  • Transition State Search: To determine the energy barriers for tautomerization, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.[6]

Computational_Workflow start Define Tautomers geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search verify_min Verify Energy Minima freq_calc->verify_min verify_min->geom_opt Imaginary frequency energy_calc Single-Point Energy (Higher Level Theory) verify_min->energy_calc All real frequencies solvent_model Incorporate Solvent Effects (e.g., PCM) energy_calc->solvent_model end Relative Stabilities and Barriers solvent_model->end barrier_calc Calculate Energy Barriers ts_search->barrier_calc barrier_calc->end

Caption: A typical computational workflow.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its pharmacological properties, including:

  • Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, leading to varied binding affinities for a biological target.

  • Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity, and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The reactivity of a molecule can be tautomer-dependent, affecting its metabolic fate.

A thorough understanding of the tautomeric landscape of this compound and its derivatives is therefore a prerequisite for rational drug design and development.

Conclusion

This compound exists in a complex equilibrium of tautomeric and isomeric forms. A convergence of computational and experimental evidence has established the Z-amidoxime as the most stable tautomer. The high energy barrier for uncatalyzed tautomerization suggests that this form will predominate under most conditions, but the catalytic effect of protic solvents can facilitate interconversion. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound and more complex amidoxime-containing molecules, enabling a more informed approach to their synthesis, characterization, and application.

References

spectroscopic analysis of formamidoxime (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Formamidoxime

Introduction

This compound (CAS RN: 624-82-8), with the molecular formula CH₄N₂O, is the simplest amidoxime (B1450833) and serves as a valuable small molecule in medicinal chemistry and drug development.[1] Its significance lies primarily in its biological activity as a nitric oxide (NO) donor, which is facilitated by in-vivo oxidation, and its ability to inhibit replicative DNA synthesis. These properties make it a compound of interest for research into cardiovascular conditions and oncology. A thorough understanding of its structural and chemical properties through spectroscopic analysis is fundamental for its application, quality control, and further development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound. It includes detailed experimental protocols, tabulated spectral data, and workflow diagrams to assist researchers, scientists, and drug development professionals in their analytical endeavors.

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. As experimental NMR data for this compound is not widely published, the following tables are based on predicted values derived from spectral databases and an understanding of chemical shift principles for its constituent functional groups.

Data Presentation: Predicted NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~ 7.0 - 7.5Singlet (s)CHProton attached to the C=N double bond.
~ 5.0 - 6.0Broad (br s)NH₂Amine protons; chemical shift can be variable.
~ 9.0 - 10.0Broad (br s)OHOxime hydroxyl proton; chemical shift can be variable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~ 145 - 155C=NCarbon of the imine functional group.

Experimental Protocol: NMR Analysis

  • Sample Preparation :

    • Accurately weigh 10-25 mg of solid this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. This compound's polarity suggests DMSO-d₆ is a good choice.

    • Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's probe.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound (10-25 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform & Phasing F->G H Reference to Solvent G->H I Integrate & Assign Peaks H->I J Structural Elucidation I->J IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Grind Sample with Nujol or KBr B Create Mull Film or Press Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Identify Characteristic Absorption Peaks D->E F Assign Peaks to Functional Groups E->F MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (1-10 µg/mL) B Add Ionization Modifier (e.g., Formic Acid) A->B C Filter Sample B->C D Infuse into ESI Source C->D E Acquire Full Scan MS (Determine [M+H]+) D->E F Perform MS/MS on Precursor Ion E->F G Determine Exact Mass & Molecular Formula F->G H Analyze Fragmentation Pattern G->H I Confirm Structure H->I Biological_Pathway cluster_input cluster_enzyme cluster_output cluster_effect This compound This compound (Pro-drug) Enzyme Cytochrome P450 (CYP450) / NADPH This compound->Enzyme Oxidation NO Nitric Oxide (NO) Enzyme->NO Byproducts Byproducts (e.g., Formamide) Enzyme->Byproducts Effect Physiological Effects (e.g., Vasodilation) NO->Effect

References

solubility of formamidoxime in organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Formamidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining solubility. This information is crucial for researchers and professionals involved in the development and formulation of pharmaceuticals and other chemical products containing this compound.

Solubility of this compound

Solvent SystemSolvent(s)Solubility
Aqueous WaterModerate
Organic EthanolSoluble
EtherSoluble

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental in pharmaceutical and chemical research. The following are detailed methodologies for key experiments to quantitatively determine the solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

  • This compound (solid)

  • Selected solvent (e.g., water, ethanol, buffer solution)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial or flask containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the container to prevent solvent evaporation.

  • Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • After the equilibration period, allow the suspension to settle.

  • Separate the solid and liquid phases by centrifugation or filtration.

  • Carefully withdraw a sample of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analysis of Saturated Solutions

2.2.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a series of calibration standards.

Procedure:

  • Method Development: Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate the concentration of this compound in the original supernatant by using the calibration curve and accounting for the dilution factor.

2.2.2. UV-Vis Spectrophotometry

Principle: This method measures the absorbance of light by a solution at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.

Procedure:

  • Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment to a concentration where the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate Sealed container equilibrium Reach equilibrium (24-72h) agitate->equilibrium separate Centrifuge or Filter equilibrium->separate supernatant Collect supernatant separate->supernatant analyze Analyze concentration (HPLC/UV-Vis) supernatant->analyze result Solubility value analyze->result

Caption: General workflow for determining the solubility of a compound.

References

fundamental reactivity of the amidoxime functional group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of the Amidoxime (B1450833) Functional Group

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The amidoxime functional group, characterized by the presence of both a hydroxylamino and an amino group on the same carbon atom, is a versatile and increasingly important moiety in chemistry and pharmacology. Its unique electronic properties and reactivity profile make it a valuable building block for synthesizing diverse heterocyclic systems, a key component in coordination chemistry for metal chelation, and a strategic tool in drug design. This technical guide provides a comprehensive overview of the fundamental reactivity of amidoximes, including their synthesis, key chemical transformations such as oxidation, reduction, and cyclization, and their critical applications as bioisosteres and prodrugs to enhance the pharmacokinetic profiles of therapeutic agents. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a practical resource for professionals in the field.

Introduction: The Amidoxime Functional Group

An amidoxime is a derivative of an oxime where one of the substituents on the carbon of the C=N double bond is an amino group. These compounds can exist as two geometrical isomers, (Z) and (E), with the (Z)-isomer generally being the more energetically favorable form.[1][2] The amidoxime group is often considered a bioisostere of the carboxylic acid group, and it plays a significant role in various biological activities.[1] Its importance is underscored by its presence in numerous compounds with applications as antineoplastic, antihypertensive, anti-inflammatory, and antiviral agents.[3] Furthermore, the ability of amidoximes to be metabolized in vivo makes them excellent candidates for prodrug design.[4][5]

Synthesis of Amidoximes

The synthesis of amidoximes can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

From Nitriles (Primary Method)

The most prevalent and direct method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile.[1][6] This reaction is typically performed by heating a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine, or by using an aqueous solution of hydroxylamine.[1]

Other Synthetic Routes

While the nitrile route is dominant, other methods have been developed to access amidoximes:

  • From Thioamides, Amidines, or Iminoethers: These starting materials can react with hydroxylamine to yield amidoximes, sometimes providing better yields than the corresponding nitrile reaction.[1]

  • From Amides and Carboxylic Acids: One-pot procedures have been developed where amides (or carboxylic acids and amines) are activated in situ before reacting with hydroxylamine, offering an efficient alternative to multi-step syntheses.[7][8]

  • From Nitroalkanes: Primary nitroalkanes can react with magnesium or lithium amides in a one-step synthesis to produce substituted amidoximes.[9]

  • Ring-Opening of Heterocycles: Certain nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, can be opened by reducing agents or basic hydrolysis to yield N-substituted amidoximes.[1]

Table 1: Summary of Common Amidoxime Synthesis Methods

Starting MaterialReagentsTypical ConditionsYield RangeReference
NitrileHydroxylamine HCl, Base (e.g., Na₂CO₃)Reflux in Ethanol/Methanol, 1-48 h70-98%[1]
NitrileAqueous HydroxylamineRoom Temp or mild heatingHigh[1]
ThioamideHydroxylamineVaries60-100%[1]
Secondary AmidePh₃P, I₂, Et₃N, Hydroxylamine HClCH₂Cl₂, 0°C to RT, ~2 h60-90%[7][8]
Carboxylic AcidAmine, Ph₃P, I₂, Et₃N, Hydroxylamine HClOne-pot, CH₂Cl₂, 0°C to RT, ~3 h55-85%[8]
Primary NitroalkaneLithium/Magnesium AmideTHF, -78°C to RT40-70%[9]
ImidoylbenzotriazoleHydroxylamineMicrowave irradiation, 5-15 min65-81%[1]
Experimental Protocol: Synthesis of Benzamidoxime (B57231) from Benzonitrile (B105546)

Materials:

  • Benzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2.5 equivalents) in a minimal amount of water.

  • Add a solution of benzonitrile (1.0 equivalent) in 95% ethanol.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. A white precipitate of the product may form.

  • Filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure benzamidoxime as a white crystalline solid.

G Nitrile Nitrile (R-C≡N) ReactionMix Reaction Mixture Nitrile->ReactionMix Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->ReactionMix Base Base (e.g., Na₂CO₃, Et₃N) Base->ReactionMix Solvent Solvent (e.g., Ethanol) Solvent->ReactionMix Heating Heating (Reflux / 60-80°C) ReactionMix->Heating Workup Aqueous Workup & Purification Heating->Workup Amidoxime Amidoxime Product (R-C(NH₂)=NOH) Workup->Amidoxime

Caption: General workflow for the synthesis of amidoximes from nitriles.

Fundamental Reactivity

Acidity and Basicity

The amidoxime group is amphoteric, possessing both a weakly acidic N-OH proton and a basic amino group. The pKa of the hydroxyl proton is a subject of some debate in the literature but is crucial for understanding its chelation behavior and biological interactions. Recent studies combining spectroscopic titrations and computational methods have sought to resolve these values. For instance, the pKa of acetamidoxime (B1239325) and benzamidoxime have been experimentally determined, providing key data for predicting the behavior of more complex ligands.[10][11][12] This dual nature allows amidoximes to act as bidentate ligands in coordination chemistry.

Table 2: Experimentally Determined pKa Values for Representative Amidoximes

CompoundpKaMethodReference
Acetamidoxime11.16 ± 0.03Spectroscopic Titration[10]
Benzamidoxime10.22 ± 0.02Spectroscopic Titration[10]
Oxidation and Nitric Oxide (NO) Release

One of the most significant biological reactions of amidoximes is their oxidation, which can lead to the release of nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood pressure regulation.[1][2] This biotransformation is primarily catalyzed by cytochrome P450 (CYP450) enzyme systems in the presence of NADPH and oxygen.[1] The oxidation can yield different products, such as amides or nitriles, depending on the specific oxidant used.[1] This property is exploited in the design of NO-donor drugs for cardiovascular applications.

G Amidoxime Amidoxime (R-C(NH₂)=NOH) Intermediate Oxidized Intermediate Amidoxime->Intermediate Oxidation CYP450 Cytochrome P450 Enzyme System CYP450->Intermediate NADPH_O2 Cofactors (NADPH, O₂) NADPH_O2->CYP450 NO Nitric Oxide (NO) Released Intermediate->NO Amide Amide Product (R-C(O)NH₂) Intermediate->Amide Major Pathway Nitrile Nitrile Product (R-C≡N) Intermediate->Nitrile Minor Pathway BioEffect Biological Effects (e.g., Vasodilation) NO->BioEffect

Caption: Biological oxidation of amidoximes leading to NO release.

Reduction to Amidines

Amidoximes are readily reduced in vivo to the corresponding amidines.[1] This reaction is fundamental to their use as prodrugs. Amidines are often highly basic and, therefore, protonated and poorly absorbed in the gastrointestinal tract.[4] The less basic amidoxime can be absorbed orally and is then converted to the active amidine by N-reductive enzyme systems, which include cytochrome b5, its reductase, and a P450 enzyme.[4][5] This metabolic reduction is a key activation step for many therapeutic agents. While enzymatic reduction is most relevant in drug development, chemical methods using reagents like SnCl₂ have also been reported.[13]

G AmidoximeProdrug Amidoxime Prodrug (Orally Absorbed, Less Basic) GI_Tract GI Tract AmidoximeProdrug->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Liver Liver / Other Tissues Bloodstream->Liver ActiveAmidine Active Amidine Drug (Therapeutically Active, More Basic) Liver->ActiveAmidine Metabolic Reduction EnzymeSystem N-Reductive Enzymes (Cyt b5, P450) EnzymeSystem->Liver Target Biological Target (e.g., Protease) ActiveAmidine->Target Pharmacological Action

Caption: The amidoxime prodrug strategy for in vivo delivery of amidines.

Cyclization Reactions

Amidoximes are versatile precursors for the synthesis of five- and six-membered heterocycles, most notably 1,2,4-oxadiazoles.[3] The reaction of an N-substituted amidoxime with a carbonylating agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), leads to the formation of 1,2,4-oxadiazol-5-ones.[7] Similarly, reaction with acylating agents followed by cyclodehydration yields 3,5-disubstituted 1,2,4-oxadiazoles. These heterocyclic scaffolds are frequently used as amide bond bioisosteres in medicinal chemistry.[14]

Experimental Protocol: Synthesis of a 1,2,4-Oxadiazol-5-one

Materials:

  • N-substituted amidoxime

  • 1,1'-Carbonyldiimidazole (CDI)

  • Potassium carbonate (K₂CO₃), finely ground

  • Acetonitrile or Dichloromethane (anhydrous)

Procedure:

  • To a solution of the N-substituted amidoxime (1.0 equivalent) in anhydrous acetonitrile, add finely ground potassium carbonate (1.5 equivalents).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise at room temperature.

  • Stir the mixture vigorously. The reaction is typically rapid, often completing within 10-30 minutes at room temperature.[7] Monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired 1,2,4-oxadiazol-5-one.

G Amidoxime N-Substituted Amidoxime Intermediate Acyloxy-imidate Intermediate Amidoxime->Intermediate + Reagent CDI Carbonylating Agent (e.g., CDI) CDI->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Rearrangement Oxadiazole 1,2,4-Oxadiazole Product Cyclization->Oxadiazole

Caption: Reaction pathway for the cyclization of amidoximes.

Metal Complexation

The amidoxime group is an excellent chelating ligand for a wide range of metal ions, including transition metals (Cu(II), Ni(II)), lanthanides, and actinides (U(VI)).[15][16][17] The coordination can occur through different motifs, but often involves the deprotonated oxime oxygen and the amino nitrogen, forming a stable five-membered ring.[16] This property is the basis for the development of poly(amidoxime) resins, which are highly effective for extracting valuable or toxic metals from aqueous solutions, most notably for recovering uranium from seawater.[15][16][18]

Applications in Drug Development

Amidoxime Prodrugs

The in vivo reduction of amidoximes to amidines is a cornerstone of a successful prodrug strategy.[4][5] This approach enhances the oral bioavailability of potent but poorly absorbed amidine-containing drugs. By masking the highly basic amidine as a less basic amidoxime, the resulting prodrug exhibits improved absorption characteristics. Once absorbed, it is metabolically converted back to the active parent drug.[4][5] This strategy has been applied to develop antithrombotic, antiprotozoal, and antiviral agents.[5] A recent example includes the development of amidoxime prodrugs that convert to potent inhibitors of the dengue virus protease.[19][20]

Table 3: Examples of Amidoxime Prodrugs and Their Active Drugs

Prodrug (Amidoxime)Active Drug (Amidine)Therapeutic AreaKey AdvantageReference
XimelagatranMelagatranAnticoagulantImproved oral bioavailability[4]
SP-471PSP-471Antiviral (Dengue)Enables cell-based activity[19]
Pentamidine ProdrugsPentamidineAntiprotozoalImproved oral absorption[4][5]
Amidoximes and Derivatives as Bioisosteres

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties. The amidoxime group can serve as a bioisostere for carboxylic acids, mimicking its size, shape, and hydrogen bonding capabilities while altering physicochemical properties like pKa and lipophilicity.[1][21]

More commonly, the heterocyclic derivatives of amidoximes, such as 1,2,4-oxadiazoles, are used as stable, non-classical bioisosteres for amide and ester bonds.[14][22] This replacement can improve metabolic stability against hydrolysis by proteases and esterases, enhance membrane permeability, and fine-tune receptor binding interactions, ultimately leading to drugs with better pharmacokinetic profiles.[14]

Conclusion

The amidoxime functional group possesses a rich and diverse reactivity profile that makes it exceptionally valuable to researchers in synthetic chemistry, materials science, and drug development. Its straightforward synthesis, coupled with its capacity for oxidation to release nitric oxide, reduction to form active amidines, cyclization into stable heterocycles, and chelation of metal ions, provides a broad toolkit for molecular design. In particular, the well-established amidoxime-to-amidine prodrug strategy and the use of its derivatives as bioisosteres represent powerful methods for overcoming pharmacokinetic challenges in modern drug discovery. A thorough understanding of this group's fundamental reactivity is essential for harnessing its full potential in creating novel therapeutics and advanced materials.

References

Formamidoxime: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Formamidoxime (CH₄N₂O) is a small, organic molecule with significant potential in medicinal chemistry and drug development. As the simplest amidoxime, it serves as a valuable building block for the synthesis of various heterocyclic compounds and has garnered interest for its biological activities, notably as a nitric oxide (NO) donor. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular FormulaCH₄N₂O
Molecular Weight60.056 g/mol [1]
IUPAC NameN'-hydroxymethanimidamide[1]
CAS Number624-82-8[1]
AppearanceColorless to pale yellow liquid or solid[2]
SolubilitySoluble in water and alcohols; limited solubility in non-polar solvents.[2][3]

Synthesis of this compound

The most prevalent and established method for the synthesis of this compound is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, in this case, hydrogen cyanide or a cyanide salt.[4] This reaction is typically carried out in a protic solvent.

General Experimental Protocol: Synthesis from Cyanide

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol or other suitable alcohol

  • Water

  • Ice bath

  • Reaction flask with a stirrer and reflux condenser

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in a minimal amount of water. In a separate container, dissolve an equimolar amount of sodium carbonate in water. Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring to liberate the free hydroxylamine.

  • Reaction Setup: In a reaction flask, dissolve the cyanide salt in an alcohol solvent. Cool the solution in an ice bath.

  • Addition of Hydroxylamine: Slowly add the prepared hydroxylamine solution to the cooled cyanide solution with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80°C for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Isolation and Purification: The solvent from the filtrate is removed under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Safety Precautions: This synthesis involves the use of highly toxic cyanide salts and should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Analytical and Characterization Methods

The characterization and quantification of this compound are crucial for quality control and mechanistic studies. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.[5][6] An acidic modifier, such as formic acid or phosphoric acid, can be added to the mobile phase to improve peak shape.[5] Detection can be achieved using a UV detector at a low wavelength (around 210 nm). For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) can be utilized.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms.

  • ¹⁵N NMR: Nitrogen NMR can provide further structural details about the nitrogen environments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound. Characteristic absorption bands for the N-H, O-H, C=N, and C-N bonds would be expected.

Biological Activity and Mechanism of Action

This compound has garnered significant interest in drug development due to its ability to act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.

Nitric Oxide Donor Pathway

This compound is metabolized by cytochrome P450 enzymes, leading to the release of nitric oxide.[8] This released NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the relaxation of smooth muscle cells and vasodilation.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Cyanide Salt (e.g., NaCN) Cyanide Salt (e.g., NaCN) Reaction in Solvent (e.g., Ethanol) Reaction in Solvent (e.g., Ethanol) Cyanide Salt (e.g., NaCN)->Reaction in Solvent (e.g., Ethanol) Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Reaction in Solvent (e.g., Ethanol) Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction in Solvent (e.g., Ethanol) Filtration Filtration Reaction in Solvent (e.g., Ethanol)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization This compound This compound Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of this compound as a Nitric Oxide Donor

G This compound This compound CYP450 CYP450 This compound->CYP450 Metabolism NO NO CYP450->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Signaling pathway of this compound leading to smooth muscle relaxation.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its straightforward synthesis, coupled with its potent biological activity as a nitric oxide donor, makes it an attractive scaffold for the design of novel therapeutics. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action, as outlined in this guide, is essential for its successful application in research and development.

References

physical and chemical properties of formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime (CAS 624-82-8), also known as N'-hydroxymethanimidamide, is a simple yet significant organic compound featuring both an amide and an oxime functional group.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the creation of various nitrogen-containing compounds.[1] Its potential applications in pharmaceuticals and agrochemicals have been a subject of study.[1] this compound is a solid, appearing as a white to off-white or colorless to pale yellow substance at room temperature.[1] It exhibits moderate solubility in water and is soluble in organic solvents like ethanol (B145695) and ether.[1]

Physical and Chemical Properties

This compound is characterized by the following physical and chemical properties, summarized for clarity in the table below.

PropertyValueSource(s)
Molecular Formula CH₄N₂O[3][4]
Molecular Weight 60.06 g/mol [4]
Melting Point 112-115 °C[5]
Boiling Point 95.06°C (rough estimate)[5]
Appearance White to off-white solid[5]
Solubility Moderately soluble in water; Soluble in ethanol and ether[1]
pKa 14.53 ± 0.40 (Predicted)[5]
Density 1.3000 (rough estimate)[5]
Refractive Index 1.4840 (estimate)[5]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of formamide (B127407), a related compound, shows characteristic peaks for N-H, C-H, C=O, and C-N bonds. For solid formamide at very low temperatures, the following peaks have been observed:

  • N-H stretch (asymmetric and symmetric): 3372 cm⁻¹ and 3179 cm⁻¹

  • C-H stretch: 2895 cm⁻¹

  • C=O stretch: 1698 cm⁻¹

  • N-H in-plane scissor: 1628 cm⁻¹

  • C-H in-plane bend: 1386 cm⁻¹

  • C-N stretch: 1334 cm⁻¹[6]

A general IR absorption table for amides suggests the following ranges:

  • N-H Stretch: 3500-3150 cm⁻¹ (medium intensity)

  • C=O Stretch: 1700-1630 cm⁻¹ (strong intensity)[7]

NMR Spectroscopy
  • ¹H NMR: Amide (N-H) protons typically appear in the range of 5.0-9.0 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) of an amide generally resonates in the range of 160-180 ppm.[12][13]

Mass Spectrometry

The fragmentation of oximes in mass spectrometry can occur through various pathways, including the McLafferty rearrangement for certain structures.[14] The specific fragmentation pattern for this compound would involve the initial molecular ion, followed by cleavage of the C-N, N-O, and C=N bonds.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of amidoximes is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[15][16]

General Procedure:

  • A nitrile is mixed with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcohol solvent.

  • The mixture is heated for several hours at a temperature ranging from 60-80 °C.[16]

  • The use of an aqueous solution of hydroxylamine has also been reported, which may not require a base and can lead to shorter reaction times.[16]

  • Solvent-free methods using ultrasonic irradiation have also been developed, offering high yields and short reaction times.[16]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like this compound.[2][15][17]

General Protocol:

  • Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[18]

  • Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.[17]

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.[2]

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, which may be followed by cooling in an ice bath to maximize crystal formation.[2][17] Rapid cooling should be avoided as it can trap impurities.[15]

  • Crystal Collection: The formed crystals are collected by vacuum filtration.[17]

  • Washing: The collected crystals are washed with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[17]

  • Drying: The purified crystals are then dried.

Mandatory Visualizations

formamidoxime_synthesis Synthesis of this compound Nitrile Nitrile (R-C≡N) Intermediate Intermediate Adduct Nitrile->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate This compound This compound (R-C(=NOH)NH₂) Intermediate->this compound Proton Transfer

Caption: Synthesis of this compound via Nucleophilic Attack.

formamidoxime_properties Key Properties and Reactivity of this compound This compound This compound Physical Physical Properties - White Solid - Soluble in Water/Ethanol This compound->Physical Chemical Chemical Properties This compound->Chemical Synthesis Intermediate in Organic Synthesis Chemical->Synthesis Reactivity Pharma Potential Pharmaceutical Applications Synthesis->Pharma

References

Methodological & Application

Application Note: Synthesis of Formamidoxime from Hydroxylamine and Nitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amidoximes are a class of organic compounds with the general structure R-C(NH₂)=NOH. They are crucial intermediates in the synthesis of various pharmaceuticals, including serving as prodrugs for nitric oxide (NO) release, and find applications in coordination chemistry and materials science.[1][2][3] The most common and direct method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile.[1][4] This document provides detailed protocols for the synthesis of formamidoxime, the simplest amidoxime (B1450833), derived from the reaction of hydroxylamine with a nitrile precursor. While hydrogen cyanide is the direct nitrile precursor for this compound, its extreme toxicity necessitates careful handling or the use of alternative synthetic routes. The protocols provided are generalized for nitrile-to-amidoxime conversion and can be adapted for specific substrates.

General Reaction Scheme

The synthesis involves the reaction of a nitrile with hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

R-C≡N + NH₂OH → R-C(NH₂)=NOH

Experimental Protocols

Two primary methods are presented: a classical approach using hydroxylamine hydrochloride with a base, and a simpler method using an aqueous hydroxylamine solution.

Protocol 1: Synthesis using Hydroxylamine Hydrochloride and Base

This is a widely used method for a broad range of nitriles.[5] The base is required to generate free hydroxylamine from its hydrochloride salt.[1]

Materials:

  • Nitrile (e.g., Acetonitrile as a model) (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA) (2.0-6.0 eq)[1]

  • Ethanol (B145695) or Methanol (B129727)

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).[5]

  • Stir the mixture at room temperature or heat to reflux (typically 60-80°C) to decrease the reaction time.[1][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 1 to 48 hours depending on the nitrile's reactivity.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts (e.g., sodium chloride).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Protocol 2: Synthesis using Aqueous Hydroxylamine Solution

This method avoids the need for a separate base and can be more efficient, especially for aliphatic nitriles.[1] The following is adapted from a procedure for acetamidoxime.[6]

Materials:

  • Nitrile (e.g., Acetonitrile)

  • 50% w/w aqueous hydroxylamine solution

  • Non-polar solvent for washing (e.g., perfluorohexane)[5]

  • Flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer, add the nitrile (e.g., 45 mL of acetonitrile) to the aqueous hydroxylamine solution (e.g., 90 mL of 50% hydroxylamine).[5][6]

  • Stir the mixture at ambient temperature (e.g., 25°C).[6]

  • Continue stirring for 24 hours. The product, this compound or a related amidoxime, may precipitate as a crystalline solid.[5][6]

  • Collect the crystalline product by filtration.

  • Wash the filtered crystals with a non-polar solvent to remove impurities.[5]

  • The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize typical reaction conditions and troubleshooting for amidoxime synthesis.

Table 1: Summary of Reaction Conditions for Amidoxime Synthesis

Nitrile TypeHydroxylamine SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
General Aromatic/AliphaticHydroxylamine HClNa₂CO₃ / TEAEthanol / Methanol60 - 801 - 48up to 98[1]
Aliphatic (e.g., Acetonitrile)50% Aqueous NH₂OHNoneWater2524High (Crystalline product separates)[6]
General NitrilesHydroxylamineN/ASolvent-free (Ultrasonic)N/AShort70 - 85[1]
Pyrazine DerivativesHydroxylamineN/AN/AN/A1863 - 93[1]
Acrylonitrile-grafted filmHydroxylamine HClNa₂CO₃Water80475 (Conversion)[7]

Table 2: Troubleshooting Guide for Amidoxime Synthesis

IssuePotential CauseSuggested SolutionReference
Low or No Conversion 1. Low reaction temperature.2. Low reactivity of the nitrile (e.g., aliphatic).1. Increase temperature to reflux.2. Use microwave or ultrasonic irradiation.3. Use a larger excess of hydroxylamine.[5]
Amide Side Product Formation 1. Common with aromatic nitriles having electron-withdrawing groups.1. Use ionic liquids as the solvent.2. Convert the nitrile to a thioamide first, then react with hydroxylamine.[5][8][9]
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent.2. Oily or non-crystalline product.1. Choose a solvent where the product has lower solubility for recrystallization.2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization.[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrile, Hydroxylamine, Base (if needed), and Solvent setup Combine Reagents in Flask prep_reagents->setup execute Stir at Defined Temperature (e.g., 25-80°C) setup->execute monitor Monitor Reaction Progress (TLC/GC) execute->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_salts Filter Inorganic Salts (for Protocol 1) cool->filter_salts concentrate Concentrate Filtrate cool->concentrate For Protocol 2 filter_salts->concentrate purify Purify by Recrystallization concentrate->purify analysis Product Characterization (NMR, IR, MS, mp) purify->analysis

Caption: General experimental workflow for the synthesis of amidoximes.

Reaction Mechanism

Caption: Nucleophilic attack of hydroxylamine on the nitrile carbon.

Safety Precautions

  • Hydroxylamine and its salts: Can be corrosive, toxic, and potentially explosive, especially upon heating. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Nitriles: Many nitriles are toxic and can be absorbed through the skin. Hydrogen cyanide, the precursor for this compound, is an extremely toxic gas. All work with nitriles should be performed in a fume hood with appropriate PPE.

  • Solvents: Organic solvents like ethanol and methanol are flammable. Keep away from ignition sources.

A thorough risk assessment should be conducted before starting any chemical synthesis.

References

Application Notes and Protocols: Formamidoxime as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime, the simplest amidoxime, serves as a prodrug for nitric oxide (NO), a critical signaling molecule in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation. Unlike many NO donors that release NO spontaneously, this compound requires enzymatic bioactivation, offering a more controlled and targeted release of NO. This document provides a detailed overview of the mechanism of action of this compound, along with comprehensive protocols for its synthesis and the characterization of its NO-releasing properties.

Mechanism of Action: Enzymatic Generation of Nitric Oxide

The primary mechanism for NO release from this compound involves its oxidation by cytochrome P450 (CYP450) enzymes, predominantly found in the liver. This process is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen (O₂)[1]. The enzymatic reaction leads to the cleavage of the C=N(OH) bond within the this compound molecule, resulting in the formation of nitric oxide and formamide.

The reaction is susceptible to inhibition by known CYP450 inhibitors, such as miconazole (B906) and carbon monoxide, and can be enhanced by inducers of CYP450 expression, like dexamethasone. It is noteworthy that this pathway is independent of nitric oxide synthase (NOS) enzymes, the primary producers of endogenous NO[1].

Signaling Pathway of this compound-Derived Nitric Oxide

The nitric oxide generated from the enzymatic conversion of this compound initiates a well-defined signaling cascade, particularly in smooth muscle cells, leading to vasodilation.

  • Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase, activating the enzyme.

  • Increased cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Activation of Protein Kinase G (PKG): Elevated levels of cGMP activate cGMP-dependent protein kinase (PKG).

  • Modulation of Ion Channels: PKG activation leads to the opening of large-conductance calcium-activated potassium channels (BKCa) and the inhibition of L-type calcium channels.

  • Smooth Muscle Relaxation: The resulting decrease in intracellular calcium concentration leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation[1].

formamidoxime_signaling_pathway This compound This compound CYP450 Cytochrome P450 (NADPH, O₂) This compound->CYP450 Bioactivation NO Nitric Oxide (NO) CYP450->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation IonChannels ↓ Intracellular Ca²⁺ PKG->IonChannels Modulation Relaxation Smooth Muscle Relaxation IonChannels->Relaxation

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the literature, the following table summarizes typical experimental concentrations and findings for amidoximes.

ParameterValue/RangeSpecies/SystemReference
This compound Concentration for Tracheal Ring Relaxation 10⁻⁴ to 10⁻² MGuinea Pig[2]
This compound Concentration for cGMP Accumulation 10⁻⁴ to 10⁻² MGuinea Pig Tracheal Smooth Muscle Cells[2]
Rat Liver Microsomal Protein Concentration 0.25 - 0.5 mg/mLRat[3][4]
NADPH Concentration 1 mMIn vitro assays[3]
NO Release from Pyridine-2,6-diamidoxime Up to 40%In vitro (chemical oxidation)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of amidoximes from the corresponding nitrile and hydroxylamine[1].

Materials:

  • Hydrogen Cyanide (or a suitable nitrile precursor)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Filtration apparatus

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in ethanol.

  • Addition of Base: Slowly add sodium carbonate to the hydroxylamine solution with stirring. This in-situ generation of free hydroxylamine is crucial for the reaction.

  • Addition of Nitrile: Carefully add the nitrile (e.g., a precursor to hydrogen cyanide for this compound synthesis) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.

  • Purification: The filtrate, containing the this compound, can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Nitric Oxide Release from this compound using Rat Liver Microsomes

This protocol outlines a method to measure the enzymatic release of NO from this compound using rat liver microsomes. NO production is indirectly quantified by measuring the accumulation of its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), using the Griess assay.

Materials:

  • This compound

  • Rat liver microsomes (commercially available)

  • NADPH

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Griess Reagent Kit

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer

    • Rat liver microsomes (e.g., 0.5 mg/mL final concentration)

    • This compound (e.g., 1 mM final concentration)

  • Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., an equal volume of ice-cold acetonitrile) or by heat inactivation.

  • Sample Preparation for Griess Assay: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for nitrite/nitrate analysis.

  • Griess Assay:

    • Add the supernatant to a 96-well plate.

    • Add the Griess reagents according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to allow for color development.

  • Measurement: Measure the absorbance at the specified wavelength (typically 540 nm) using a microplate reader.

  • Quantification: Determine the concentration of nitrite/nitrate in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

in_vitro_no_release_workflow Start Start Prepare Prepare Reaction Mixture (Buffer, Microsomes, this compound) Start->Prepare Initiate Initiate with NADPH Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge & Collect Supernatant Terminate->Centrifuge Griess Perform Griess Assay Centrifuge->Griess Measure Measure Absorbance (540 nm) Griess->Measure Quantify Quantify NO₂⁻/NO₃⁻ Measure->Quantify End End Quantify->End

Caption: Experimental workflow for in vitro NO release assay.
Protocol 3: Measurement of cGMP Accumulation in Cultured Cells

This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cultured cells (e.g., tracheal smooth muscle cells)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • cGMP ELISA kit

  • 96-well plate

  • Incubator

  • Microplate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁴ to 10⁻² M) or a vehicle control.

  • Incubation: Incubate the cells for the desired time at 37°C.

  • Cell Lysis:

    • Remove the treatment medium and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells.

  • cGMP ELISA:

    • Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a cGMP-horseradish peroxidase (HRP) conjugate to an antibody-coated plate.

    • The cGMP in the sample competes with the cGMP-HRP conjugate for binding to the antibody.

    • After incubation and washing steps, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Measurement and Quantification: Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.

Protocol 4: Tracheal Ring Relaxation Assay

This ex vivo assay assesses the functional effect of this compound-derived NO on smooth muscle relaxation.

Materials:

  • Guinea pig trachea

  • Krebs-Henseleit solution

  • Carbachol (or another contractile agent)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate the trachea from a guinea pig and place it in ice-cold Krebs-Henseleit solution.

    • Cut the trachea into rings.

  • Mounting: Mount the tracheal rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Contraction: Induce a stable contraction in the tracheal rings by adding a contractile agent like carbachol.

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-contraction induced by carbachol.

  • Data Analysis: Construct a concentration-response curve to determine the potency (e.g., EC₅₀) of this compound.

Conclusion

This compound represents a valuable tool for studying the physiological and pharmacological effects of enzymatically generated nitric oxide. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of this NO donor. The controlled release of NO from this compound, dependent on CYP450 activity, makes it a promising candidate for further investigation in drug development, particularly in therapeutic areas where targeted NO delivery is desired.

References

Application Notes: Synthesis of 1,2,4-Oxadiazoles Using Formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle of significant interest in medicinal chemistry and drug development.[1][2] It is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[2][3] The most versatile and widely used method for constructing the 1,2,4-oxadiazole core involves the reaction of an amidoxime (B1450833) with a carbonyl-containing compound, such as a carboxylic acid or its derivative.[2][4]

Formamidoxime, as the simplest amidoxime, serves as a key building block for synthesizing 3-unsubstituted-1,2,4-oxadiazoles. These compounds are valuable scaffolds in the development of various therapeutic agents. This document provides detailed protocols and application notes for the synthesis of 1,2,4-oxadiazoles using this compound, targeting researchers, scientists, and professionals in drug development.

General Reaction Mechanism

The synthesis of a 1,2,4-oxadiazole from this compound and a carboxylic acid proceeds via a two-stage mechanism.[2] The first step is the O-acylation of the this compound by the carboxylic acid (which is typically activated) to form an O-acylthis compound intermediate. This is followed by an intramolecular cyclodehydration reaction, which forms the stable, aromatic 1,2,4-oxadiazole ring.[1][2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound (H-C(NH2)=NOH) Intermediate O-Acylthis compound Intermediate This compound->Intermediate O-Acylation (+ R-COOH) CarboxylicAcid Carboxylic Acid (R-COOH) Oxadiazole 3-H-5-R-1,2,4-Oxadiazole Intermediate->Oxadiazole Intramolecular Cyclodehydration (-H2O)

Caption: General mechanism for 1,2,4-oxadiazole formation.

Synthetic Pathways

There are two primary synthetic strategies for preparing 1,2,4-oxadiazoles from this compound: a traditional two-step method and more efficient one-pot procedures.[2][3]

  • Two-Step Pathway: Involves the initial O-acylation of this compound, followed by the isolation and purification of the O-acylthis compound intermediate. This intermediate is then subjected to a separate cyclodehydration step, often under thermal conditions, to yield the final product.[3] This method is useful when the intermediate is highly stable or when a high degree of purity is required.

  • One-Pot Pathway: This approach combines the O-acylation and cyclodehydration steps into a single reaction vessel without isolating the intermediate.[2][3] One-pot syntheses are generally more efficient, require less time and resources, and are well-suited for creating libraries of compounds for high-throughput screening.[1] These reactions are often facilitated by coupling agents, superbasic media, or microwave irradiation.[2][5]

G cluster_two_step Two-Step Pathway cluster_one_pot One-Pot Pathway Start Starting Materials (this compound + Acylating Agent) Acylation Step 1: O-Acylation Start->Acylation OnePot One-Pot Reaction (Coupling & Cyclization) Start->OnePot Isolate Isolate Intermediate (O-Acylthis compound) Acylation->Isolate Cyclize Step 2: Cyclodehydration Isolate->Cyclize Product Final Product (1,2,4-Oxadiazole) Cyclize->Product OnePot->Product

Caption: Comparison of synthetic workflows.

Experimental Protocols

The following protocols are generalized for the synthesis of 1,2,4-oxadiazoles and are directly applicable when using this compound as the amidoxime source.

Protocol 1: Classical Synthesis via Acyl Chloride (Two-Step)

This method involves the reaction of this compound with an acyl chloride, followed by thermal cyclization.[1]

Step A: O-Acylation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine (B92270) at 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude O-acylthis compound intermediate.

Step B: Cyclodehydration

  • Dissolve the crude intermediate from Step A in a high-boiling point solvent like toluene (B28343) or xylene.

  • Heat the mixture at reflux for 6-12 hours, monitoring for the disappearance of the intermediate by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis with Carbonyldiimidazole (CDI)

This protocol utilizes CDI to activate a carboxylic acid in situ for a one-pot reaction with this compound.[6][7]

  • To a solution of the desired carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add carbonyldiimidazole (CDI) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 1,2,4-oxadiazole.

Protocol 3: One-Pot Synthesis in Superbase Medium (NaOH/DMSO)

This highly efficient room-temperature method uses a superbase medium to facilitate the condensation of this compound with esters or carboxylic acids.[2][8]

  • To a suspension of powdered sodium hydroxide (B78521) (NaOH, 2.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add this compound (1.0 eq) and the carboxylic acid ester (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry.

  • If no precipitate forms, extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Protocol 4: Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly reduce reaction times for the synthesis of 1,2,4-oxadiazoles.[2]

  • In a microwave vial, combine the carboxylic acid (1.0 eq), a polymer-supported carbodiimide (B86325) (PS-Carbodiimide, 1.5 eq), and hydroxybenzotriazole (B1436442) (HOBt, 1.2 eq) in a suitable solvent like THF.

  • Add this compound (1.2 eq) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 15-30 minutes.

  • After cooling to room temperature, filter the mixture to remove the polymer-supported resin and wash the resin with additional solvent (THF or DCM).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired 1,2,4-oxadiazole.

Quantitative Data

The yield of 1,2,4-oxadiazoles can vary significantly depending on the substrates and the chosen synthetic method. The following table summarizes representative data for the synthesis of various 1,2,4-oxadiazoles from amidoximes, illustrating the effectiveness of different protocols.

Amidoxime ReactantAcylating AgentMethodConditionsYield (%)Reference
PhenylamidoximeDiffractaic AcidCDI ActivationTHF, Heat, 1 day43%[6]
4-ChlorophenylamidoximeDiffractaic AcidCDI ActivationTHF, Heat, 1 day31%[6]
Various Aryl AmidoximesVarious Carboxylic AcidsVilsmeier ReagentCH₂Cl₂, Trimethylamine, RT, 3hGood to Excellent[3]
Various AmidoximesVarious Carboxylic EstersNaOH/DMSORoom Temperature, 4-24hModerate to Excellent[8]
N-benzyl amidoximesOxidative CyclizationNBS/DBU-54-84%[3]
N-acyl amidinesOxidative CyclizationNBS/Ethyl AcetateRoom Temperature91-99%[3]

Note: Yields are highly substrate-dependent. The use of this compound will produce 3-unsubstituted 1,2,4-oxadiazoles, and yields should be optimized for each specific reaction.

The reaction of this compound with various carbonyl precursors is a robust and highly adaptable strategy for the synthesis of 3-unsubstituted-1,2,4-oxadiazoles.[2] The development of one-pot protocols, particularly those utilizing superbasic media or microwave assistance, has dramatically improved the efficiency, speed, and scope of this transformation.[2][5] These methodologies provide medicinal chemists with powerful and versatile tools for the rapid generation of diverse 1,2,4-oxadiazole libraries, thereby accelerating the drug discovery and development process.

References

Formamidoxime: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime, the simplest amidoxime (B1450833), serves as a valuable and versatile building block in heterocyclic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxylamino moiety, allows for a variety of cyclization reactions to form diverse five- and six-membered heterocyclic rings. These heterocyclic scaffolds, including 1,2,4-oxadiazoles, 1,2,4-triazoles, and pyrimidines, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.

I. Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are recognized as bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] The most common and versatile method for their synthesis involves the cyclization of an amidoxime with a carbonyl-containing compound.[1]

A. Synthetic Pathways

The synthesis of 3-substituted-1,2,4-oxadiazoles from this compound can be achieved through two primary routes: a traditional two-step method involving the isolation of an O-acylthis compound intermediate, and more streamlined one-pot procedures.[1][2]

G cluster_0 Two-Step Pathway cluster_1 One-Pot Pathway Formamidoxime_A This compound O_Acylation Step 1: O-Acylation Formamidoxime_A->O_Acylation Acylating_Agent_A Acylating Agent (e.g., Acyl Chloride) Acylating_Agent_A->O_Acylation Intermediate Isolate O-Acylthis compound Intermediate O_Acylation->Intermediate Cyclodehydration Step 2: Cyclodehydration Intermediate->Cyclodehydration Oxadiazole_A 3-Substituted-1,2,4-Oxadiazole Cyclodehydration->Oxadiazole_A Formamidoxime_B This compound One_Pot_Reaction One-Pot Reaction (Coupling & Cyclization) Formamidoxime_B->One_Pot_Reaction Acylating_Agent_B Acylating Agent (e.g., Carboxylic Acid) Acylating_Agent_B->One_Pot_Reaction Oxadiazole_B 3-Substituted-1,2,4-Oxadiazole One_Pot_Reaction->Oxadiazole_B

Overview of synthetic routes to 1,2,4-oxadiazoles from this compound.
B. Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride (Tiemann-Krüger Method) [3]

This classical method involves the O-acylation of this compound with an acyl chloride followed by thermal cyclodehydration.

  • Step 1: O-Acylation of this compound

    • Dissolve this compound (1.0 eq) in pyridine (B92270) at 0 °C.

    • Add the substituted acyl chloride (1.0 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylthis compound intermediate.

  • Step 2: Cyclodehydration

    • Heat the crude O-acylthis compound intermediate at reflux in a suitable solvent (e.g., toluene (B28343) or xylene) for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 3-substituted-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis using a Carboxylic Acid Ester in a Superbase Medium [3]

This efficient one-pot procedure avoids the isolation of the intermediate.

  • To a suspension of powdered sodium hydroxide (B78521) (2.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add this compound (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an anhydrous solvent (e.g., DMF).

  • Add an organic base (e.g., DIEA, 2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-160 °C for 10-30 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

C. Data Presentation
EntryAcylating AgentMethodSolventTemperature (°C)Time (h)Yield (%)
1Benzoyl ChlorideTwo-StepPyridine/TolueneRT then reflux2 + 875-85
2Ethyl BenzoateOne-Pot (NaOH)DMSORT1280-90
3Benzoic AcidOne-Pot (MW)DMF1500.3385-95
44-Methoxybenzoyl ChlorideTwo-StepPyridine/XyleneRT then reflux2 + 678-88
5Methyl 4-methoxybenzoateOne-Pot (NaOH)DMSORT1082-92
6Acetic AnhydrideTwo-StepPyridine/TolueneRT then reflux1 + 570-80

II. Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound can serve as a precursor to the 1,2,4-triazole (B32235) core, particularly for the synthesis of 3-amino-1,2,4-triazoles.

A. Synthetic Pathway

A common method involves the reaction of this compound with a hydrazine (B178648) derivative, followed by cyclization. A direct and efficient synthesis of the parent 1,2,4-triazole involves the reaction of hydrazine with an excess of formamide (B127407), where formamide acts as both a reactant and a solvent. Although not starting directly from isolated this compound, this highlights the utility of the formamide-derived synthon.

G Formamide Formamide (excess) Reaction Reaction at 140-210 °C Formamide->Reaction Hydrazine Hydrazine Hydrazine->Reaction Triazole 1,2,4-Triazole Reaction->Triazole

Synthesis of 1,2,4-triazole from formamide and hydrazine.
B. Experimental Protocol

Protocol 4: Direct Synthesis of 1,2,4-Triazole from Hydrazine and Formamide

  • Preheat formamide (at least 2.5 molar equivalents relative to hydrazine) to 160-180 °C in a reaction vessel equipped with a distillation apparatus.

  • Slowly add an aqueous solution of hydrazine to the hot formamide while maintaining the temperature.

  • During the addition, co-distill water, ammonia, and formic acid from the reaction vessel.

  • After the addition is complete, continue to heat the mixture for a period to ensure complete reaction.

  • Cool the reaction mixture to 10 °C to allow the 1,2,4-triazole to crystallize.

  • Filter the crystalline product and wash with a suitable organic solvent (e.g., methyl ethyl ketone or tetrahydrofuran) to remove residual formamide.

  • Dry the product to obtain 1,2,4-triazole.

C. Data Presentation
EntryHydrazine SourceFormamide Ratio (mol eq)Temperature (°C)Yield (%)Purity (%)
1Hydrazine Hydrate4160-18092-9894-98
2Aqueous Hydrazine517090-95>95
3Aqueous Hydrazine7.5170~90>95

III. Synthesis of Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are present in numerous therapeutic agents.[4] The construction of the pyrimidine (B1678525) ring often involves the condensation of an N-C-N fragment, such as an amidine, with a C-C-C fragment, typically a 1,3-dicarbonyl compound or its equivalent.[5][6] While direct, high-yield protocols for the reaction of this compound with simple 1,3-dicarbonyls are not extensively documented, the general reactivity of amidines provides a basis for effective synthetic strategies.

A. Synthetic Pathway

A plausible and efficient route for the synthesis of 2-aminopyrimidine (B69317) derivatives from this compound involves its reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776). This reaction likely proceeds via initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.

G This compound This compound Condensation Condensation This compound->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization & Dehydration Enamine->Cyclization Pyrimidine 2-Aminopyrimidine Derivative Cyclization->Pyrimidine

Proposed pathway for the synthesis of pyrimidines from this compound.
B. Experimental Protocol

Protocol 5: Synthesis of 2-Amino-4,6-dimethylpyrimidine from this compound and Acetylacetone

This protocol is based on the general Pinner synthesis for pyrimidines.[7]

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add this compound hydrochloride (1.0 eq) and stir for 15 minutes at room temperature.

  • Add acetylacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., chloroform).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-4,6-dimethylpyrimidine.

Protocol 6: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine from this compound and Ethyl Acetoacetate

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • Add this compound hydrochloride (1.0 eq) and stir for 15 minutes.

  • Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture and acidify with acetic acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 2-amino-4-hydroxy-6-methylpyrimidine.

C. Data Presentation
Entry1,3-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1AcetylacetoneNaOEtEthanolReflux4-660-70
2Ethyl AcetoacetateNaOEtEthanolReflux6-865-75
3Diethyl MalonateNaOEtEthanolReflux8-1250-60
4DibenzoylmethaneNaOEtEthanolReflux6-855-65

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide robust and adaptable methods for the preparation of 1,2,4-oxadiazoles, 1,2,4-triazoles, and pyrimidines. These methodologies, ranging from classical thermal cyclizations to modern microwave-assisted one-pot syntheses, offer researchers and drug development professionals a valuable toolkit for accessing diverse chemical scaffolds for further investigation and development. The straightforward nature of these reactions, coupled with the ready availability of this compound, underscores its importance as a key building block in contemporary heterocyclic and medicinal chemistry.

References

Application of Formamidoxime in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime, the simplest amidoxime (B1450833), serves as a valuable and versatile building block in drug discovery and development. Its unique chemical properties allow it to function as a nitric oxide (NO) donor, a precursor for the synthesis of various bioactive heterocyclic compounds, and a pharmacophore in its own right. This document provides detailed application notes and experimental protocols for leveraging this compound in drug discovery programs, with a focus on its roles in cardiovascular and cancer research.

This compound as a Nitric Oxide Donor

This compound is recognized for its ability to release nitric oxide (NO), a critical signaling molecule in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[1] The release of NO from this compound is primarily mediated by oxidative enzymes, particularly cytochrome P450 (CYP450).[1] This property makes this compound and its derivatives attractive candidates for the development of therapies for cardiovascular diseases where NO bioavailability is impaired.

Signaling Pathway of this compound-Mediated Vasodilation

The vasodilatory effect of this compound is initiated by its enzymatic oxidation to release NO. The liberated NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[2]

This compound This compound CYP450 CYP450 This compound->CYP450 Oxidation NO NO CYP450->NO Release sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: this compound-induced vasodilation pathway. (Within 100 characters)
Quantitative Data

While specific EC50 values for this compound-induced vasodilation are not extensively reported, studies have shown its effectiveness in relaxing pre-contracted aortic rings in a dose-dependent manner.[3] In vivo studies in rats have also demonstrated a hypotensive effect.[4][5]

CompoundAssaySpeciesKey FindingsReference
This compoundIsolated Rat Aorta RelaxationRatInduced relaxation of endothelium-denuded aortic rings.[3]
This compoundIn vivo blood pressureRatElicited a hypotensive response.[4]
Experimental Protocols

This protocol describes the indirect measurement of NO release from this compound by quantifying its stable breakdown product, nitrite (B80452), in a cell-free system.

Materials:

  • This compound solution (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (e.g., from Promega or similar)

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine (NED) solution

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (520-550 nm absorbance)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in PBS at the desired concentration. Incubate the solution at 37°C for a defined period to allow for spontaneous or enzyme-mediated NO release.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM).

  • Griess Reaction:

    • Add 50 µL of each standard or sample to a 96-well plate in triplicate.

    • Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[6]

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.[6]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples.

cluster_prep Sample Preparation cluster_griess Griess Reaction cluster_analysis Data Analysis P1 Prepare this compound Solution in PBS P2 Incubate at 37°C P1->P2 G1 Add Sample/Standard to 96-well plate P2->G1 G2 Add Sulfanilamide Solution G1->G2 G3 Incubate 5-10 min G2->G3 G4 Add NED Solution G3->G4 G5 Incubate 5-10 min G4->G5 A1 Measure Absorbance at 540 nm G5->A1 A2 Generate Standard Curve A1->A2 A3 Calculate Nitrite Concentration A2->A3

Caption: Griess assay workflow for NO detection. (Within 100 characters)

This protocol outlines the measurement of intracellular cGMP levels in response to this compound treatment using a competitive ELISA kit.

Materials:

  • Cultured vascular smooth muscle cells

  • This compound solution

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP competitive ELISA kit (e.g., from Cell Signaling Technology or similar)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and grow to confluence. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.[7]

  • Sample Preparation: Centrifuge the cell lysate to pellet debris. The supernatant contains the intracellular cGMP.[7]

  • ELISA Assay: Follow the manufacturer's protocol for the competitive ELISA kit. This typically involves adding samples and standards to an antibody-coated plate, followed by the addition of a cGMP-enzyme conjugate and a substrate for color development.[8][9]

  • Measurement: Read the absorbance at the appropriate wavelength. The absorbance is inversely proportional to the cGMP concentration.

  • Data Analysis: Generate a standard curve and determine the cGMP concentration in the samples.

This compound in the Synthesis of Bioactive Heterocycles

This compound is a key precursor for the synthesis of nitrogen-containing heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are prominent scaffolds in many approved drugs and clinical candidates.[10][11][12]

Synthesis of 1,2,4-Triazole (B32235) Derivatives

1,2,4-Triazoles can be synthesized from this compound through various methods, including reactions with nitriles or imidates.[11][13] These derivatives have shown a wide range of biological activities, including anticancer properties.[14][15]

This compound This compound Intermediate Amidrazone Intermediate This compound->Intermediate Reagent Nitrile or Imidate Reagent->Intermediate Triazole 1,2,4-Triazole Derivative Intermediate->Triazole Cyclization Bioassay Biological Evaluation (e.g., Anticancer Assay) Triazole->Bioassay

Caption: Synthesis of 1,2,4-triazoles from this compound. (Within 100 characters)
Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles can be prepared from this compound by reacting it with acylating agents to form a diacylhydrazine intermediate, which then undergoes cyclodehydration.[4][16] These compounds are also known for their diverse pharmacological activities, including anticancer effects.[8][17]

Quantitative Data for this compound-Derived Heterocycles

While specific IC50 values for compounds directly synthesized from this compound are not abundant in the readily available literature, the broader classes of 1,2,4-triazole and 1,3,4-oxadiazole derivatives exhibit potent anticancer activities.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,4-Triazole derivativeMCF-7 (Breast)4.8[18]
1,2,4-Triazole derivativeHela (Cervical)5.6[19]
1,3,4-Oxadiazole derivativeHepG2 (Liver)0.7[8]
1,3,4-Oxadiazole derivativeA549 (Lung)0.81 - 11.9[20]

Note: The IC50 values presented are for representative compounds within the class and may not be direct derivatives of this compound. They are included to illustrate the potential of these scaffolds.

Experimental Protocols

Materials:

  • This compound

  • Aryl or alkyl nitrile

  • Base (e.g., sodium methoxide)

  • Solvent (e.g., methanol)

  • Appropriate workup and purification reagents

Procedure:

  • Dissolve this compound and the nitrile in the solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture under reflux for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This compound Derivatives as Enzyme Inhibitors

The structural features of this compound and its derivatives make them potential candidates for enzyme inhibition. The amidoxime moiety can act as a bioisostere for carboxylic acids or amides, enabling interaction with the active sites of various enzymes.

General Principles of Enzyme Inhibition Assays

To determine the inhibitory potential of a this compound derivative, its effect on the rate of an enzyme-catalyzed reaction is measured. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric for potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity.[9]

Experimental Protocol for Determining Enzyme Inhibition (IC50 and Ki)

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution for the assay

  • This compound derivative (inhibitor)

  • 96-well plate

  • Plate reader capable of detecting the reaction product

Procedure:

  • IC50 Determination:

    • Prepare a series of dilutions of the this compound derivative.

    • In a 96-well plate, add the enzyme, buffer, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product over time using the plate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

  • Ki Determination:

    • Perform a series of experiments similar to the IC50 determination, but vary the substrate concentration at each fixed inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value.[22]

cluster_ic50 IC50 Determination cluster_ki Ki Determination I1 Prepare Inhibitor Dilutions I2 Incubate Enzyme, Buffer, and Inhibitor I1->I2 I3 Add Substrate I2->I3 I4 Monitor Product Formation I3->I4 I5 Calculate Initial Rates I4->I5 I6 Plot % Inhibition vs. [Inhibitor] and Determine IC50 I5->I6 K1 Vary Substrate and Inhibitor Concentrations I5->K1 K2 Measure Initial Rates K1->K2 K3 Analyze with Michaelis-Menten Kinetics to Determine Ki K2->K3

Caption: Workflow for enzyme inhibition analysis. (Within 100 characters)

Conclusion

This compound is a versatile and valuable molecule in drug discovery. Its ability to act as a nitric oxide donor provides a clear rationale for its exploration in cardiovascular diseases. Furthermore, its utility as a synthetic precursor for bioactive heterocycles opens up vast possibilities for the development of novel therapeutics, particularly in oncology. The protocols and data presented here provide a foundation for researchers to further investigate and harness the potential of this compound in their drug discovery and development endeavors. Further research is warranted to synthesize and evaluate specific this compound derivatives to obtain more precise quantitative data on their biological activities.

References

Application Notes and Protocols for Formamidoxime Functionalized Polymers in Heavy Metal Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heavy metal contamination in aqueous environments poses a significant threat to ecological systems and human health. Formamidoxime (commonly referred to as amidoxime) functionalized polymers have emerged as highly effective adsorbents for the removal of various heavy metal ions from wastewater. The amidoxime (B1450833) group (-C(NH₂)=NOH) exhibits a strong chelating affinity for a wide range of metal ions, making these polymers particularly suitable for environmental remediation applications. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound functionalized polymers for heavy metal adsorption.

Principle of Adsorption

The high efficiency of amidoxime-functionalized polymers in capturing heavy metals stems from the chelation mechanism. The nitrogen and oxygen atoms of the amidoxime group act as electron-pair donors, forming stable coordination complexes with metal ions. This interaction effectively removes the metal ions from the solution and binds them to the polymer matrix. The adsorption process is typically pH-dependent, with optimal performance often observed in neutral to slightly alkaline conditions where the amidoxime groups are deprotonated, enhancing their chelating ability.

Data Presentation: Adsorption Capacities

The adsorption performance of various this compound functionalized polymers for different heavy metals is summarized in the tables below. These values are compiled from various studies and are presented for comparative purposes.

Table 1: Adsorption Capacities for Divalent and Trivalent Metal Ions

Polymer SupportFunctionalization MethodTarget Metal IonMax. Adsorption Capacity (mg/g)Optimal pHReference
Polyacrylonitrile (B21495) (PAN) NanofibersElectrospinning & Hydroxylamine (B1172632) TreatmentCu(II)215.18-[1][2]
Polyacrylonitrile (PAN) NanofibersElectrospinning & Hydroxylamine TreatmentFe(III)221.37-[1][2]
Sawdust-based Poly(amidoxime)Grafting & OximationCu(II)265.56[3]
Sawdust-based Poly(amidoxime)Grafting & OximationFe(III)270.16[3]
Sawdust-based Poly(amidoxime)Grafting & OximationPb(II)121.26[3]
Sawdust-based Poly(amidoxime)Grafting & OximationZn(II)161.76[3]
Sawdust-based Poly(amidoxime)Grafting & OximationCo(II)165.46[3]
Silica-based AerogelCo-condensation with Acrylonitrile precursorPb(II)252.55-[4]
Silica-based AerogelCo-condensation with Acrylonitrile precursorCu(II)247.81-[4]
Polyacrylonitrile/Fly Ash CompositeSolution Polymerization & Hydroxylamine TreatmentZn(II)-4-6[5]
Waste Fiber-based Poly(amidoxime)Grafting & OximationCu(II)298.46[6]
Waste Fiber-based Poly(amidoxime)Grafting & OximationCo(II)289.66[6]
Waste Fiber-based Poly(amidoxime)Grafting & OximationCr(III)217.06[6]
Waste Fiber-based Poly(amidoxime)Grafting & OximationNi(II)168.76[6]

Table 2: Adsorption Capacities for Uranium and Other Radionuclides

Polymer SupportFunctionalization MethodTarget IonMax. Adsorption Capacity (mg/g)Contact TimeSeawater ConditionsReference
Amidoxime ResinSuspension PolymerizationU(VI)3.2180 daysYes[7]
Polyethylene (B3416737)/Polypropylene FabricRadiation Grafting & OximationU(VI)2.85240 daysYes[7]
Poly(vinyl chloride) FibersATRP Grafting & OximationU(VI)6.5656 daysYes[7]
Amidoxime-based Polymeric Adsorbent (AF1)-U(VI)3900 (3.9 g/kg)56 daysYes[8]
Amidoxime-based Polymeric Adsorbent (38H)-U(VI)>3000 (>3 g/kg)56 daysYes[8]
Amidoxime-based Polymeric Adsorbent (AI8)-U(VI)>3000 (>3 g/kg)56 daysYes[8]

Experimental Protocols

Protocol 1: Synthesis of Amidoxime Functionalized Polymer from Polyacrylonitrile (PAN)

This protocol describes a general procedure for the synthesis of amidoxime-functionalized polymers starting from a polyacrylonitrile (PAN) backbone, a commonly used precursor.

Materials:

  • Polyacrylonitrile (PAN) powder, fibers, or nanofibers

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Potassium hydroxide (B78521) (KOH)

  • Methanol or Ethanol

  • Deionized water

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle or water bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a solution of hydroxylamine hydrochloride in a water/alcohol mixture (e.g., 1:1 v/v). A typical concentration is 20 g/L.[5]

    • Add the PAN material (e.g., 0.5 g) to the hydroxylamine solution in the reaction vessel.[5]

  • Amidoximation Reaction:

    • Add a base such as sodium carbonate or potassium hydroxide to the mixture to adjust the pH to a neutral or slightly alkaline value (pH ~7-9).[5][9] This is crucial for the conversion of the nitrile groups.

    • Heat the mixture to 60-80°C and maintain this temperature for 2-4 hours with constant stirring.[9][10] The reaction involves the conversion of the nitrile groups (-CN) to amidoxime groups (-C(NH₂)=NOH).

  • Washing and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the functionalized polymer by filtration.

    • Wash the polymer thoroughly with deionized water and then with alcohol (methanol or ethanol) to remove any unreacted reagents and byproducts.[5]

  • Drying:

    • Dry the washed polymer in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • The successful functionalization can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of new peaks corresponding to N-H, C=N, and N-O bonds of the amidoxime group.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines a standard batch adsorption experiment to evaluate the performance of the synthesized amidoxime functionalized polymer.

Materials:

  • Synthesized amidoxime functionalized polymer (adsorbent)

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CuSO₄·5H₂O) of known concentration

  • Deionized water

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis

Procedure:

  • Preparation of Metal Ion Solutions:

    • Prepare a series of metal ion solutions of different initial concentrations (e.g., 10, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Add a known amount of the adsorbent (e.g., 0.1 g) to a fixed volume of the metal ion solution (e.g., 40 mL) in a conical flask.[5]

    • Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.[5] The optimal pH for many heavy metals is between 4 and 6.[5][6]

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150-200 rpm) and temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of the metal ions in the filtrate using ICP-OES or AAS.

  • Calculation of Adsorption Capacity:

    • The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

      • C₀ is the initial metal ion concentration (mg/L)

      • Cₑ is the equilibrium metal ion concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

  • Data Analysis:

    • To understand the adsorption mechanism, the experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order). The Langmuir model is often a good fit, suggesting monolayer adsorption on a homogeneous surface.[3][11]

Visualizations

Synthesis and Functionalization Workflow

G cluster_synthesis Polymer Backbone Synthesis cluster_functionalization Amidoximation cluster_purification Purification and Characterization Monomer Monomer (e.g., Acrylonitrile) Polymerization Polymerization (e.g., Emulsion, Suspension) Monomer->Polymerization Backbone Polymer Backbone (e.g., Polyacrylonitrile) Polymerization->Backbone Reaction Functionalization Reaction (60-80°C, 2-4h) Backbone->Reaction Hydroxylamine Hydroxylamine Hydrochloride + Base Hydroxylamine->Reaction FunctionalizedPolymer Amidoxime Functionalized Polymer Reaction->FunctionalizedPolymer Washing Washing (Water & Alcohol) FunctionalizedPolymer->Washing Drying Drying (60°C) Washing->Drying Characterization Characterization (FTIR, SEM, etc.) Drying->Characterization FinalProduct Final Adsorbent Characterization->FinalProduct

Caption: Workflow for the synthesis of amidoxime functionalized polymers.

Mechanism of Heavy Metal Adsorption

G cluster_system Aqueous System cluster_interaction Adsorption Process cluster_result Outcome Adsorbent Amidoxime Functionalized Polymer (-C(NH2)=NOH) Chelation Chelation/ Coordination Adsorbent->Chelation MetalIon Heavy Metal Ion (M^n+) in Solution MetalIon->Chelation CleanWater Purified Water Complex Stable Polymer-Metal Complex Chelation->Complex RemovedMetal Metal Ion Removed from Solution Complex->RemovedMetal RemovedMetal->CleanWater leads to

Caption: Chelation mechanism of heavy metal adsorption by amidoxime groups.

Experimental Workflow for Adsorption Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepAdsorbent Weigh Adsorbent Mixing Mix Adsorbent & Solution PrepAdsorbent->Mixing PrepSolution Prepare Metal Solution (Known Concentration & pH) PrepSolution->Mixing Agitation Agitate for a Set Time (e.g., 24h) Mixing->Agitation Separation Separate Adsorbent (Filtration/Centrifugation) Agitation->Separation MeasureConc Measure Final Metal Conc. (ICP-OES/AAS) Separation->MeasureConc Calculate Calculate Adsorption Capacity (qₑ) MeasureConc->Calculate Modeling Fit Data to Isotherm & Kinetic Models Calculate->Modeling

Caption: Experimental workflow for batch adsorption studies.

References

Application Notes and Protocols: Experimental Setup for Nitric Oxide Release from Formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation.[1][2] Its therapeutic potential has driven the development of NO donor compounds that can release NO in a controlled manner.[3][4] Formamidoxime belongs to the amidoxime (B1450833) class of compounds, which are recognized for their ability to release nitric oxide.[5][6] Unlike spontaneous NO donors, the release of NO from this compound is not automatic; it requires enzymatic oxidation.[2] This process is primarily catalyzed by hemoproteins such as cytochrome P450 (CYP450) enzymes, utilizing co-factors like dihydronicotinamide-adenine dinucleotide phosphate (B84403) (NADPH) and oxygen.[1][5] Understanding the experimental conditions to trigger and quantify this release is crucial for evaluating the therapeutic potential of this compound and related compounds.

These application notes provide detailed protocols for inducing and measuring NO release from this compound in vitro, presenting a framework for researchers in pharmacology and drug development.

Core Concept: Mechanism of NO Release

The release of nitric oxide from this compound is an oxidative process dependent on specific biological machinery. The C=N-OH moiety of the amidoxime is oxidized by enzymes like CYP450, which are abundant in liver microsomes.[5] This enzymatic reaction requires the presence of NADPH as a reducing equivalent and molecular oxygen.[5] The oxidation of the amidoxime functional group leads to the formation of nitric oxide and other byproducts.[5] This enzymatic dependency is a key consideration, as it suggests that the NO-releasing effect of this compound would be localized to tissues with relevant enzyme systems and could be modulated by factors influencing enzyme activity.

cluster_0 Required Components cluster_1 Reaction Products This compound This compound (C=N-OH) Enzyme Cytochrome P450 (e.g., from Liver Microsomes) This compound->Enzyme NO Nitric Oxide (NO) Enzyme->NO Oxidation Byproducts Amides / Nitriles Enzyme->Byproducts Oxidation Cofactors NADPH + O₂ Cofactors->Enzyme

Caption: Enzymatic oxidation of this compound to release nitric oxide.

Experimental Protocols

Protocol 1: In Vitro NO Release Using Rat Liver Microsomes and Griess Assay

This protocol describes the most common method for demonstrating enzyme-dependent NO release from this compound by measuring its stable metabolite, nitrite (B80452) (NO₂⁻), using the colorimetric Griess assay.

Materials and Reagents:

  • This compound

  • Rat Liver Microsomes (commercially available)

  • NADPH (tetrasodium salt)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Griess Reagent Kit (containing N-(1-naphthyl)ethylenediamine and sulfanilamide (B372717) solutions)[7]

  • Sodium Nitrite (NaNO₂) standard

  • 96-well microplate

  • Microplate reader (520-560 nm filter)

  • Incubator or water bath (37°C)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the appropriate buffer or solvent.

    • Prepare a fresh stock solution of NADPH (e.g., 10 mM) in phosphate buffer.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by serially diluting a stock solution in phosphate buffer.[8]

  • Reaction Setup (in triplicate for each condition):

    • In separate microcentrifuge tubes, prepare the reaction mixtures as described in the table below. The total volume should be consistent (e.g., 200 µL).

    • Control Wells: Set up wells with buffer only, microsomes only, and this compound only to establish baseline readings.

    • Test Wells: The complete reaction mixture will contain this compound, liver microsomes, and NADPH.

ComponentControl 1Control 2 (No Enzyme)Control 3 (No NADPH)Test ConditionFinal Concentration
Phosphate Buffer (pH 7.4)to 200 µLto 200 µLto 200 µLto 200 µL-
Rat Liver Microsomes20 µL-20 µL20 µLe.g., 0.5 mg/mL
This compound-20 µL20 µL20 µLe.g., 100 µM
NADPH-20 µL-20 µLe.g., 1 mM
  • Incubation:

    • Pre-incubate the mixtures without NADPH for 5 minutes at 37°C.

    • Initiate the reaction by adding NADPH to the designated tubes.

    • Incubate all tubes for a set time (e.g., 30-60 minutes) at 37°C.

  • Griess Reaction:

    • Terminate the enzymatic reaction (e.g., by placing on ice or adding a precipitating agent like zinc sulfate (B86663) and centrifuging).

    • Transfer 50 µL of the supernatant from each reaction tube to a new 96-well plate.[8]

    • Add 50 µL of the nitrite standards to separate wells for the standard curve.

    • Add 50 µL of sulfanilamide solution (Griess Reagent A) to all wells.[7]

    • Incubate for 5-10 minutes at room temperature, protected from light.[7]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent B) to all wells.[7]

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/purple color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at 520-560 nm using a microplate reader.[7]

    • Subtract the absorbance of the blank (buffer + Griess reagents) from all readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration).

    • Use the standard curve to calculate the concentration of nitrite produced in each sample.

A 1. Prepare Reaction Mix (Buffer, Microsomes, this compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate at 37°C (30-60 min) C->D E 5. Terminate Reaction (e.g., place on ice) D->E F 6. Transfer Supernatant to Plate E->F G 7. Add Griess Reagent A (Sulfanilamide) F->G H 8. Incubate (5-10 min) G->H I 9. Add Griess Reagent B (NED) H->I J 10. Incubate (10 min) I->J K 11. Measure Absorbance (540 nm) J->K

Caption: Workflow for the in vitro NO release experiment using Griess assay.

Protocol 2: Real-Time NO Detection Using an Electrochemical Sensor

This protocol allows for the direct and real-time measurement of NO release, providing kinetic data that is not captured by endpoint assays like the Griess method.

Materials and Reagents:

  • Same as Protocol 1 (excluding Griess Reagents and nitrite standard).

  • NO-selective electrochemical sensor and meter.

  • Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, a known NO donor).

  • Reaction vessel with a stir bar.

Methodology:

  • Sensor Calibration:

    • Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a known concentration of NO from a standard donor (like SNAP) and recording the sensor's current response.

  • Reaction Setup:

    • Add the reaction buffer, rat liver microsomes, and this compound to the reaction vessel at 37°C with gentle stirring.

    • Place the calibrated NO sensor into the solution, ensuring the tip is submerged. Allow the baseline reading to stabilize.

  • Data Acquisition:

    • Initiate the reaction by adding a concentrated solution of NADPH.

    • Begin recording the sensor's output (current in picoamperes or nanoamperes) immediately.

    • Continue recording until the NO signal peaks and returns to baseline.

  • Data Analysis:

    • Convert the measured current to NO concentration (nM or µM) using the calibration curve.

    • Plot NO concentration versus time to obtain the release profile.

    • From this plot, key parameters can be calculated, such as the maximum rate of NO release, the total amount of NO released, and the duration of release.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Nitrite Production from this compound Measured by Griess Assay

ConditionMean Absorbance (540 nm) ± SDCalculated [Nitrite] (µM) ± SD
Buffer Control0.051 ± 0.0030
Microsomes Only0.055 ± 0.0040.21 ± 0.20
This compound (100 µM) Only0.053 ± 0.0020.10 ± 0.15
This compound + Microsomes (No NADPH)0.062 ± 0.0050.55 ± 0.25
This compound + Microsomes + NADPH 0.485 ± 0.021 21.7 ± 1.05

Data are hypothetical and for illustrative purposes only.

Table 2: Kinetic Parameters of NO Release Measured by Electrochemical Sensor

ParameterValue ± SD
Peak NO Concentration (µM)1.5 ± 0.2
Time to Peak (seconds)180 ± 15
Maximum Flux (µM/min)0.75 ± 0.08
Total NO Release (nmol)15.2 ± 1.3
Duration of Release (>10% of peak)12.5 ± 1.1 min

Data are hypothetical and for illustrative purposes only.

Visualization of Downstream Signaling

The biological activity of the released NO can be confirmed by measuring its effect on the canonical NO/cGMP signaling pathway. NO activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP), leading to downstream effects like smooth muscle relaxation.[1][9]

cluster_0 NO Release cluster_1 Cellular Response Form This compound NO Nitric Oxide (NO) Form->NO CYP450 Oxidation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates PKG Protein Kinase G (PKG) sGC->PKG Activates GTP GTP cGMP cGMP GTP->cGMP Activated by sGC Response Physiological Response (e.g., Vasodilation) PKG->Response Leads to

Caption: The NO/cGMP signaling pathway activated by this compound.

References

Analytical Methods for the Quantification of Formamidoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of formamidoxime. The methods described are applicable for routine analysis, quality control, and stability testing in a drug development setting.

Overview of Analytical Techniques

The quantification of this compound can be achieved through various analytical techniques, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Titrimetry. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of this compound. A stability-indicating HPLC method is crucial for drug development to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from potential impurities and degradation products that may be formed during manufacturing, storage, or under stress conditions. Forced degradation studies are essential to develop and validate a stability-indicating method.[2][3]

Forced Degradation Protocol:

Forced degradation studies should be performed on this compound to generate potential degradation products. The following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL.

    • For forced degradation samples, neutralize the acidic and basic solutions before dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and acetonitrile. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to resolve all degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a starting point could be around 210-230 nm, based on related amidoxime (B1450833) compounds).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify this compound using a calibration curve prepared from standard solutions of known concentrations.

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data (Estimated for this compound based on related compounds):

ParameterHPLC-UV
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is likely necessary to improve its volatility and chromatographic performance.[4]

GC-MS with Silylation Derivatization

Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.[5]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh the this compound sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Quantification is typically performed using an internal standard and a calibration curve.

Quantitative Data (Estimated for this compound based on related compounds):

ParameterGC-MS (with Derivatization)
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. The utility of this method for this compound depends on its chromophoric properties. Based on the structure of formamide, which has a UV absorbance maximum between 255 and 260 nm, a similar range can be explored for this compound.[6]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or methanol) to prepare a stock solution.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound over the UV range (e.g., 200-400 nm).

    • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data (Estimated for this compound):

ParameterUV-Visible Spectrophotometry
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (%RSD)< 3%

Titrimetry

Titrimetric methods are classical analytical techniques that can be used for the quantification of acidic or basic substances. This compound contains a basic amino group, making it a candidate for acid-base titration.[7]

Acid-Base Titration

This method involves the direct titration of this compound with a standardized strong acid.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable solvent, such as deionized water or ethanol.

  • Titration:

    • Add a few drops of a suitable indicator (e.g., methyl orange or a mixed indicator) to the sample solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached, as indicated by a color change.[8]

    • Alternatively, a potentiometric titration can be performed by monitoring the pH change with a pH meter. The equivalence point is determined from the inflection point of the titration curve.

  • Data Analysis:

    • Calculate the amount of this compound in the sample based on the volume and concentration of the titrant used and the stoichiometry of the reaction.

Quantitative Data (Estimated for this compound):

ParameterAcid-Base Titration
ApplicabilityHigh concentration samples (e.g., bulk drug substance)
Accuracy (% Recovery)99 - 101%
Precision (%RSD)< 1%

Method Comparison

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High selectivity, sensitivity, and applicability to stability-indicating assays.Requires more expensive instrumentation and skilled operators.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.Very high sensitivity and selectivity, provides structural information.Requires derivatization for polar analytes, destructive to the sample.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte.Simple, rapid, and cost-effective.Lower selectivity, susceptible to interference from other absorbing compounds.
Titrimetry Measurement of the volume of a reagent of known concentration that reacts with the analyte.High accuracy and precision for high-concentration samples, low cost.Not suitable for trace analysis, less selective.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Titration Titration Setup Dissolution->Titration HPLC HPLC System Dilution->HPLC UVVis UV-Vis Spectrophotometer Dilution->UVVis GCMS GC-MS System Derivatization->GCMS Calibration Calibration Curve Construction HPLC->Calibration GCMS->Calibration UVVis->Calibration Quantification Quantification of this compound Titration->Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods Requirement Analytical Requirement Sensitivity Sensitivity & LOD/LOQ Requirement->Sensitivity Selectivity Selectivity & Matrix Effects Requirement->Selectivity SampleType Sample Type & Concentration Requirement->SampleType Cost Cost & Throughput Requirement->Cost HPLC HPLC-UV / HPLC-MS Sensitivity->HPLC GCMS GC-MS Sensitivity->GCMS Selectivity->HPLC Selectivity->GCMS SampleType->HPLC Low to High Conc. SampleType->GCMS Trace Levels UVVis UV-Vis SampleType->UVVis Moderate Conc. Titrimetry Titrimetry SampleType->Titrimetry High Conc. Cost->HPLC Moderate Cost Cost->GCMS High Cost Cost->UVVis Low Cost Cost->Titrimetry Low Cost

Caption: Logical relationship for selecting an analytical method for this compound.

References

Formamidoxime as a Prodrug Strategy for Amidine-Based Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidine-containing compounds are a crucial class of molecules in therapeutic drug discovery, exhibiting a wide range of biological activities, including roles as enzyme inhibitors and antiparasitic agents. However, their development into orally bioavailable drugs is often hampered by their inherent high basicity, which leads to poor membrane permeability and low absorption from the gastrointestinal tract. The formamidoxime prodrug strategy offers a promising solution to this challenge. By converting the strongly basic amidine moiety into a less basic N-hydroxylated form (an amidoxime), the physicochemical properties of the parent drug are temporarily modified to enhance oral absorption. Following administration, these prodrugs are efficiently converted back to the active amidine form by the mitochondrial Amidoxime (B1450833) Reducing Component (mARC) enzyme system, ensuring targeted drug release.

These application notes provide a comprehensive overview of the this compound prodrug approach, including the mechanism of action, relevant experimental protocols, and key data for researchers in drug development.

Mechanism of Action: The mARC Enzyme System

The in vivo activation of this compound prodrugs is primarily catalyzed by the mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-containing enzyme.[1] This enzyme is part of a three-component system located in the outer mitochondrial membrane, which also includes cytochrome b5 and NADH-cytochrome b5 reductase. The enzymatic cascade facilitates the reduction of the N-hydroxylated amidine (the amidoxime) back to the pharmacologically active amidine. This bioconversion is a critical step for the efficacy of the prodrug strategy.

cluster_prodrug_activation This compound Prodrug Activation Pathway Prodrug This compound Prodrug (Orally Absorbed) mARC mARC Enzyme System (mARC1/2, Cytochrome b5, Cyt b5 Reductase) Prodrug->mARC Reduction Amidine Active Amidine Drug (Therapeutic Effect) mARC->Amidine NAD NAD+ mARC->NAD NADH NADH NADH->mARC Electron Donor

Caption: Prodrug activation by the mARC enzyme system.

Data Presentation: Quantitative Comparison of Amidine Drugs and their this compound Prodrugs

The following tables summarize key quantitative data for representative amidine-based therapeutics and their corresponding this compound or related amidoxime prodrugs.

Table 1: In Vitro Potency Data

Compound/ProdrugTargetAssay TypeIC50 / EC50Citation
SP-471P (Amidoxime Prodrug)Dengue VirusCell-based antiviral assay1.10 µM[2]
SP-471 (Active Amidine)Dengue Virus ProteaseEnzymatic assayPotent inhibitor[2]
Furamidine (DB75)Trypanosoma brucei rhodesienseIn vitro growth inhibition-[3]
Pafuramidine (DB289 - O-methyl amidoxime prodrug)Trypanosoma brucei rhodesienseIn vitro growth inhibition-[3]

Table 2: Pharmacokinetic Parameters

ProdrugActive DrugSpeciesAdministration RouteOral Bioavailability of Active DrugCmaxTmaxCitation
Pafuramidine (DB289)Furamidine (DB75)Rat, MonkeyOral10-20%--[4]
Ximelagatran (double prodrug)MelagatranHumanOral~20%-~2 hours[5]
N,N′-bis(succinyloxy)pentamidinePentamidineRatOralUp to 98% (organ dependent)--[6]

Table 3: In Vivo Efficacy Data

ProdrugDisease ModelDosing RegimenEfficacy EndpointOutcomeCitation
PafuramidineFirst Stage Sleeping Sickness (Human)100 mg BID, 10 days, oralCure rate at 12 months89%[3][7]
Pentamidine (control)First Stage Sleeping Sickness (Human)4 mg/kg daily, 7 days, IMCure rate at 12 months95%[3][7]
O-methoxyamidine prodrug of furamidineT. b. rhodesiense infection (mouse)OralCure rateCured all infected mice[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Prodrugs from Nitriles

This protocol describes a general method for the synthesis of this compound prodrugs from their corresponding nitrile precursors.

Materials:

Procedure:

  • Dissolve the nitrile precursor in ethanol or methanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (typically 1.5-2 equivalents) and a base such as triethylamine or sodium carbonate (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrate.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system to yield the pure this compound prodrug.

  • Characterize the final product by standard analytical techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro mARC-Mediated Prodrug Activation Assay

This fluorometric assay is designed to measure the in vitro conversion of a this compound prodrug to its active amidine form by the reconstituted mARC enzyme system. The assay monitors the consumption of NADH, which is proportional to the rate of prodrug reduction.

Materials:

  • Recombinant human mARC1 or mARC2 enzyme

  • Recombinant human cytochrome b5

  • Recombinant human NADH-cytochrome b5 reductase

  • NADH

  • This compound prodrug (test compound)

  • Benzamidoxime (B57231) (positive control)

  • 20 mM Sodium MES buffer, pH 6.0

  • 96-well microplate

  • Plate reader with fluorescence detection (λex = 340 nm; λem = 460 nm)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the following components in 20 mM Na-MES buffer (pH 6.0):

    • mARC1 or mARC2 (e.g., ~200 pmol)

    • Cytochrome b5 (e.g., ~70 pmol)

    • NADH (e.g., 0.2 mM)

    • This compound prodrug (at various concentrations) or benzamidoxime (as a positive control).

  • Pre-incubate the plate at 37°C for 3 minutes.

  • Initiate the reaction by adding NADH-cytochrome b5 reductase (e.g., ~7 pmol).

  • Immediately begin monitoring the time-dependent decrease in NADH fluorescence (λex = 340 nm; λem = 460 nm) using a plate reader at 37°C. Record readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes).

  • Calculate the rate of NADH consumption from the linear portion of the fluorescence decay curve.

  • Determine the kinetic parameters (Km and Vmax) for the prodrug by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 3: In Vivo Evaluation of an Oral this compound Prodrug in a Mouse Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of an oral this compound prodrug in a subcutaneous tumor xenograft model in mice.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line for xenograft (e.g., U87 for glioblastoma)

  • Sterile PBS and Matrigel (optional)

  • This compound prodrug formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Oral gavage needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound prodrug orally by gavage at the desired dose and schedule (e.g., once daily). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.[9]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Plasma and tissue samples can be collected for pharmacokinetic analysis to determine the concentrations of the prodrug and the active amidine.

Signaling Pathways and Logical Relationships

Dengue Virus Polyprotein Processing

The active amidine form of a dengue virus protease inhibitor targets the NS2B-NS3 protease, which is essential for cleaving the viral polyprotein into functional non-structural proteins required for viral replication.

cluster_dengue Dengue Virus Polyprotein Processing Polyprotein Viral Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage NS2B_NS3 NS2B-NS3 Protease NS2B_NS3->Cleavage Catalyzes Active_Amidine Active Amidine Inhibitor Active_Amidine->NS2B_NS3 Inhibits Viral_Proteins Functional Viral Proteins (NS3, NS4A, NS4B, NS5) Cleavage->Viral_Proteins Releases Replication Viral Replication Viral_Proteins->Replication Enables

Caption: Inhibition of dengue virus replication.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway in Neurodegeneration

In neurodegenerative diseases like Alzheimer's, overactivation of nNOS contributes to neurotoxicity. Amidine-based nNOS inhibitors can disrupt this pathological cascade. A key interaction is between nNOS and its adaptor protein CAPON (Carboxy-terminal PDZ Ligand of nNOS). This interaction can lead to the S-nitrosylation of Dexras1, which in turn inhibits the pro-survival ERK-CREB-BDNF signaling pathway.

cluster_nNOS nNOS Signaling in Neurodegeneration Abeta Amyloid-β nNOS_CAPON nNOS-CAPON Interaction Abeta->nNOS_CAPON Promotes nNOS nNOS nNOS->nNOS_CAPON CAPON CAPON CAPON->nNOS_CAPON Amidine_Inhibitor Active Amidine nNOS Inhibitor Amidine_Inhibitor->nNOS Inhibits Dexras1 S-nitrosylation of Dexras1 nNOS_CAPON->Dexras1 Leads to ERK_CREB ERK-CREB-BDNF Pathway Dexras1->ERK_CREB Inhibits Neurotoxicity Neurotoxicity Dexras1->Neurotoxicity Contributes to Survival Neuronal Survival ERK_CREB->Survival Promotes

Caption: nNOS inhibition in neurodegenerative disease.

References

Application Notes and Protocols for the Synthesis of N-Substituted Formamidoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-substituted formamidoximes, a class of compounds with significant interest in medicinal chemistry and drug development. These compounds serve as versatile building blocks for various heterocyclic systems and are recognized as important pharmacophores.[1] The protocols outlined below are based on established and recently developed methodologies, offering a range of options to suit different starting materials and desired outcomes.

Introduction

N-substituted formamidoximes are valuable intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds like 1,2,4-oxadiazoles, benzimidazoles, and 4-aminoquinazolines.[2] Furthermore, their derivatives have been explored as prodrugs to enhance cell permeability and oral bioavailability.[2] The synthesis of these compounds can be approached through several pathways, with the most common being the reaction of nitriles with hydroxylamine (B1172632). However, alternative methods starting from secondary amides or carboxylic acids have been developed to broaden the substrate scope and improve reaction efficiency.[2][3]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of N-substituted and other amidoximes, providing a comparative overview of their efficiency.

MethodStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
Nucleophilic attack on NitrileNitrileHydroxylamine hydrochloride, Sodium carbonateEthanol60-80Several hoursup to 98[4]
Nucleophilic attack on NitrileNitrileHydroxylamine hydrochloride, Triethylamine (B128534)Methanol/EthanolReflux1-48 hGood[4]
Ultrasonic IrradiationNitrileHydroxylamineSolvent-free-Short time70-85[4]
Microwave IrradiationImidoylbenzotriazoleHydroxylamine--5-15 min65-81[4]
One-Pot from Secondary AmideSecondary AmidePh₃P, I₂, Hydroxylamine hydrochloride, Et₃NAcetonitrile0 - RT2 h50-95[2][3]
One-Pot from Carboxylic AcidCarboxylic AcidPh₃P, I₂, Amine, Hydroxylamine hydrochloride, Et₃NAcetonitrile0 - RT-55-85[2][3]
Ring-opening of Δ′-1,2,4-oxadiazolesΔ′-1,2,4-oxadiazoleLiAlH₄---70-72[4]

Experimental Protocols

Protocol 1: Synthesis from Nitriles and Hydroxylamine

This is the most widely used method for preparing amidoximes.[5] It involves the nucleophilic attack of hydroxylamine on a nitrile.

Materials:

  • Substituted Nitrile

  • Hydroxylamine hydrochloride

  • Base (e.g., Sodium carbonate or Triethylamine)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Dissolve the substituted nitrile in the chosen alcohol solvent in a round-bottom flask.

  • Add hydroxylamine hydrochloride (typically 1.5 to 3 equivalents).

  • Add the base (2 to 6 equivalents) portion-wise to the mixture. This in-situ generation of free hydroxylamine is crucial for the reaction.

  • The reaction can be stirred at room temperature or heated to reflux (60-80 °C) to decrease the reaction time.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature to reflux or use an excess of hydroxylamine.[5] Microwave or ultrasonic irradiation can also be employed to accelerate the reaction.[4]

  • Amide Byproduct Formation: This is common with aromatic nitriles bearing electron-withdrawing groups. Using specific ionic liquids as solvents can help eliminate this side product.[5][6] An alternative is to first convert the nitrile to a thioamide, which is then reacted with hydroxylamine.[5]

Protocol 2: One-Pot Synthesis from Secondary Amides

This method provides a direct route to N-substituted amidoximes from readily available secondary amides under mild conditions.[2][3]

Materials:

  • N-substituted secondary amide

  • Triphenylphosphine (B44618) (Ph₃P)

  • Iodine (I₂)

  • Hydroxylamine hydrochloride

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the N-substituted amide in acetonitrile, add triphenylphosphine and iodine at 0 °C.

  • Add triethylamine to the mixture and stir at room temperature for the specified time (typically around 2 hours).

  • Add hydroxylamine hydrochloride and continue stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the crude product by column chromatography.[2]

This one-pot procedure can also be adapted for starting from carboxylic acids or acid chlorides by first forming the amide in situ.[2][3]

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathways for N-substituted formamidoximes.

G General Synthesis Workflow for N-Substituted Formamidoximes cluster_2 Product Nitrile Substituted Nitrile Amidoxime N-Substituted Formamidoxime Nitrile->Amidoxime + NH₂OH SecAmide Secondary Amide ActivatedAmide Activated Amide Intermediate SecAmide->ActivatedAmide Ph₃P, I₂ CarboxylicAcid Carboxylic Acid CarboxylicAcid->SecAmide + Amine Hydroxylamine Hydroxylamine (NH₂OH) ActivatedAmide->Amidoxime + NH₂OH

Caption: Synthetic routes to N-substituted formamidoximes.

Biological Signaling Pathway

N-substituted formamidoximes can act as nitric oxide (NO) donors in biological systems, a process often mediated by cytochrome P450 enzymes.[4][7]

G Biological Role of Amidoximes as NO Donors Amidoxime N-Substituted This compound CYP450 Cytochrome P450 (or other NADPH-dependent reductases) Amidoxime->CYP450 Oxidation NO Nitric Oxide (NO) CYP450->NO Release Byproducts Amide/Nitrile Byproducts CYP450->Byproducts Formation of BiologicalEffects Biological Effects (e.g., Vasodilation) NO->BiologicalEffects Leads to

Caption: Amidoxime metabolism and nitric oxide release pathway.

References

Formamidoxime in Material Science and Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime (H₂N-CH=NOH), the simplest amidoxime (B1450833), and its derivatives are pivotal in the advancement of material science and polymer chemistry. The unique chemical reactivity of the amidoxime functional group (-C(NH₂)=NOH) allows for its incorporation into various polymeric structures, imparting them with exceptional properties for a range of applications. This document provides detailed application notes and experimental protocols for the utilization of this compound chemistry, primarily focusing on the development of functional polymers for environmental remediation and catalysis. While the direct polymerization of this compound is not a widely documented or utilized method due to its high reactivity and tendency to undergo complex side reactions, the functionalization of existing polymers with amidoxime groups is a well-established and versatile strategy.[1][2]

Key Applications

The primary application of this compound chemistry in polymer science is the synthesis of chelating polymers for the selective extraction of metal ions. These materials are particularly effective in sequestering heavy metals and radioactive elements from aqueous solutions.

  • Uranium Extraction from Seawater: Amidoxime-functionalized polymers exhibit a remarkable affinity for uranyl ions (UO₂²⁺), making them the most promising adsorbents for extracting uranium from seawater, a vast and unconventional source of this nuclear fuel.[3][4][5]

  • Heavy Metal Remediation: These functionalized polymers are also highly effective in removing toxic heavy metal ions such as lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) from industrial wastewater.[6][7][8]

  • Catalysis: The ability of amidoxime groups to chelate transition metals opens up possibilities for developing polymer-supported catalysts for various organic transformations.

  • Hydrogels and Adsorbents: Amidoxime-functionalized hydrogels have been developed for the adsorption of metal ions and organic dyes from aqueous solutions.[9]

Data Presentation: Metal Adsorption Capacities

The following table summarizes the adsorption capacities of various amidoxime-functionalized polymers for different metal ions under specified conditions. This data highlights the efficiency of these materials in environmental remediation.

Polymer AdsorbentTarget Metal IonAdsorption Capacity (mg/g)pHContact TimeReference
Amidoximated Polyacrylonitrile (B21495) (PAN) FibersUranyl (UO₂²⁺)> 4x unmodified PANNot SpecifiedNot Specified[10]
Amidoxime Polymer Gel (AN-MAA)Uranyl (UO₂²⁺)17.02 (in 10 ppm spiked seawater)Not SpecifiedNot Specified[4]
Amidoxime Polymer Gel (AN-MAA)Uranyl (UO₂²⁺)432.41 (in 2245 ppm spiked seawater)Not SpecifiedNot Specified[4]
K₂FeO₄@Polyamidoxime (PAO)Uranyl (UO₂²⁺)1378.2Not Specified[11]
Amidoxime-Modified PAN/Fly Ash CompositeZinc (Zn²⁺)Not Specified (Effective removal)4-6Not Specified[6]
Amidoxime Polyacrylonitrile (AOPAN) NanofibersCopper (Cu²⁺)~150Not SpecifiedNot Specified[12]
Amidoxime Polyacrylonitrile (AOPAN) NanofibersIron (Fe³⁺)~120Not SpecifiedNot Specified[12]
Amidoxime-based Polyacrylic FibersLead (Pb²⁺)169.9Not SpecifiedNot Specified[7]
Amidoximated poly(DPAAm)Uranyl (UO₂²⁺)~150Not SpecifiedNot Specified[9]
Poly(amidoxime) ResinCopper (Cu²⁺)115.27Not Specified[13]
Poly(amidoxime) Resin (PAO-AN)Copper (Cu²⁺)2.62 (mmol/g)Not SpecifiedNot Specified[8]
Poly(amidoxime) Resin (PAO-AN)Nickel (Ni²⁺)2.21 (mmol/g)Not SpecifiedNot Specified[8]
Poly(amidoxime) Resin (PAO-AN)Manganese (Mn²⁺)1.42 (mmol/g)Not SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Synthesis of Amidoxime-Functionalized Polyacrylonitrile (PAN) Fibers

This protocol details the conversion of nitrile groups in polyacrylonitrile fibers to amidoxime groups, creating a potent adsorbent for metal ions.[10][12]

Materials:

  • Polyacrylonitrile (PAN) nanofibers

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol

  • Beaker

  • Magnetic stirrer

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Solution:

    • Dissolve 0.375 g of hydroxylamine hydrochloride and 0.375 g of sodium hydroxide in a 50 mL beaker with deionized water.[10] Alternatively, prepare an aqueous solution of hydroxylamine hydrochloride and adjust the pH with anhydrous sodium carbonate.[12]

  • Amidoximation Reaction:

    • Immerse a known weight (e.g., 25.0 mg) of dry PAN nanofiber mat into the prepared solution.[10]

    • Stir the mixture continuously at room temperature for 48 hours.[10]

  • Washing and Drying:

    • After the reaction, filter the nanofiber mat and wash it several times with deionized water to remove any unreacted salts.[10]

    • Subsequently, wash with ethanol.

    • Dry the amidoxime-functionalized PAN fibers in a vacuum oven at 60 °C until a constant weight is achieved.[10]

Characterization:

  • The successful conversion of nitrile groups to amidoxime groups can be confirmed using Fourier-transform infrared spectroscopy (FTIR). Look for the appearance of new peaks corresponding to N-H, C=N, and N-O stretching vibrations and the disappearance or reduction of the nitrile peak (~2240 cm⁻¹).

Protocol 2: Uranium Adsorption from Aqueous Solution

This protocol outlines the procedure for evaluating the uranium adsorption capacity of the synthesized amidoxime-functionalized adsorbent.[3][4]

Materials:

  • Amidoxime-functionalized adsorbent

  • Uranium-spiked seawater or a standard solution of uranyl nitrate (B79036) (UO₂(NO₃)₂)

  • pH meter

  • Shaker or orbital incubator

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other suitable analytical instrument for uranium concentration measurement

Procedure:

  • Preparation of Uranium Solution:

    • Prepare a uranium solution of a known concentration (e.g., 10 ppm) by dissolving the appropriate amount of a uranium salt in deionized water or seawater.

  • Adsorption Test:

    • Add a known mass of the amidoxime-functionalized adsorbent to a specific volume of the uranium solution in a flask.

    • Adjust the pH of the solution if necessary (optimal pH for uranium adsorption is typically in the neutral to slightly alkaline range).

    • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Analysis:

    • After the adsorption period, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final uranium concentration in the supernatant using ICP-MS.

  • Calculation of Adsorption Capacity:

    • The adsorption capacity (qₑ, in mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial uranium concentration (mg/L)

      • Cₑ is the equilibrium uranium concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

Visualizations

Logical Workflow for Adsorbent Synthesis and Application

The following diagram illustrates the overall workflow from the synthesis of the base polymer to its functionalization and subsequent application in metal ion extraction.

Workflow cluster_synthesis Adsorbent Synthesis cluster_application Application Monomer Monomer (e.g., Acrylonitrile) Polymerization Polymerization Monomer->Polymerization Initiator BasePolymer Base Polymer (e.g., Polyacrylonitrile) Polymerization->BasePolymer Functionalization Amidoximation (with Hydroxylamine) BasePolymer->Functionalization Adsorbent Amidoxime-Functionalized Polymer Functionalization->Adsorbent Adsorption Adsorption Process Adsorbent->Adsorption Wastewater Metal-Contaminated Wastewater Wastewater->Adsorption CleanWater Treated Water Adsorption->CleanWater LoadedAdsorbent Metal-Loaded Adsorbent Adsorption->LoadedAdsorbent Desorption Desorption/ Regeneration LoadedAdsorbent->Desorption Eluent Desorption->Adsorbent Reuse RecoveredMetal Recovered Metal Desorption->RecoveredMetal ReactionPathway PAN Polyacrylonitrile (-[CH₂-CH(CN)]n-) AmidoximePolymer Amidoxime-Functionalized Polymer (-[CH₂-CH(C(NH₂)=NOH)]n-) PAN->AmidoximePolymer Amidoximation Reagents NH₂OH·HCl / Base Amidoximation Amidoximation Reagents->Amidoximation

References

Application Notes and Protocols for the Safe Handling and Use of Formamidoxime in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidoxime is a versatile reagent in organic synthesis, notably in the preparation of nitrogen-containing heterocycles, which are significant scaffolds in drug discovery. It also serves as a nitric oxide (NO) donor. However, its handling requires strict adherence to safety protocols due to its potential hazards. This document provides detailed application notes on the safety, handling, storage, and disposal of this compound, along with a representative experimental protocol for its use in the synthesis of 1,2,4-oxadiazoles.

Chemical and Physical Properties

This compound is a white to off-white solid with the following properties:

PropertyValueReferences
Chemical Formula CH₄N₂O[1]
Molecular Weight 60.06 g/mol [1][2][3][4][5]
CAS Number 624-82-8[1][3][4][6]
Melting Point 112-115 °C[3][5][6]
Appearance White to off-white solid/powder[2][3]
Solubility Moderately soluble in water; soluble in ethanol (B145695) and ether.[2]
Moisture Sensitivity Sensitive to moisture and can undergo hydrolysis.[2]

Safety and Hazard Information

This compound is classified as harmful and is suspected of causing cancer.[1][6] It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard Classification: [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Carcinogenicity2H351: Suspected of causing cancer

Signal Word: Warning[1][6]

Hazard Pictograms:

alt text
alt text

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]

  • Skin Protection: Wear impervious, flame-resistant laboratory coats and full-length pants.[6] Ensure gloves are worn and use proper glove removal technique to avoid skin contact.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded, a full-face respirator may be necessary.[6]

Safe Handling and Storage
  • Handling:

    • Obtain, read, and follow all safety instructions before use.[6]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[6]

    • Do not eat, drink, or smoke when using this product.[6]

    • Wash hands and face thoroughly after handling.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[9]

    • Keep container tightly closed.

    • Store locked up.[6]

    • Recommended storage temperature is 2-8°C.[3][5]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Emergency Procedures

First-Aid Measures[6]
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[6][10]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Accidental Release Measures
  • Small Spills:

    • Evacuate personnel to a safe area.[6]

    • Ensure adequate ventilation.[6]

    • Avoid dust formation.[6]

    • Use appropriate PPE.[6]

    • Absorb the spill with inert material (e.g., vermiculite, dry sand) and collect for disposal.[10]

    • Clean the spill area with soap and water.[10]

  • Large Spills:

    • Evacuate the area and prevent further leakage if it is safe to do so.[6][10]

    • Do not let the chemical enter drains.[6]

    • Contact emergency services.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Waste Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] Label containers of this compound waste with "Hazardous Waste" and a description of the contents.[10]

Experimental Protocol: Synthesis of 3-Phenyl-1,2,4-oxadiazole from this compound

This protocol describes a general two-step procedure for the synthesis of a 3-substituted-1,2,4-oxadiazole, a common application of this compound in drug development research. The synthesis involves the O-acylation of this compound followed by cyclodehydration.

Materials and Equipment
  • This compound

  • Benzoyl chloride

  • Pyridine (B92270)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Procedure

Step 1: O-Acylation of this compound

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine at 0 °C (ice bath).

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Cyclodehydration

  • Pour the cooled reaction mixture into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude O-acylamidoxime intermediate.

  • The cyclodehydration to form the 1,2,4-oxadiazole (B8745197) often occurs during the heating in pyridine. If the cyclization is incomplete, the isolated intermediate can be heated in a high-boiling point solvent like DMF or toluene (B28343) to complete the reaction.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography to obtain the pure 3-phenyl-1,2,4-oxadiazole.

Expected Data
ParameterExpected Value/Observation
Reaction Time 6-12 hours for acylation/cyclization
Reaction Temperature Reflux in pyridine
Product Yield Variable, typically moderate to good
Purification Method Silica gel column chromatography
Characterization NMR, Mass Spectrometry, IR Spectroscopy

Visualized Workflows

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures Prep Consult SDS and SOPs PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weigh Weigh this compound (Avoid Dust Inhalation) FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decontaminate Decontaminate Glassware and Work Area Reaction->Decontaminate Waste Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Personal Exposure FirstAid Administer First Aid (Eyewash/Shower) Exposure->FirstAid Alert Alert Supervisor/ Emergency Services Evacuate->Alert Cleanup Follow Spill Cleanup Procedure Alert->Cleanup FirstAid->Alert

Caption: Logical workflow for the safe handling of this compound.

Experimental Workflow for 1,2,4-Oxadiazole Synthesis

ExperimentalWorkflow Experimental Workflow: Synthesis of 3-Phenyl-1,2,4-oxadiazole cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis This compound This compound in Pyridine Mix Combine Reagents at 0°C This compound->Mix BenzoylChloride Benzoyl Chloride BenzoylChloride->Mix Reflux Heat to Reflux (6-12h) (O-Acylation & Cyclization) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Cool and Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extract Extract with CH2Cl2 Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Characterization Characterize Product (NMR, MS, IR) Chromatography->Characterization

Caption: Workflow for 1,2,4-oxadiazole synthesis.

References

Troubleshooting & Optimization

troubleshooting low yield in formamidoxime synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of formamidoxime. It includes troubleshooting guides for common issues leading to low yields, frequently asked questions, detailed experimental protocols, and data summaries to optimize your synthetic procedures.

Troubleshooting Low Yield in this compound Synthesis

Low yields in this compound synthesis can be attributed to several factors, from incomplete reactions to the formation of byproducts. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Low or No Product Formation

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

  • Poor Reagent Quality: Degradation of hydroxylamine (B1172632) or impurities in the starting nitrile can impede the reaction.

  • Suboptimal pH: The reaction is sensitive to pH, which can affect the nucleophilicity of hydroxylamine.

Solutions:

  • Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature (e.g., to 60-80°C).[1]

  • Use Fresh Reagents: Ensure that the hydroxylamine hydrochloride and the nitrile starting material are pure and dry.

  • Optimize Base and pH: When using hydroxylamine hydrochloride, a base such as sodium carbonate or triethylamine (B128534) is required to liberate the free hydroxylamine.[1] The amount of base can be critical; for instance, in some cases, using 1.6 molar equivalents of triethylamine has been shown to optimize the yield.

Problem 2: Significant Formation of Amide Byproduct

Possible Causes:

  • Reaction Conditions Favoring Hydrolysis: High temperatures and the presence of strong bases can promote the hydrolysis of the nitrile or the this compound product to the corresponding amide.

  • Reaction Mechanism: In some cases, the reaction mechanism may inherently favor the formation of the amide as a side product.

Solutions:

  • Control Reaction Temperature: Running the reaction at a lower temperature, such as room temperature, can help minimize the formation of the amide byproduct.

  • Optimize the Base: Using a milder organic base like triethylamine instead of strong inorganic bases can be beneficial.

  • Alternative Workup: Careful control of pH during the extraction and purification steps is crucial to avoid acid- or base-catalyzed hydrolysis of the amidoxime.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.

  • Oily Product: The crude product may be an oil instead of a crystalline solid, complicating purification.

  • Similar Polarity of Products and Impurities: Co-elution of the product and impurities during chromatography can occur if they have similar polarities.

Solutions:

  • Solvent Removal and Recrystallization: If the product does not precipitate upon cooling, remove the solvent under reduced pressure. Attempt recrystallization from a different solvent system.

  • Optimize Chromatography: If using column chromatography, experiment with different solvent systems to achieve better separation.

  • Induce Crystallization: If the product "oils out," try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the nucleophilic attack of hydroxylamine on a nitrile.[1] This is typically carried out by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a solvent like ethanol (B145695) or methanol.[1]

Q2: How can I improve the reaction rate if it is too slow?

A2: To increase the reaction rate, you can try several approaches:

  • Increase the temperature: Heating the reaction mixture, often to reflux, can significantly shorten the reaction time.[1]

  • Use an excess of hydroxylamine: For less reactive nitriles, using an excess of hydroxylamine can help drive the reaction to completion.

  • Employ alternative energy sources: Microwave or ultrasonic irradiation has been shown to accelerate the reaction and lead to high yields in shorter times.

Q3: Are there more environmentally friendly ("green") methods for this synthesis?

A3: Yes, green chemistry approaches have been developed. One notable method involves using water as the solvent at room temperature with triethylamine as the base. This approach offers good yields, an easier work-up, and shorter reaction times compared to traditional methods that use organic solvents and heating. Solvent-free synthesis under ultrasonic irradiation has also been reported to produce amidoximes in high yields with short reaction times.[2]

Q4: Can I use aqueous hydroxylamine instead of hydroxylamine hydrochloride?

A4: Yes, using an aqueous solution of hydroxylamine has been reported. A key advantage is that a separate base is not required, and the reaction time is often shorter. This method is particularly effective for the preparation of amidoximes from aliphatic nitriles.[1]

Q5: What is the expected yield for this compound synthesis?

A5: Yields can vary widely depending on the specific substrate and reaction conditions. However, with optimized protocols, yields can be quite high, sometimes up to 98%.[1] Aromatic amidoximes often have higher yields than aliphatic ones.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic NitrileHydroxylamine hydrochloride, Sodium carbonateEthanolReflux (78)SeveralUp to 98[1]
Aliphatic NitrileAqueous hydroxylamineWaterRoom TempShorterGood[1]
Pyrazine derivativeHydroxylamineNot specifiedNot specified1863-93[1]
ImidoylbenzotriazoleHydroxylamineNot specifiedMicrowave0.08-0.2565-81[1]
Various NitrilesHydroxylamineSolvent-free (Ultrasonic)Not specifiedShort70-85[2]

Experimental Protocols

Protocol 1: General Synthesis of Amidoximes from Nitriles

This protocol describes a general method for the synthesis of amidoximes from the corresponding nitrile using hydroxylamine hydrochloride and a base.

Materials:

  • Nitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (2.0 eq) or Triethylamine (1.6 eq)

  • Ethanol or Methanol

  • Apparatus for heating and reflux

Procedure:

  • To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).

  • Stir the mixture at room temperature or heat to reflux (typically 60-80°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate (B1210297)/hexanes).

Protocol 2: "Green" Synthesis of Aryl Amidoximes in Water

This protocol outlines an environmentally friendly approach to the synthesis of aryl amidoximes.

Materials:

  • Aryl nitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Triethylamine (1.6 mmol)

  • Water (10 mL)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • To a solution of the aryl nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).

  • Add triethylamine (1.6 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow start Start: Reagents reagents Mix Nitrile, Hydroxylamine HCl, and Base in Solvent start->reagents reaction Heat to Reflux (60-80°C) or Stir at RT reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Reaction Workup monitoring->workup precipitation Product Precipitates? workup->precipitation filter Filter Product precipitation->filter Yes concentrate Concentrate in Vacuo precipitation->concentrate No purification Purify by Recrystallization or Chromatography filter->purification concentrate->purification product Final Product purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Time/Temp incomplete->increase_time_temp check_byproducts Analyze for Byproducts (e.g., Amide) complete->check_byproducts amide_present Amide Detected check_byproducts->amide_present Yes no_amide No Significant Byproducts check_byproducts->no_amide No optimize_conditions Optimize Base/Temp amide_present->optimize_conditions isolation_issues Investigate Isolation/Purification Issues no_amide->isolation_issues

Caption: A troubleshooting guide for addressing low yields in this compound synthesis.

References

minimizing amide byproduct formation in amidoxime synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the formation of amide byproducts during amidoxime (B1450833) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidoxime synthesis from a nitrile and hydroxylamine (B1172632) is resulting in a low yield. What are the potential causes and solutions?

Low yields can stem from several factors, including incomplete reaction, product degradation, or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Increase Reaction Time and/or Temperature: The conversion of nitriles to amidoximes can be slow.[1] Traditionally, these reactions require heating for several hours at 60-80 °C.[1][2] Consider extending the reaction time or moderately increasing the temperature. For many syntheses, heating to reflux is effective.[3]

  • Use an Excess of Hydroxylamine: Adding an excess of hydroxylamine (e.g., 1.5 equivalents or more) can help drive the reaction to completion and improve yields, which is particularly useful for less reactive aliphatic nitriles.[1][3]

  • Choice of Hydroxylamine Salt vs. Aqueous Solution: While using hydroxylamine hydrochloride with a base is common, employing a 50% aqueous solution of hydroxylamine can sometimes lead to shorter reaction times and may not require an additional base.[1][2][4]

  • Solvent Selection: The reaction is typically performed in refluxing ethanol (B145695) or methanol (B129727) to decrease the reaction time.[1][2] Ensure your solvent is appropriate for your starting materials and reaction temperature.

  • Alternative Energy Sources: Microwave or ultrasonic irradiation has been shown to accelerate the reaction, leading to shorter reaction times and high yields, sometimes in solvent-free conditions.[2][3]

  • Alternative Methods: For difficult substrates, consider alternative synthetic routes, such as starting from thioamides, which can sometimes provide better results.[2][3]

Q2: I am observing a significant amount of amide byproduct in my reaction. How can I minimize its formation?

Amide formation is a common side reaction, especially with aromatic nitriles that have electron-withdrawing substituents.[3] It can occur through the hydrolysis of the nitrile or the newly formed amidoxime.[1] Here are key strategies to suppress this byproduct:

  • Optimize the Base: The choice and amount of base are critical. Using a milder organic base like triethylamine (B128534) instead of strong inorganic bases such as sodium carbonate can be beneficial.[1] One study found that using 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[1] Conversely, increasing the amount of triethylamine to 6 molar equivalents resulted in the amide as the major product.[1]

  • Control Reaction Temperature: High temperatures can promote hydrolysis.[1] Running the reaction at a lower temperature (e.g., room temperature), if feasible for your substrate, can significantly reduce amide formation.[1]

  • Careful Workup: The workup procedure can influence the final product distribution. Ensure that pH is carefully controlled during extraction and purification steps to avoid acid- or base-catalyzed hydrolysis of the amidoxime back to the amide.[1]

  • Consider Ionic Liquids: Recent research indicates that specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids can suppress amide formation and reduce reaction times, offering a more selective synthesis route.[3][5]

Q3: How can I purify my amidoxime product to remove the amide byproduct?

If amide byproduct formation is unavoidable, several purification techniques can be employed:

  • Recrystallization: This is often the method of choice for purifying amides and can be effective for separating them from amidoximes.[6] Solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane (B91453) can be tested.[6] A general approach is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly.[6]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating products with different polarities.[3] A carefully selected eluent system is necessary to achieve good separation between the more polar amidoxime and the typically less polar amide.

  • Acid-Base Extraction: The basicity of the amidoxime group can be exploited. By carefully adjusting the pH of the aqueous phase during a liquid-liquid extraction, it may be possible to separate the amidoxime from the neutral amide byproduct.

Q4: Are there any "green" or more environmentally friendly methods for amidoxime synthesis?

Yes, efforts have been made to develop more sustainable protocols.

  • Water as a Solvent: A notable green chemistry approach involves using water as the solvent at room temperature with triethylamine as the base. This method offers good yields, an easier work-up, and shorter reaction times compared to traditional methods that rely on organic solvents and heating.[1]

  • Ultrasonic Irradiation: Using ultrasonic irradiation in a solvent-free system has been reported to produce amidoximes in high yields with short reaction times.[1][2]

Q5: How can I synthesize N-substituted amidoximes?

Direct synthesis from N-substituted amides is possible. A convenient one-pot method involves using a triphenylphosphine-iodine system to mediate the dehydrative condensation of a secondary amide with hydroxylamine under mild conditions.[7] This approach works for a variety of N-aryl and N-alkyl secondary amides.[7]

Q6: What analytical techniques can be used to quantify the amount of amide byproduct in my sample?

Accurate quantification is crucial for optimizing reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. A validated HPLC method can provide accurate measurements of both the desired amidoxime and the amide byproduct.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of amidoxime to amide in the crude product mixture by integrating characteristic peaks for each compound. While potentially less accurate than HPLC for absolute quantification, it is a fast and valuable tool for monitoring reaction progress.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While primarily a qualitative tool, ATR-FTIR can be used to monitor the reaction by observing the disappearance of the nitrile peak and the appearance of peaks corresponding to the amidoxime and amide functional groups.[10]

Data Presentation

Table 1: Effect of Base on Aryl Amidoxime Synthesis in Water [1]

BaseMolar EquivalentsSolventTemperatureTime (h)Amidoxime Yield (%)Amide Byproduct (%)
Triethylamine1.6WaterRoom Temp6Optimized YieldMinimized
Triethylamine6.0WaterRoom Temp-Minor ProductMajor Product
Sodium Carbonate2.0EthanolReflux1-48VariableOften Present

*Specific yields were not quantified in the source but trends were clearly indicated.

Table 2: General Troubleshooting Guide for Amidoxime Synthesis

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield 1. Incomplete reaction.2. Decomposition of hydroxylamine.3. Unsuitable reaction temperature.4. Steric hindrance in the nitrile.1. Increase reaction time and/or temperature.[1]2. Use a fresh source of hydroxylamine.[3]3. Optimize temperature (typically 60-80°C or reflux).[3]4. Use a larger excess of hydroxylamine.[3]
Significant Amide Byproduct 1. High reaction temperature promoting hydrolysis.2. Use of a strong, inorganic base.3. Acidic or basic conditions during workup.4. Substrate is prone to side reactions (e.g., aromatic nitriles with EWGs).[3]1. Lower the reaction temperature (e.g., to room temp).[1]2. Use a milder organic base (e.g., triethylamine).[1]3. Carefully control pH during extraction and purification.[1]4. Consider using ionic liquids or an alternative synthesis route (e.g., via thioamide).[3]
Difficulty in Purification 1. Product is highly soluble in the reaction solvent.2. Similar polarity of product and byproduct.1. After removing the reaction solvent, attempt recrystallization from a different solvent system.[3]2. Utilize column chromatography with a carefully selected eluent system.[3]3. Attempt to form a salt of the amidoxime to induce crystallization.[3]

Experimental Protocols

Protocol 1: General Synthesis using Hydroxylamine Hydrochloride [3]

  • Reaction Setup: To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 48 hours depending on the substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: Optimized "Green" Synthesis of Aryl Amidoximes in Water [1]

  • Reaction Setup: To a solution of the aryl nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).

  • Base Addition: Add triethylamine (1.6 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis of N-Substituted Amidoximes from Secondary Amides [7]

  • Reagent Preparation: In a flask, prepare a solution of iodine (1.5 eq) and triphenylphosphine (B44618) (1.5 eq) in dry dichloromethane (B109758) at 0°C.

  • Reaction Setup: To the cooled solution, add the secondary amide (1.0 eq), triethylamine (5.0 eq), and hydroxylamine hydrochloride (1.5 eq).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until completion (typically within 2 hours, monitored by TLC).

  • Purification: Concentrate the crude mixture under reduced pressure and then purify by column chromatography using an ethyl acetate/hexane eluent system.

Visualizations

Amidoxime_Synthesis_Pathway cluster_reactants Reactants cluster_products Products Nitrile R-C≡N (Nitrile) Amidoxime R-C(=NOH)NH₂ (Desired Amidoxime) Nitrile->Amidoxime + NH₂OH (Main Pathway) Amide R-C(=O)NH₂ (Amide Byproduct) Nitrile->Amide [1] + H₂O (Side Reaction) Hydroxylamine NH₂OH (Hydroxylamine) Amidoxime->Amide [2] + H₂O (Side Reaction) Hydrolysis H₂O (Hydrolysis)

Caption: Reaction pathways in amidoxime synthesis.

Troubleshooting_Workflow cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproduct Solutions for Byproduct Start Start: Amidoxime Synthesis CheckYield Problem Encountered? Start->CheckYield LowYield Issue: Low Yield CheckYield->LowYield Low Yield HighByproduct Issue: High Amide Byproduct CheckYield->HighByproduct High Byproduct Success Success: Pure Amidoxime CheckYield->Success No Sol_TimeTemp Increase Time / Temp LowYield->Sol_TimeTemp Sol_ExcessNH2OH Use Excess NH₂OH LowYield->Sol_ExcessNH2OH Sol_Solvent Check Solvent LowYield->Sol_Solvent Sol_Temp Lower Temperature HighByproduct->Sol_Temp Sol_Base Use Milder Base (e.g., Triethylamine) HighByproduct->Sol_Base Sol_Workup Control pH in Workup HighByproduct->Sol_Workup Sol_TimeTemp->CheckYield Re-run Sol_ExcessNH2OH->CheckYield Re-run Sol_Solvent->CheckYield Re-run Sol_Temp->CheckYield Re-run Sol_Base->CheckYield Re-run Sol_Workup->CheckYield Re-run

Caption: Troubleshooting workflow for amidoxime synthesis.

Green_Synthesis_Workflow cluster_reactants Reactants Nitrile Aryl Nitrile (1.0 mmol) Mix Combine in Water (10 mL) Stir at Room Temp for 6h Nitrile->Mix NH2OH_HCl Hydroxylamine HCl (1.5 mmol) NH2OH_HCl->Mix TEA Triethylamine (1.6 mmol) TEA->Mix TLC Monitor by TLC Mix->TLC Extract Extract with Organic Solvent TLC->Extract Reaction Complete Purify Dry & Concentrate; Purify Extract->Purify Product Pure Amidoxime Purify->Product

Caption: Optimized green synthesis workflow for aryl amidoximes.

References

optimization of reaction conditions for formamidoxime synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for formamidoxime synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most widely used method for preparing this compound and other amidoximes is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[1] For this compound, the nitrile precursor is hydrogen cyanide (HCN) or a cyanide salt. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol.[1][2] It is also possible to use an aqueous solution of hydroxylamine, which can simplify the procedure by eliminating the need for a separate base.[1]

Q2: My this compound synthesis is resulting in a very low yield. What are the potential causes and solutions?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The conversion can be slow. Consider extending the reaction time or moderately increasing the temperature (typically 60-80 °C).[1][3]

  • Decomposition of Hydroxylamine: Ensure you are using a fresh source of hydroxylamine.

  • Suboptimal Reagents: For less reactive nitriles, using an excess of hydroxylamine can help drive the reaction to completion.[1][2]

  • Product Solubility: this compound has moderate solubility in water and is also soluble in organic solvents like ethanol.[4] This can make isolation challenging. After the reaction, try cooling the mixture to precipitate the product. If that fails, remove the solvent under reduced pressure and attempt crystallization from a different solvent system.[2]

Q3: I am observing a significant amount of formate (B1220265) or other amide byproducts. How can I minimize their formation?

Amide formation is a common side reaction, often promoted by high temperatures or incorrect base concentration.[3]

  • Control Reaction Temperature: High temperatures can encourage the hydrolysis of the nitrile or the newly formed amidoxime (B1450833) to the corresponding amide. Running the reaction at room temperature can reduce amide formation.[3]

  • Optimize the Base: The choice and amount of base are critical. Using a milder organic base like triethylamine can be beneficial. One study found that 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[3]

  • Careful Workup: Ensure that the pH is carefully controlled during extraction and purification to avoid acid- or base-catalyzed hydrolysis.[3]

Q4: The reaction is proceeding very slowly. How can I increase the reaction rate?

  • Increase Temperature: Raising the temperature, often to the reflux temperature of the solvent (e.g., ethanol), can significantly decrease the reaction time.[1][2]

  • Alternative Energy Sources: Microwave or ultrasonic irradiation have been shown to accelerate amidoxime synthesis, leading to shorter reaction times (5-15 minutes) and high yields.[1][2]

  • Solvent Choice: While alcohols are common, specialized solvents like ionic liquids have been reported to decrease reaction times.[2][3]

Q5: Are there any "green" or more environmentally friendly methods for this compound synthesis?

Yes, several greener protocols have been developed. A notable approach involves using water as the solvent at room temperature with triethylamine as the base, which offers good yields and easier work-up.[3] Additionally, solvent-free methods using ultrasonic irradiation have been reported to produce amidoximes in high yields with short reaction times.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during this compound synthesis in a structured, problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[2] 2. Decomposition of hydroxylamine.[2] 3. Unsuitable reaction temperature.[2] 4. Difficulty in product isolation due to solubility.[2][4]1. Increase reaction time and/or temperature (typically 60-80°C or reflux).[2] 2. Use a fresh source of hydroxylamine.[2] 3. Optimize the reaction temperature.[2] 4. After reaction, cool the mixture to induce precipitation. If unsuccessful, remove solvent under reduced pressure and attempt recrystallization from a different solvent.[2]
Formation of Amide Side Product 1. High reaction temperature promoting hydrolysis.[3] 2. Incorrect choice or amount of base.[3] 3. Acid- or base-catalyzed hydrolysis during workup.[3]1. Conduct the reaction at a lower temperature (e.g., room temperature).[3] 2. Use a milder base like triethylamine (approx. 1.6 molar equivalents).[3] 3. Carefully control the pH during extraction and purification steps.[3]
Reaction is Too Slow 1. Low reaction temperature.[2] 2. Low reactivity of the nitrile precursor.[2]1. Increase the temperature to reflux.[2] 2. Employ microwave or ultrasonic irradiation to accelerate the reaction.[1][2] 3. Use an excess of hydroxylamine to drive the reaction forward.[1]
Difficulty in Product Purification 1. Presence of unreacted starting materials or side products with similar polarity.[2] 2. Product is oily or non-crystalline.[2]1. Utilize column chromatography with a carefully selected eluent system to separate the desired product.[2] 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Try recrystallization from various solvent systems.

Data Presentation: Reaction Condition Optimization

The following tables summarize various reported reaction conditions for the synthesis of amidoximes from nitriles, which are applicable to this compound synthesis.

Table 1: Comparison of Heating Methods

Parameter Conventional Heating Microwave Irradiation Ultrasonic Irradiation
Typical Temperature 60 - 80 °C (Reflux)[1]140 - 170 °C[1]Room Temperature[1]
Typical Reaction Time Several hours[1]5 - 15 minutes[1]Short reaction times[1]
Typical Yield Good to High (up to 98%)[1]Good (65 - 81%)[1]High (70 - 85%)[1]
Solvent Ethanol, Methanol[1]N/A (Solvent-free)[1]N/A (Solvent-free)[1]

Table 2: Influence of Base and Solvent on Amide Byproduct Formation

Base Solvent Temperature Outcome Reference
Triethylamine (1.6 eq)WaterRoom Temp.Optimized yield, minimized amide[3]
Triethylamine (6.0 eq)WaterRoom Temp.Amide becomes the major product[3]
Sodium Carbonate (2.0 eq)EthanolRefluxStandard conditions, potential for amide byproduct[1][2]
None (aq. NH₂OH)WaterNot specifiedSimplified procedure, base not required[1]
VariousIonic LiquidsNot specifiedCan eliminate amide formation[2][3]

Experimental Protocols

Protocol 1: Standard Synthesis using Hydroxylamine Hydrochloride

This protocol is a general method for the synthesis of amidoximes from a nitrile precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the nitrile precursor (1.0 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate (2.0 equivalents) or triethylamine (1.6 equivalents).[2]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C).[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[3]

Protocol 2: Green Synthesis in Aqueous Medium

This protocol is an environmentally friendlier alternative using water as a solvent.

  • Reaction Setup: To a solution of the nitrile precursor (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).[3]

  • Add triethylamine (1.6 mmol) to the mixture.[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for the required duration (e.g., 6 hours).[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.[3]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Nitrile in Solvent B Add Hydroxylamine HCl and Base A->B Combine C Stir and Heat (e.g., Room Temp to Reflux) B->C D Monitor Progress (TLC) C->D E Cool Reaction Mixture D->E F Filter Precipitate OR Concentrate & Extract E->F G Recrystallization OR Column Chromatography F->G H Pure this compound G->H

Caption: General experimental workflow for this compound synthesis.

troubleshooting_flowchart start Start: Synthesis Attempt issue Problem Encountered? start->issue low_yield Low Yield? issue->low_yield Yes end Successful Synthesis issue->end No side_product Amide Byproduct? low_yield->side_product No solution_yield Increase Time/Temp Use Excess NH₂OH Optimize Isolation low_yield->solution_yield Yes slow_rxn Slow Reaction? side_product->slow_rxn No solution_side_product Lower Temperature Optimize Base (1.6 eq TEA) Control Workup pH side_product->solution_side_product Yes solution_slow_rxn Increase Temperature Use Microwave/Ultrasound slow_rxn->solution_slow_rxn Yes slow_rxn->end No solution_yield->end solution_side_product->end solution_slow_rxn->end no_issue No yes_issue Yes

Caption: Troubleshooting flowchart for common synthesis issues.

logical_relationships Outcome Reaction Outcome (Yield & Purity) Temp Temperature Temp->Outcome Affects rate & side reactions Time Reaction Time Time->Outcome Affects completion Base Base (Type & Conc.) Base->Outcome Affects rate & byproducts Solvent Solvent Solvent->Outcome Affects rate & solubility Energy Energy Source (Heat, MW, US) Energy->Outcome Determines rate/time

Caption: Key parameters influencing synthesis outcomes.

References

purification techniques for high-purity formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Purity Formamidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purification techniques and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications? this compound (CAS 624-82-8) is an organic compound featuring both a formamide (B127407) and an oxime functional group.[1] It serves as a valuable intermediate in organic synthesis, particularly for preparing various nitrogen-containing compounds.[1] It has been studied for potential applications in pharmaceuticals and agrochemicals and is also known to be an inhibitor of DNA synthesis.[1][2][3]

Q2: What is the most common method for synthesizing this compound? The most widely used method for synthesizing this compound and other amidoximes is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[4][5] A particularly efficient, high-yield method involves mixing an aqueous solution of hydroxylamine free base directly with a nitrile (like acetonitrile (B52724) to produce acetamidoxime) at ambient temperatures. This approach is favored because it is fast, spontaneous, and avoids the introduction of inorganic impurities often associated with using hydroxylamine salts and bases.[6][7]

Q3: What are the key stability and storage concerns for this compound? this compound is sensitive to moisture and can undergo hydrolysis.[1] It is crucial to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10] Upon heating, it can decompose, releasing toxic fumes such as carbon monoxide, ammonia, and hydrogen cyanide.[8][11][12]

Q4: What are the primary safety hazards associated with this compound? this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[13] It is also suspected of causing cancer.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[9][13] All work should be conducted in a well-ventilated area or under a chemical fume hood.[8][13]

Purification Troubleshooting Guide

Q1: My final product is a yellow solid instead of the expected colorless/white crystals. What could be the cause and how can I fix it? A yellow discoloration often indicates the presence of impurities. If a palladium catalyst was used in the synthesis of a precursor, residual palladium nanoparticles could be the cause. These fine particles can sometimes pass through standard silica (B1680970) gel filtration.[14]

  • Solution 1: Thiosulfate (B1220275) Wash: During the workup, wash the organic extract with a 10% or saturated sodium thiosulfate solution to help remove heavy metal traces.[14]

  • Solution 2: Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., methanol (B129727) or ethanol) and treat it with activated charcoal. The charcoal can adsorb colored impurities. Filter the mixture through Celite or a fine filter paper to remove the charcoal before proceeding with recrystallization.[14]

Q2: I am experiencing low yields after purification. What are the likely causes? Low yields can stem from issues in either the synthesis or the purification step.

  • Synthesis Issues: Inefficient older methods often require multiple complex steps and long reaction times (e.g., 16-hour reflux), which can lead to product loss.[6] Using a direct method, such as reacting aqueous hydroxylamine with a nitrile, can significantly improve yield.[6]

  • Purification Issues: Product may be lost if an unsuitable recrystallization solvent is chosen, leading to either poor recovery or the product "oiling out." Ensure the chosen solvent dissolves the compound when hot but has low solubility when cold. Significant product may also remain in the mother liquor; consider a second recrystallization or concentrating the mother liquor to recover more product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do? "Oiling out" occurs when the compound comes out of the solution as a liquid below its melting point. This often happens if the solution is cooled too quickly or if the solvent is not ideal.

  • Solution 1: Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Solution 2: Solvent System Adjustment: The solvent may be too good a solvent. Try a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly.[15] For this compound, which is polar, a non-polar solvent might be a suitable "poor" solvent.

  • Solution 3: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q4: My purified this compound shows signs of degradation over time. How can I prevent this? this compound is sensitive to moisture and can hydrolyze.[1] It can also decompose at elevated temperatures.[12]

  • Solution: Ensure the final product is thoroughly dried under a vacuum to remove all residual solvent and moisture. Store the high-purity this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and keep it in a cool, dark, and dry place, such as a desiccator.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 624-82-8[1]
Molecular Formula CH₄N₂O[16]
Molecular Weight 60.06 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 112-115 °C (lit.)[2]
Solubility Moderately soluble in water; Soluble in ethanol (B145695) and ether[1]

Table 2: Common Solvents for Recrystallization of Organic Compounds

Solvent / SystemCommentsReference(s)
Ethanol (EtOH) A good general-purpose polar solvent, effective for minor impurities.[15]
n-Hexane / Acetone A versatile non-polar/polar mixture that works well for many compounds.[15]
n-Hexane / Ethyl Acetate (EA) Another common non-polar/polar mixture.[15]
Water Can be effective for polar compounds like this compound, as it is a poor solvent for many organic impurities.[15]
Perfluorohexane A non-polar solvent mentioned specifically for recrystallizing amidoximes.[6]
Dichloromethane / Hexane (B92381) Used for purification via precipitation; dissolve in DCM and add hexane as the anti-solvent.[17]

Experimental Protocols

Protocol 1: High-Purity Synthesis of Amidoximes from Hydroxylamine and a Nitrile This protocol is adapted from a patented high-yield method and is applicable for synthesizing amidoximes like acetamidoxime (B1239325) from acetonitrile. The principle can be applied to this compound synthesis.[6]

  • Reaction Setup: In a suitable reaction vessel, add a 50% (by weight) aqueous solution of hydroxylamine free base.

  • Reagent Addition: To the stirring hydroxylamine solution, slowly add high-purity nitrile (e.g., acetonitrile) at ambient temperature (25 °C). The reaction is spontaneous.

  • Crystallization: Continue stirring the mixture. Crystalline amidoxime (B1450833) will begin to separate from the solution. Stir for up to 24 hours to ensure complete crystal formation.

  • Isolation: Filter the crystalline material from the reaction mixture.

  • Washing: Wash the collected crystals with a suitable solvent, such as a non-polar solvent (e.g., perfluorohexane), to remove residual impurities.

Protocol 2: Recrystallization for Final Purification This protocol describes a general method for purifying the crude this compound product.

  • Solvent Selection: Choose a suitable solvent or solvent system from Table 2. An ideal solvent will dissolve the this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal from decolorization), perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the high-purity crystals under a vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage s1 Mix Aqueous Hydroxylamine (50% wt) and Nitrile s2 Stir at Ambient Temp (24h) for Crystal Formation s1->s2 s3 Filter Crude Product s2->s3 p1 Dissolve Crude Product in Minimal Hot Solvent s3->p1 Transfer Crude Product p2 Cool Slowly to Induce Recrystallization p1->p2 p3 Collect Crystals via Vacuum Filtration p2->p3 p4 Wash Crystals with Cold Solvent p3->p4 p5 Dry Under Vacuum p4->p5 end end p5->end Final High-Purity Product

Caption: Workflow for synthesis and purification of high-purity this compound.

troubleshooting_workflow cluster_solutions Purification Solutions start Crude Product Obtained check_purity Assess Purity/Color start->check_purity success Proceed with Dried, Pure Product check_purity->success High Purity (White Solid) issue Impurity Detected check_purity->issue Low Purity / Discolored (e.g., Yellow Solid) charcoal Treat with Activated Charcoal, then filter issue->charcoal recrystallize Perform Recrystallization (See Protocol 2) charcoal->recrystallize recheck_purity recheck_purity recrystallize->recheck_purity Re-assess Purity recheck_purity->success Purity OK failure Consider Alternative Purification (e.g., Chromatography) recheck_purity->failure Still Impure

Caption: Logical workflow for troubleshooting impurities in this compound purification.

References

common side reactions in the synthesis of formamidoxime derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of formamidoxime derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives? A1: The most widely used method for preparing amidoximes, including this compound derivatives, is the nucleophilic addition of hydroxylamine (B1172632) to a corresponding nitrile.[1][2][3] This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine (B128534) in an alcohol solvent.[1]

Q2: My reaction is not proceeding to completion. What are the common causes? A2: Incomplete conversion can be due to several factors. The purity of the starting nitrile is crucial, as impurities can inhibit the reaction.[4] Hydroxylamine and its salts can be unstable and should be fresh for best results.[4] Additionally, reaction parameters such as temperature, pH, and reaction time may need optimization, especially for sterically hindered substrates which can significantly slow down the reaction rate.[4]

Q3: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these be? A3: The presence of multiple spots often indicates the formation of side products. Common side reactions include hydrolysis of the amidoxime (B1450833), cyclization to form heterocyclic byproducts (like 1,2,4-oxadiazoles), or oxidation of the amidoxime.[1][5] The specific side products will depend on your substrate and the reaction conditions used.

Q4: How critical is pH control during the synthesis? A4: The pH is highly critical for oxime and amidoxime formation.[4] The reaction requires the in-situ generation of free hydroxylamine from its salt (e.g., hydroxylamine hydrochloride), which is accomplished by adding a base.[1] However, strongly acidic or basic conditions can promote the hydrolysis of the amidoxime group, leading to the formation of hydroxamic acids, amides, or carboxylic acids as byproducts.[5]

Q5: Can the amidoxime product be unstable during workup or purification? A5: Yes, amidoximes can be sensitive to prolonged exposure to heat or strong acidic/basic conditions. Mild hydrolysis can occur during aqueous workup or chromatography.[2] It is advisable to use neutralized water for extraction and to avoid very high temperatures during solvent evaporation.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Degraded Hydroxylamine: Hydroxylamine is unstable and can decompose over time.[4] 2. Insufficient Base: Not enough base was added to generate free hydroxylamine from its salt. 3. Steric Hindrance: The nitrile substrate is sterically hindered, slowing the reaction.[4] 4. Low Reaction Temperature: The temperature is not high enough to overcome the activation energy.1. Use fresh, high-purity hydroxylamine or its salt.[4] 2. Ensure at least one equivalent of base is used relative to hydroxylamine hydrochloride. An excess is often used.[1] 3. Increase the reaction temperature and/or prolong the reaction time.[4] Consider using microwave irradiation to enhance the reaction rate.[1] 4. The reaction is often performed in refluxing ethanol (B145695) or methanol (B129727) to decrease reaction time.[1]
Presence of Amide or Carboxylic Acid Byproduct 1. Hydrolysis: The amidoxime product is hydrolyzing under the reaction or workup conditions.[5] 2. Oxidation: The amidoxime is being oxidized. Oxidation can generate amides and nitriles.[1]1. Maintain a neutral or slightly basic pH during the reaction and workup. Avoid strong acids.[5] 2. Use deoxygenated solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
Formation of a 1,2,4-Oxadiazole Byproduct 1. Intramolecular Cyclization: If the starting material contains a suitable leaving group or if an acylating agent is present, the amidoxime can cyclize. This is a common subsequent reaction for amidoximes.[6] 2. High Reaction Temperature: Elevated temperatures can promote cyclization reactions.1. Ensure the purity of starting materials and solvents to exclude contaminants that could facilitate cyclization. If the nitrile itself contains a reactive ester or acyl chloride group, this side reaction is highly likely. 2. Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation/Purification 1. High Polarity of Product: Amidoximes are polar and can be highly soluble in water, making extraction difficult. 2. Product Instability on Silica (B1680970) Gel: The acidic nature of standard silica gel can cause product degradation during column chromatography.1. Saturate the aqueous phase with NaCl to reduce the product's solubility before extraction with an organic solvent like ethyl acetate (B1210297). 2. Use a deactivated stationary phase for chromatography, such as neutral alumina (B75360) or silica gel that has been treated with a small amount of triethylamine in the eluent.

Experimental Protocols

General Protocol for the Synthesis of an Aryl Amidoxime from an Aryl Nitrile

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl Nitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Ethanol or Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (or methanol) to form a slurry.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Logic Start Reaction Complete? Yield Acceptable Yield? Start->Yield Yes Optimize_Time_Temp Increase Time / Temp Check Reagent Purity Start->Optimize_Time_Temp No Purity Pure Product? Yield->Purity Yes Optimize_Workup Modify Workup (e.g., pH, Extraction) Yield->Optimize_Workup No End Process Complete Purity->End Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Purity->Analyze_Byproducts No Optimize_Time_Temp->Start Optimize_Workup->Yield Purify Purify Product (Recrystallization / Chromatography) Purify->Purity Analyze_Byproducts->Purify

Caption: A flowchart for troubleshooting this compound synthesis.

Reaction Pathway and Common Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions Nitrile R-C≡N (Nitrile) Amidoxime R-C(=NOH)NH₂ (Desired Product) Nitrile->Amidoxime + NH₂OH, Base Hydroxylamine NH₂OH (Hydroxylamine) Hydrolysis_Product R-C(=O)NH₂ / R-COOH (Amide / Acid) Amidoxime->Hydrolysis_Product H₂O, H⁺/OH⁻ Cyclization_Product 1,2,4-Oxadiazole (Cyclized Byproduct) Amidoxime->Cyclization_Product Heat or Acylating Agent

Caption: Key side reactions in this compound synthesis.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Mix Reactants (Nitrile, NH₂OH·HCl, Base) B 2. Heat to Reflux (Monitor by TLC/LC-MS) A->B C 3. Solvent Evaporation B->C D 4. Aqueous Workup & Extraction C->D E 5. Drying & Concentration D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: A typical workflow for this compound synthesis.

References

Technical Support Center: Improving Regioselectivity in Formamidoxime Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving formamidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound, helping you to diagnose and resolve problems in your experiments.

Q1: What are the primary competing reaction sites on this compound?

A1: this compound is a polynucleophilic species containing two primary nucleophilic centers: the oxygen atom of the hydroxyl group (-OH) and the nitrogen atom of the amino group (-NH2).[1] This leads to competition in reactions with electrophiles, resulting in either O-substituted or N-substituted products. Controlling the regioselectivity is crucial for directing the reaction toward the desired product.

Q2: How can I control N-alkylation versus O-alkylation?

A2: The regioselectivity of alkylation (N- vs. O-) is a classic challenge and depends on the principle of Hard and Soft Acids and Bases (HSAB).[2]

  • For O-alkylation (Hard-Hard Interaction): Use "hard" alkylating agents, which have a high positive charge density. Examples include dimethyl sulfate (B86663), methyl fluorosulfonate ("Magic Methyl"), or methyl triflate.[2] The harder oxygen nucleophile will preferentially attack these hard electrophiles.

  • For N-alkylation (Soft-Soft Interaction): Use "soft" alkylating agents, which are more polarizable. A classic example is methyl iodide.[2] The softer nitrogen nucleophile preferentially attacks the soft electrophile. The choice of base and solvent can also influence the outcome.

Q3: My synthesis of a 3,5-disubstituted 1,2,4-oxadiazole (B8745197) from this compound is giving a low yield and a mixture of isomers. How can I improve the regioselectivity?

A3: The most common and versatile method for synthesizing 1,2,4-oxadiazoles involves the acylation of an amidoxime (B1450833) followed by cyclodehydration.[3] The key to high regioselectivity is to ensure the initial acylation occurs on the oxygen atom to form the O-acylamidoxime intermediate, which then cyclizes to the desired 1,2,4-oxadiazole.[4][5]

  • Two-Step Protocol: The most reliable method is a two-step process where you first isolate the O-acylamidoxime intermediate and then perform the cyclization.[3][5][6] This prevents side reactions.

  • One-Pot Protocol: For efficiency, one-pot methods are used. In this case, reaction conditions are critical. Using a strong base like NaOH or t-BuOK in an aprotic polar solvent like DMSO or DMF often favors the correct pathway.[3][6]

  • Acylating Agent: The choice of acylating agent (e.g., acyl chloride, anhydride, or activated carboxylic acid) can influence the reaction.[1][6]

Q4: What is the role of the base and solvent in 1,2,4-oxadiazole synthesis?

A4: The base and solvent play a critical role in the cyclization of the O-acylamidoxime intermediate.

  • Base: An organic base is often used to facilitate the cyclization of the isolated O-acylamidoxime.[5] In one-pot syntheses, an inorganic base like NaOH in a solvent like DMSO is highly effective for promoting the reaction directly from the amidoxime and a carboxyl derivative.[5][6]

  • Solvent: Aprotic bipolar solvents such as DMSO and DMF are highly effective for one-pot syntheses, likely due to their ability to solvate intermediates and facilitate the base-mediated cyclization.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity: Mixture of 1,2,4-oxadiazole and other isomers, or N-acylated byproducts.1. Competitive N-acylation of the this compound. 2. Incorrect reaction conditions in a one-pot synthesis.1. Switch to a Two-Step Protocol: Isolate the O-acylamidoxime intermediate before cyclization to ensure the correct connectivity.[3][5] 2. Optimize One-Pot Conditions: If using a one-pot method, screen different inorganic bases (e.g., NaOH, K₂CO₃, t-BuOK) and ensure the use of an appropriate aprotic solvent (e.g., DMSO, DMF).[6] 3. Lower the Temperature: Running the acylation step at a lower temperature can sometimes favor O-acylation.
Low Yield of 1,2,4-Oxadiazole 1. Incomplete cyclization of the O-acylamidoxime intermediate. 2. Decomposition of starting materials or intermediates. 3. Inefficient acylation.1. Increase Reaction Time/Temperature: For the cyclization step, ensure sufficient time and/or temperature for the reaction to go to completion. Monitor via TLC or LC-MS. 2. Use an Activating Agent: For carboxylic acids, use a coupling agent (e.g., EDC, DCC) to form a more reactive species for the acylation step. 3. Check Reagent Purity: Ensure all reagents, especially the this compound and acylating agent, are pure and dry.
Formation of Unexpected Side Products (e.g., 1,2,4-oxadiazin-5-ones)The electrophile has multiple reactive sites.This can occur when using α,β-unsaturated carbonyl compounds or vicinal bis-electrophiles.[1] The reaction pathway is highly dependent on the structure of the electrophile. Carefully analyze the structure of your electrophile to anticipate and identify potential side reactions. Modify the electrophile if necessary.
N- vs. O-Alkylation Mixture Use of an alkylating agent with intermediate hardness (e.g., methyl bromide).[2]1. To favor O-alkylation: Switch to a "harder" electrophile like dimethyl sulfate or a triflate.[2] 2. To favor N-alkylation: Switch to a "softer" electrophile like methyl iodide.[2] 3. Screen Solvents and Counterions: The reaction environment can influence the nucleophilicity of the N and O atoms.

Key Synthetic Pathways and Workflows

Regioselective Synthesis of 1,2,4-Oxadiazoles

The formation of the O-acylamidoxime is the critical regioselective step. Subsequent intramolecular cyclodehydration yields the desired 1,2,4-oxadiazole.

G This compound This compound mid1 This compound->mid1 acyl_agent Acylating Agent (R-CO-X) acyl_agent->mid1 o_acyl O-Acylamidoxime (Desired Intermediate) oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole o_acyl->oxadiazole Cyclodehydration n_acyl N-Acylamidoxime (Undesired Intermediate) side_products Side Products n_acyl->side_products mid1->o_acyl O-Acylation (Favored) mid1->n_acyl N-Acylation (Disfavored) mid2

Caption: Regioselective pathways in 1,2,4-oxadiazole synthesis.

Troubleshooting Workflow for Poor Regioselectivity

When faced with a mixture of products, a systematic approach to optimizing reaction conditions is essential.

G start Problem: Poor Regioselectivity check_protocol Are you using a one-pot protocol? start->check_protocol switch_to_2step Switch to Two-Step Protocol: Isolate O-Acyl Intermediate check_protocol->switch_to_2step Yes optimize_base Optimize Base (e.g., NaOH, t-BuOK) check_protocol->optimize_base No end Regioselectivity Improved switch_to_2step->end optimize_solvent Optimize Solvent (e.g., DMSO, DMF) optimize_base->optimize_solvent No Improvement optimize_base->end Success lower_temp Lower Reaction Temperature optimize_solvent->lower_temp No Improvement optimize_solvent->end Success lower_temp->end

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This method maximizes regioselectivity by isolating the key O-acylamidoxime intermediate.[3][5][6]

Step A: O-Acylation of this compound

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DCM) and cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., pyridine (B92270) or triethylamine, 1.1 eq.).

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to yield the pure O-acylamidoxime.

Step B: Cyclodehydration to 1,2,4-Oxadiazole

  • Dissolve the purified O-acylamidoxime (1.0 eq.) in a suitable solvent (e.g., THF, toluene).

  • Add a base (e.g., tetrabutylammonium (B224687) fluoride (B91410) (TBAF), 1.0 eq.) or heat the solution to reflux.

  • Stir the reaction at room temperature or under reflux for 1-12 hours, monitoring completion by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solvent and purify the crude product by flash column chromatography or recrystallization to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles in a Superbasic Medium

This efficient method is effective for many substrates, proceeding directly from the amidoxime.[3][6]

  • To a solution of the this compound (1.0 eq.) in dimethyl sulfoxide (B87167) (DMSO), add powdered sodium hydroxide (B78521) (NaOH, 2.0 eq.).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the carboxylic acid derivative (e.g., an ester or acyl chloride, 1.0 eq.) to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of cold water.

  • If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry. The product may be pure enough, or it can be further purified by recrystallization or column chromatography.

  • If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for purification.

References

Technical Support Center: Formamidoxime Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scaling up of formamidoxime synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the reaction of hydroxylamine (B1172632) with a suitable formyl precursor. Common starting materials include formamide (B127407) and hydrogen cyanide (or a cyanide salt). The reaction with hydroxylamine hydrochloride in the presence of a base is a widely used laboratory method.[1]

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: The primary safety concerns include managing the exothermic nature of the reaction, which can lead to thermal runaway if not properly controlled.[2] When using hydrogen cyanide, its extreme toxicity requires specialized handling and containment procedures. Additionally, the thermal stability of this compound at higher temperatures during reaction and workup is a concern, as decomposition can lead to the formation of hazardous byproducts.

Q3: How does the choice of starting material (formamide vs. hydrogen cyanide) impact the scale-up process?

A3: Using formamide is generally considered safer, especially in a laboratory or pilot plant setting, as it avoids handling highly toxic hydrogen cyanide. However, the reaction of formamide with hydroxylamine can be slower and may require heating, which introduces challenges in temperature control on a large scale. The synthesis from hydrogen cyanide can be more direct but necessitates stringent safety protocols and specialized equipment to handle the toxic gas.

Q4: What are the typical side products observed in this compound synthesis, and do they increase at scale?

A4: A common side product is the corresponding amide (formamide) if the reaction conditions are not optimized.[3] At a larger scale, localized "hot spots" due to inefficient mixing can lead to an increase in side reactions and decomposition products. Incomplete reactions can also leave significant amounts of starting materials in the product mixture.[3]

Q5: How can I effectively monitor the progress of a large-scale this compound synthesis?

A5: For large-scale reactions, in-process monitoring is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) can provide quantitative analysis of the reaction mixture, allowing you to track the consumption of starting materials and the formation of this compound and any side products.[3] Thin Layer Chromatography (TLC) can be used for quick qualitative checks.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.[1] 2. Decomposition of hydroxylamine. 3. Inadequate mixing leading to localized low concentrations of reactants.1. Gradually increase reaction time and/or temperature while carefully monitoring for exotherms. 2. Use a fresh, high-quality source of hydroxylamine. 3. Ensure efficient agitation appropriate for the reactor size and geometry.
Significant Amide Byproduct Formation 1. Presence of excess water in the reaction mixture. 2. Prolonged reaction times at elevated temperatures.[3]1. Use anhydrous solvents and reagents where feasible. 2. Optimize the reaction time by closely monitoring the reaction; stop the reaction once the starting material is consumed.
Difficulty in Product Isolation/Purification 1. The product is an oil and does not crystallize. 2. Co-crystallization with impurities. 3. Formation of an emulsion during workup.1. Attempt to form a salt of the this compound to induce crystallization. If unsuccessful, consider column chromatography.[4] 2. Multiple recrystallization steps may be necessary. Experiment with different solvent systems to alter the solubility of the product and impurities.[3] 3. For emulsions, try adding brine, adjusting the pH, or filtering through a bed of celite.[4]
Thermal Runaway or Poor Temperature Control 1. The reaction is highly exothermic, and the heat removal capacity of the reactor is insufficient for the scale.[2] 2. Addition of reagents is too rapid.1. Before scaling up, perform reaction calorimetry to determine the heat of reaction and the required cooling capacity.[5] 2. Add reagents portion-wise or via a syringe pump to control the rate of reaction and heat generation. Ensure the reactor's cooling system is running efficiently before starting the addition.
Product Degradation During Workup or Purification 1. This compound may be unstable at elevated temperatures during solvent removal or distillation. 2. Exposure to strong acidic or basic conditions during extraction or purification.1. Use a rotary evaporator at the lowest possible temperature and pressure for solvent removal. Avoid high-temperature distillation if possible. 2. Maintain a neutral or slightly acidic/basic pH during workup procedures.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Typical Yield 80-90%70-85%65-80%
Reaction Time 2-4 hours4-8 hours6-12 hours
Optimal Temperature Range 20-40°C25-35°C (with active cooling)25-30°C (with robust cooling)
Mode of Reagent Addition All at once or in portionsSlow addition via dropping funnelControlled feed via pump
Stirring Mechanism Magnetic stirrerOverhead mechanical stirrerImpeller or anchor agitator
Primary Purification Method Recrystallization/Column ChromatographyRecrystallizationMulti-stage recrystallization

Note: This table presents hypothetical data for illustrative purposes to highlight potential changes during scale-up. Actual results will vary based on the specific process and equipment.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from Formamide

Materials:

  • Formamide

  • Hydroxylamine hydrochloride

  • Sodium methoxide (B1231860) (25% in methanol)

  • Methanol

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in methanol.

  • Cool the solution in an ice bath and slowly add a solution of sodium methoxide (1.0 eq) in methanol.

  • To this mixture, add formamide (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Protocol 2: Considerations for Large-Scale Synthesis of this compound

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Heat Management:

  • The reaction of hydroxylamine with formamide or hydrogen cyanide is exothermic. Before scaling up, perform a reaction hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the potential for thermal runaway.[5]

  • Ensure the reactor has a sufficiently powerful cooling system (e.g., jacketed vessel with a circulating coolant) to dissipate the heat generated.

  • Implement a controlled addition strategy for the limiting reagent. This can be achieved using a dosing pump to maintain a steady reaction rate and prevent a rapid temperature increase.

2. Mixing:

  • Efficient mixing is critical in large reactors to ensure uniform temperature and concentration, preventing the formation of localized hot spots that can lead to side reactions and decomposition.[6]

  • The type of agitator (e.g., impeller, turbine, anchor) and the stirring speed should be selected based on the reactor geometry and the viscosity of the reaction mixture.

3. Purification:

  • Purification by column chromatography is often not feasible at an industrial scale. Therefore, developing a robust crystallization process is essential.[7]

  • Conduct solubility studies to identify a suitable solvent or solvent mixture for crystallization that provides good recovery and effectively removes impurities.

  • Control the cooling rate during crystallization to obtain a consistent crystal size and morphology, which will facilitate filtration and drying. Seeding the solution with a small amount of pure this compound can help control the crystallization process.[8]

4. Safety for Hydrogen Cyanide Route:

  • If using hydrogen cyanide, the entire process must be conducted in a closed system within a well-ventilated area with continuous HCN monitoring.

  • All personnel must be trained in handling highly toxic materials and have access to appropriate personal protective equipment (PPE) and emergency response procedures.

Visualizations

Signaling Pathway of Nitric Oxide Release from this compound

NO_Release_Pathway Figure 1: Cytochrome P450-Mediated Nitric Oxide Release from this compound This compound This compound CYP450 Cytochrome P450 (CYP3A subfamily) This compound->CYP450 NADP NADP+ CYP450->NADP H2O H2O CYP450->H2O Intermediate Reactive Intermediate CYP450->Intermediate Oxidation NADPH NADPH NADPH->CYP450 O2 O2 O2->CYP450 Formamide Formamide (byproduct) Intermediate->Formamide NO Nitric Oxide (NO) Intermediate->NO Biological_Effects Vasodilation, Blood Pressure Reduction NO->Biological_Effects

Caption: Cytochrome P450-mediated oxidation of this compound to release nitric oxide.

Experimental Workflow for this compound Synthesis Scale-Up

Synthesis_Workflow Figure 2: General Workflow for this compound Synthesis Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Reagents (Hydroxylamine HCl, Base, Formamide) Base_Addition Controlled Addition of Base Reagents->Base_Addition Solvent Charge Reactor with Solvent (e.g., Methanol) Solvent->Base_Addition Formamide_Addition Controlled Addition of Formamide Base_Addition->Formamide_Addition Heating Heat to Reaction Temperature (e.g., 40-60°C) Formamide_Addition->Heating Monitoring Monitor Reaction (TLC, HPLC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Filter Inorganic Salts Cooling->Filtration Concentration Solvent Removal (Reduced Pressure) Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Isolate & Dry Product Crystallization->Isolation

Caption: A typical workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

Troubleshooting_Yield Figure 3: Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Reaction Check for Unreacted Starting Material (TLC/HPLC) Start->Check_Reaction Unreacted_SM Starting Material Present Check_Reaction->Unreacted_SM Increase_Time_Temp Increase Reaction Time and/or Temperature Unreacted_SM->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality (esp. Hydroxylamine) Unreacted_SM->Check_Reagents If persists No_Unreacted_SM No Starting Material Unreacted_SM->No_Unreacted_SM No End Yield Improved Increase_Time_Temp->End Check_Reagents->End Check_Side_Products Analyze for Side Products (e.g., Amide) No_Unreacted_SM->Check_Side_Products Side_Products_High High Levels of Side Products Check_Side_Products->Side_Products_High Optimize_Conditions Optimize Conditions: - Lower Temperature - Shorter Time - Anhydrous Conditions Side_Products_High->Optimize_Conditions Yes No_Side_Products Low Levels of Side Products Side_Products_High->No_Side_Products No Optimize_Conditions->End Review_Workup Review Workup & Purification: - Check for Product Loss - Optimize Crystallization No_Side_Products->Review_Workup Review_Workup->End

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

how to prevent decomposition of formamidoxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of formamidoxime during storage and in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may indicate this compound degradation and provides systematic steps to identify and resolve the problem.

Issue 1: Inconsistent or Poor Experimental Results

  • Symptoms: You observe decreased reaction yield, unexpected side products, or a change in the expected biological activity.

  • Possible Cause: The this compound starting material may have degraded, leading to lower purity and the presence of reactive decomposition products.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your this compound stock using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Inspect Storage Conditions: Confirm that the material has been stored according to recommendations (see FAQ section). Check for any breaches in the container seal or exposure to moisture or light.

    • Perform a Fresh Start: Use a fresh, unopened container of this compound and repeat the experiment. If the results are as expected, your previous stock has likely degraded.

    • Review Solvent/Reagent Compatibility: Ensure that the solvents and reagents used in your experiment are not promoting degradation (e.g., strong acids or bases at elevated temperatures).

Issue 2: Physical Changes in Stored this compound

  • Symptoms: The white to off-white solid appears discolored, clumpy, or has an unusual odor.

  • Possible Cause: Exposure to moisture, air (oxidation), or elevated temperatures can cause physical changes and decomposition.

  • Troubleshooting Steps:

    • Do Not Use: Discontinue use of the suspect material immediately. Physical changes are a strong indicator of significant degradation.

    • Review Storage Protocol: Conduct a thorough review of your storage procedures. Was the container tightly sealed?[1] Was it stored in a cool, dry, and dark environment?[1] Was the atmosphere inert (e.g., argon or nitrogen)?

    • Dispose and Replace: Dispose of the degraded material according to safety guidelines and obtain a fresh batch.

    • Implement Improved Storage: For the new batch, strictly adhere to the recommended storage conditions outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Specific recommendations include:

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of potential thermal decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine functional group.
Light Amber or Opaque ContainerProtects against potential photodegradation.
Moisture Tightly Sealed Container with DesiccantThis compound is sensitive to moisture and can undergo hydrolysis.[2]

Q2: What are the primary decomposition pathways for this compound?

While specific kinetic studies on this compound are limited, its degradation pathways can be inferred from the chemistry of related compounds like amides, oximes, and formamidinium salts. The primary pathways are likely hydrolysis, thermal degradation, and oxidation.

  • Hydrolysis: Catalyzed by acid or base, hydrolysis can cleave the amide or oxime functional group. Acid-catalyzed hydrolysis of the amide would yield formic acid and hydroxylamine, while hydrolysis of the oxime group could lead to formamide (B127407) and other products.

  • Thermal Degradation: At elevated temperatures, this compound may decompose into smaller, stable molecules. Analogous to formamidinium, it could potentially degrade into hydrogen cyanide and other byproducts.[3][4]

  • Oxidation: The amine moiety is susceptible to oxidation, especially when exposed to air and light.[5]

Visualizing Decomposition and Troubleshooting

Decomposition Pathways

The following diagram illustrates the hypothesized decomposition pathways of this compound based on the degradation of related chemical structures.

G A This compound B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Thermal Degradation (Heat) A->C D Oxidation (O₂, Light) A->D E Formic Acid + Hydroxylamine B->E F Hydrogen Cyanide + Ammonia + H₂O C->F G Oxidized Byproducts D->G

Hypothesized decomposition pathways for this compound.
Experimental Workflow for Stability Assessment

This workflow outlines the steps to proactively assess the stability of this compound.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Stability Study A Obtain this compound (Single Batch) B Perform Forced Degradation (Stress Testing) A->B C Develop Stability-Indicating HPLC Method B->C Use stressed samples for method development D Analyze Stressed Samples C->D E Identify & Characterize Degradation Products D->E G Analyze Samples at Time Points E->G Monitor known degradants F Store Samples under ICH Conditions F->G H Determine Shelf-Life G->H

Workflow for a this compound stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade this compound to generate potential degradation products, which is essential for developing a stability-indicating analytical method.[6][7]

  • Objective: To identify potential degradation pathways and products.

  • Methodology:

    • Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile:water). Also, weigh several samples of solid this compound into clear and amber vials.

    • Acid Hydrolysis: To one solution, add 0.1 M hydrochloric acid. Heat at 60°C for 48 hours.

    • Base Hydrolysis: To another solution, add 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[6]

    • Thermal Degradation: Place a solid sample in an oven at 80°C for 72 hours.

    • Photodegradation: Expose a solid sample to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Control Samples: Maintain an untreated solution and a solid sample at 2-8°C, protected from light.

    • Analysis: After the designated stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.

  • Methodology:

    • Column and Mobile Phase Screening:

      • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Detector: UV/PDA detector, monitoring at a wavelength where this compound and potential degradants absorb (e.g., 210 nm).

    • Gradient Development:

      • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) on the stressed and control samples.

      • Analyze the chromatograms to assess the separation of the main peak from any new peaks (degradation products).

    • Method Optimization:

      • Adjust the gradient slope, temperature, and flow rate to achieve optimal resolution (>2) between this compound and all degradation peaks.

      • Ensure the method is specific, meaning the excipient peaks (if in a formulation) do not interfere with the drug or degradant peaks.

    • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. This ensures the method is reliable for routine stability testing.[8][9]

References

Technical Support Center: Optimizing Nitric Oxide Release from Formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing the release kinetics of nitric oxide (NO) from formamidoxime.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nitric oxide (NO) release from this compound?

A1: The primary mechanism for NO release from this compound in a biological context is through enzymatic oxidation.[1] Specifically, cytochrome P450 (CYP450) enzymes, in the presence of cofactors like NADPH and oxygen, catalyze the oxidation of the amidoxime (B1450833) functional group, leading to the generation of nitric oxide and corresponding amide byproducts.[1][2]

Q2: What are the key factors that influence the rate of NO release from this compound?

A2: The release kinetics of NO from this compound can be influenced by several factors, including:

  • Enzyme Concentration and Activity: The concentration and specific isoform of cytochrome P450 enzymes present will directly impact the rate of oxidation and subsequent NO release.[1][2]

  • pH: The pH of the environment can affect both the stability of this compound and the activity of the enzymes involved in its metabolism. Generally, NO donor stability and release can be pH-dependent.[3][4][5]

  • Presence of Thiols: Thiol-containing molecules, such as cysteine and glutathione, can interact with NO and its intermediates, potentially influencing the overall release profile and bioavailability.[6][7][8]

  • Oxygen and Oxidizing Agents: As the release is an oxidative process, the availability of oxygen is crucial.[9] Other oxidizing agents can also promote the decomposition of related NO donors.[9]

Q3: How can I quantify the amount of nitric oxide released from this compound?

A3: A common and accessible method for quantifying NO release is the indirect measurement of its stable oxidation product, nitrite (B80452) (NO₂⁻), using the Griess assay.[10][11] This colorimetric assay is straightforward and can be performed using a standard plate reader.[12] For real-time and more sensitive measurements, chemiluminescence detection or NO-specific electrodes can be employed.[11][13]

Q4: What are the expected decomposition products of this compound after NO release?

A4: Following the cytochrome P450-mediated oxidation, the major decomposition products of amidoximes are the corresponding amides and nitriles, alongside the release of NO, which is further converted to nitrite and nitrate.[1] Under certain conditions, formamide (B127407) can decompose into ammonia, carbon monoxide, hydrogen cyanide, and other small molecules.[14][15]

Q5: Is this compound cytotoxic? How can I assess its impact on cells?

A5: Like many compounds that release nitric oxide, this compound can exhibit cytotoxicity at certain concentrations. The cytotoxic effects are often concentration-dependent.[16] A standard method to assess cytotoxicity is the MTT assay, which measures cell viability.[17][18] It is crucial to evaluate the cytotoxicity of this compound in your specific cell model to determine the optimal concentration range for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Detectable Nitric Oxide Release

  • Question: I am not observing any significant NO release, or the results are highly variable between experiments. What could be the cause?

  • Answer:

    • Enzyme Inactivity: Ensure that the cytochrome P450 enzymes (e.g., in liver microsomes) are active. Use a positive control (a known CYP450 substrate) to verify enzyme activity. The microsomes should be stored properly at -80°C and thawed on ice immediately before use.

    • Cofactor Degradation: NADPH is essential for CYP450 activity and is unstable. Prepare NADPH solutions fresh for each experiment and keep them on ice.

    • Insufficient Oxygen: The enzymatic oxidation of this compound requires oxygen. Ensure adequate aeration of your reaction mixture, but avoid vigorous shaking that could denature the enzymes.

    • Incorrect pH: Optimal pH for many CYP450 enzymes is around 7.4.[4] Check and adjust the pH of your buffer system.

    • Griess Assay Interference: Components of your reaction mixture or cell culture medium may interfere with the Griess assay. Run a standard curve for nitrite in the same medium to check for interference. If interference is suspected, consider deproteinizing your samples.[19]

Issue 2: Rapid Burst Release of Nitric Oxide

  • Question: My results show a very rapid, initial burst of NO that quickly dissipates, making it difficult to study sustained release. How can I achieve a more controlled release?

  • Answer:

    • Enzyme Concentration: A high concentration of cytochrome P450 enzymes can lead to a rapid initial metabolism of this compound. Try titrating the enzyme concentration downwards to slow down the reaction rate.

    • Substrate Concentration: High concentrations of this compound can saturate the enzyme, leading to a rapid initial release. Experiment with lower concentrations of the prodrug.

    • Formulation Strategy: For in vitro and in vivo applications requiring sustained release, consider encapsulating this compound in a delivery vehicle like nanoparticles or liposomes. This can control the access of the enzyme to the prodrug, thereby prolonging the release profile.[20][21]

Issue 3: High Background Signal in the Griess Assay

  • Question: I am observing a high background absorbance in my control samples (without this compound) when using the Griess assay. What could be the reason?

  • Answer:

    • Nitrite Contamination: Your buffers, water, or serum may be contaminated with nitrite. Use high-purity, nitrite-free reagents and water.

    • Cell Culture Medium: Some cell culture media, particularly those containing phenol (B47542) red, can interfere with the Griess assay. Whenever possible, use phenol red-free media for NO detection experiments. It is also important to note that fresh media can contain low levels of nitrite that increase over time.

    • Endogenous NO Production: If you are working with cell cultures, the cells themselves might be producing NO, especially if they are stimulated (e.g., by components in serum). Include a "cells only" control to measure basal NO production.

Issue 4: Observed Cytotoxicity at Low this compound Concentrations

  • Question: I am observing significant cell death even at low concentrations of this compound, which is preventing me from studying the effects of controlled NO release. What can I do?

  • Answer:

    • Concentration and Time-Dependent Toxicity: Perform a detailed dose-response and time-course experiment to determine the IC50 value of this compound for your specific cell line. This will help you identify a non-toxic concentration range for your release studies.

    • Byproduct Toxicity: While NO is the primary molecule of interest, the other decomposition products could also be cytotoxic.[14][15] It is important to consider the complete toxicity profile of the decomposed prodrug.

    • Protective Agents: In some cases, co-incubation with antioxidants might mitigate some of the cytotoxic effects, but this could also interfere with the NO signaling you intend to study. This should be carefully validated.

Quantitative Data Summary

Table 1: Factors Influencing Nitric Oxide Release Kinetics

FactorEffect on NO ReleaseKey Considerations
Cytochrome P450 Enzymes Essential for the oxidation of this compound to release NO.[1][2]The specific isoform and concentration will determine the rate of release.
pH Can modulate enzyme activity and the stability of the NO donor.[3][4][5]Optimal pH for many CYP450s is around physiological pH (7.4).[4]
Thiols (e.g., Cysteine) Can react with NO and its intermediates, affecting bioavailability.[6][7][8]The concentration and type of thiol can influence the overall NO release profile.
Oxygen Required for the oxidative metabolism of this compound by CYP450.[9]Ensure sufficient oxygenation for enzymatic reactions.

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol provides a method for the indirect quantification of NO by measuring the concentration of its stable breakdown product, nitrite.

Materials:

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthylethylenediamine) solutions)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 540-550 nm

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solution of known concentration

  • Rat liver microsomes (or other source of CYP450 enzymes)

  • NADPH solution (freshly prepared)

Procedure:

  • Preparation of Nitrite Standard Curve: a. Prepare a 100 µM stock solution of sodium nitrite in PBS. b. Perform serial dilutions to create standards ranging from 0 to 100 µM. c. Add 50 µL of each standard to triplicate wells of the 96-well plate. d. Add 50 µL of PBS to each well.

  • Sample Preparation and Reaction: a. In separate wells, set up your experimental conditions in triplicate. For a typical reaction, combine:

    • 50 µL of rat liver microsomes (concentration to be optimized)
    • 20 µL of this compound solution (to achieve the desired final concentration)
    • 10 µL of freshly prepared NADPH solution (e.g., 10 mM stock)
    • PBS to a final volume of 100 µL. b. Include appropriate controls:
    • Negative Control 1 (No Enzyme): this compound, NADPH, in PBS.
    • Negative Control 2 (No Substrate): Microsomes, NADPH, in PBS.
    • Negative Control 3 (No Cofactor): Microsomes, this compound, in PBS. c. Incubate the plate at 37°C for the desired time period (e.g., 1, 2, 4, 8 hours).

  • Griess Reaction: a. After incubation, add 50 µL of the sulfanilamide solution to all wells (standards and samples). b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of the N-(1-naphthylethylenediamine) solution to all wells. d. Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement and Analysis: a. Measure the absorbance of the wells at 540 nm within 30 minutes. b. Subtract the absorbance of the blank (0 µM nitrite) from all readings. c. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. d. Use the equation of the standard curve to determine the nitrite concentration in your experimental samples.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure to evaluate the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations. b. Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: a. After the MTT incubation, carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete solubilization.

  • Measurement and Analysis: a. Measure the absorbance of the wells at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the % viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock setup_reaction Set up Reaction Mixture (Varying pH, [Thiol], etc.) prep_this compound->setup_reaction prep_enzyme Prepare Enzyme Solution (e.g., Liver Microsomes) prep_enzyme->setup_reaction prep_cofactor Prepare Cofactor Solution (e.g., NADPH) prep_cofactor->setup_reaction incubation Incubate at 37°C setup_reaction->incubation measure_no Quantify NO Release (Griess Assay / NO Electrode) incubation->measure_no measure_viability Assess Cytotoxicity (MTT Assay) incubation->measure_viability analyze_data Analyze Data and Determine Optimal Conditions measure_no->analyze_data measure_viability->analyze_data

Caption: Experimental workflow for optimizing NO release from this compound.

enzymatic_release This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Substrate NADP NADP⁺ CYP450->NADP H2O H₂O CYP450->H2O NO Nitric Oxide (NO) CYP450->NO Releases Byproducts Amide/Nitrile Byproducts CYP450->Byproducts Forms NADPH NADPH NADPH->CYP450 Cofactor O2 O₂ O2->CYP450

Caption: Enzymatic release of NO from this compound by Cytochrome P450.

no_signaling_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

Caption: Simplified nitric oxide (NO) signaling pathway via cGMP.

References

Technical Support Center: Managing the Moisture Sensitivity of Formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling the moisture sensitivity of formamidoxime. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise due to this compound's sensitivity to moisture.

Issue Potential Cause Recommended Action
Inconsistent Assay Results Degradation of this compound due to moisture absorption, leading to lower effective concentrations.1. Verify Storage Conditions: Ensure this compound is stored in a tightly sealed container with a desiccant in a cool, dry place.[1][2] 2. Use Fresh Aliquots: Prepare solutions fresh from a newly opened container whenever possible. 3. Inert Atmosphere: For highly sensitive experiments, handle the compound under an inert atmosphere (e.g., in a glovebox).
Appearance of New Peaks in Analytical Chromatography (HPLC, GC-MS) Formation of hydrolysis byproducts. While specific degradation products of this compound are not extensively documented in readily available literature, hydrolysis of the amidoxime (B1450833) functional group can be anticipated.1. Characterize Unknown Peaks: Use techniques like LC-MS or GC-MS to identify the mass of the new species.[3][4][5] Based on the structure of this compound, potential hydrolysis products could include formic acid and hydroxylamine, or formamide (B127407) and hydroxylamine. 2. Perform Forced Degradation: To confirm that the new peaks are from hydrolysis, conduct a forced degradation study by intentionally exposing a small sample to high humidity and analyzing the degradation profile.[6]
Physical Changes in Solid this compound (e.g., Clumping, Change in Color) Absorption of atmospheric moisture.[1]1. Assess Water Content: Use Karl Fischer titration to quantify the water content of the material.[7] 2. Improve Storage: Transfer the compound to a desiccator containing a suitable desiccant like silica (B1680970) gel or molecular sieves.[2][8][9][10] 3. Re-qualification: If significant physical changes are observed, the purity of the batch should be re-assessed before use.
Poor Reaction Yield or Unexpected Side Products The presence of water may interfere with the intended reaction pathway or catalyze side reactions.1. Dry Solvents: Ensure all solvents used in the reaction are anhydrous. 2. Inert Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor Reactant Purity: Confirm the purity of the this compound before starting the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to prevent moisture-related degradation?

A1: this compound should be stored in a tightly sealed, airtight container, preferably in a desiccator containing a desiccant such as silica gel or molecular sieves.[2][8][9][10] The storage area should be cool and dry. For long-term storage, refrigeration in a sealed container may be considered, but allow the container to warm to room temperature before opening to prevent condensation.

Q2: What are the likely degradation products of this compound when exposed to moisture?

A2: While specific experimental data on the hydrolysis of this compound is limited in the available literature, based on the chemistry of the amidoxime functional group, hydrolysis is expected to occur. The most probable hydrolysis products are formic acid and hydroxylamine, resulting from the cleavage of the C-N bond of the amidoxime. Another possibility is the formation of formamide.

Q3: How can I test a new batch of this compound for moisture sensitivity?

A3: A hygroscopicity test can be performed. This involves exposing a pre-weighed sample to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C) for a set period (e.g., 24 hours) and then measuring the weight gain.[11][][13] The percentage of weight gain indicates the hygroscopicity of the substance.

Q4: What analytical methods are suitable for detecting this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for assessing the purity of this compound and detecting non-volatile degradation products.[14][15][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization, to identify volatile degradation products.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the degradation process in solution and identify the structure of byproducts.[17][18][19][20]

Q5: Are there any stabilizers that can be used with this compound?

A5: The available literature does not specify particular stabilizers for this compound against moisture. The primary strategy for stabilization is strict moisture control through proper storage and handling. The use of desiccants is a key protective measure.[1][2][8][9][10]

Section 3: Experimental Protocols

Protocol for Hygroscopicity Testing

This protocol is a general guideline for assessing the hygroscopicity of this compound powder.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a pre-weighed, shallow container.

  • Initial Drying (Optional but Recommended): Place the sample in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved to establish a baseline dry weight.

  • Exposure to High Humidity: Transfer the sample to a humidity chamber set at a specific condition, for example, 25°C and 80% relative humidity.[11]

  • Weight Measurement: After 24 hours, remove the sample from the chamber and immediately weigh it.

  • Calculation: Calculate the percentage of weight gain using the following formula: % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100

  • Classification: The hygroscopicity can be classified based on the percentage of weight gain as per pharmacopeial guidelines.

Protocol for Accelerated Stability Study (Moisture Challenge)

This protocol outlines a forced degradation study to investigate the impact of moisture on this compound stability.

  • Sample Preparation: Prepare multiple, accurately weighed samples of this compound (e.g., 10 mg) in suitable vials.

  • Stress Conditions: Place the vials in a stability chamber under accelerated conditions, such as 40°C and 75% relative humidity, as recommended by ICH guidelines.[7][21][22][23][24]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze each sample for purity and the formation of degradation products using a validated stability-indicating HPLC method.[6]

  • Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics. Identify and quantify any significant degradation products.

Section 4: Visualizations

Logical Workflow for Handling this compound

G cluster_storage Storage cluster_handling Handling for Experiment cluster_analysis Post-Experiment storage_start Receive this compound storage_check Inspect Container Seal storage_start->storage_check storage_store Store in Desiccator with Desiccant storage_check->storage_store storage_temp Maintain Cool, Dry Environment storage_store->storage_temp handling_equilibrate Equilibrate to Room Temperature storage_temp->handling_equilibrate Prepare for Use handling_inert Handle Under Inert Atmosphere (if necessary) handling_equilibrate->handling_inert handling_weigh Weigh Quickly handling_inert->handling_weigh handling_dissolve Dissolve in Anhydrous Solvent handling_weigh->handling_dissolve analysis_store Store Solutions with Desiccant Cap (if applicable) handling_dissolve->analysis_store analysis_dispose Dispose of Unused Material Properly analysis_store->analysis_dispose

Caption: Workflow for proper storage and handling of this compound.

Hypothetical Hydrolysis Pathway of this compound

G This compound This compound (H₂N-CH=NOH) intermediate Tetrahedral Intermediate This compound->intermediate + water Water (H₂O) water->intermediate + products Hydrolysis Products (e.g., Formic Acid + Hydroxylamine) intermediate->products Decomposition

Caption: A potential pathway for the hydrolysis of this compound.

Decision Tree for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results? check_storage Verify this compound Storage Conditions start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes check_handling Review Handling Procedure proper_storage->check_handling improper_handling Improper Handling check_handling->improper_handling No proper_handling Proper Handling check_handling->proper_handling Yes check_purity Analyze Purity of Starting Material proper_handling->check_purity impure Material is Degraded check_purity->impure No pure Material is Pure check_purity->pure Yes other_factors Investigate Other Experimental Variables pure->other_factors

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Green Synthesis of Formamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on green chemistry approaches for the synthesis of formamidoxime and related amidoxime (B1450833) compounds. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and optimized protocols that emphasize sustainability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and environmentally friendly approach for synthesizing this compound?

A1: The most widely adopted method for preparing amidoximes is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[1] Green chemistry principles have optimized this reaction by using water as a solvent, typically with a mild organic base like triethylamine (B128534), at room temperature. This approach offers significant advantages, including good yields, easier work-up procedures, and shorter reaction times compared to traditional methods that rely on organic solvents and heating.[2]

Q2: What are the main benefits of using water as a solvent in amidoxime synthesis?

A2: Water is considered an ideal green solvent because it is inexpensive, non-toxic, non-flammable, and readily available.[3] For amidoxime synthesis, using water can simplify the procedure by sometimes eliminating the need for a separate base when an aqueous solution of hydroxylamine is used.[4] This reduces the overall chemical waste and potential for environmental harm.

Q3: Can alternative energy sources be used to enhance the reaction under green conditions?

A3: Yes, alternative energy sources are highly effective. Microwave (MW) irradiation and ultrasonic irradiation have been shown to significantly accelerate the reaction, leading to shorter reaction times and high yields.[4][5]

  • Ultrasonic irradiation can be used in solvent-free methods, yielding amidoximes in high yields (70-85%) with very short reaction times.[1]

  • Microwave-assisted synthesis can produce amidoximes in good yields (65-81%) in as little as 5-15 minutes.[1]

Q4: How can I make the purification process of this compound greener?

A4: To align with green chemistry principles, focus on minimizing solvent use and waste.

  • Crystallization/Precipitation: If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple filtration. This is common when using aqueous reaction media.[4]

  • Recrystallization: If further purification is needed, select a green solvent for recrystallization. Avoid chlorinated solvents.

  • Solvent Reduction: If column chromatography is unavoidable, use solvent selection guides to choose less hazardous eluents and optimize the separation to use the minimum amount of solvent necessary.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or is not proceeding to completion. What are the potential causes and solutions?

A: Low yields can result from several factors. A systematic check of your reagents and conditions is the best approach.

  • Check Reagent Quality: Ensure you are using a fresh, high-purity source of hydroxylamine, as it can degrade over time.[4]

  • Optimize Reagent Stoichiometry: For less reactive nitriles, using an excess of hydroxylamine can help drive the reaction to completion.[4]

  • Adjust Temperature and Time: The conversion can be slow. Consider increasing the reaction temperature (often to reflux at 60-80°C) or extending the reaction time.[1][4]

  • Employ Alternative Energy: For sluggish reactions, using microwave or ultrasonic irradiation can dramatically increase the rate and yield.[4]

Low_Yield_Troubleshooting cluster_solutions Solutions start Low Yield? reagents Check Reagent Purity (esp. Hydroxylamine) start->reagents Is Hydroxylamine fresh? conditions Optimize Conditions reagents->conditions Yes energy Use Alternative Energy (Microwave/Ultrasound) conditions->energy Still low? success Improved Yield energy->success

Troubleshooting flowchart for low product yield.
Issue 2: Formation of Amide Byproduct

Q: I am observing a significant amount of amide byproduct in my reaction mixture. How can I minimize its formation?

A: Amide formation is a common side reaction, especially with nitriles that have electron-withdrawing groups.[4][7]

  • Control Reaction Temperature: High temperatures can promote the hydrolysis of the nitrile to the corresponding amide. Running the reaction at room temperature is often effective at minimizing this side product.

  • Optimize Base and Solvent: The choice of base and solvent is critical. Using a mild organic base like triethylamine is often preferred over strong inorganic bases.[2] Some studies have shown that using specific ionic liquids can completely eliminate amide formation.[4][8]

  • Alternative Synthesis Route: If amide formation persists, consider a two-step process. First, convert the nitrile to a thioamide, and then react the thioamide with hydroxylamine. This route can provide a purer product.[4][7]

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm finding it difficult to isolate my this compound product. It is either an oil or is highly soluble in the reaction solvent. What should I do?

A: Isolation challenges can often be overcome by adjusting the work-up procedure.

  • Induce Precipitation: After the reaction is complete, cool the mixture in an ice bath. If the product is a solid, it may precipitate and can be collected by filtration.[4]

  • Solvent Removal and Recrystallization: If the product does not precipitate, remove the reaction solvent under reduced pressure. Attempt to recrystallize the resulting crude material from a different, greener solvent system.[4]

  • Chromatography: If the product is an oil or co-elutes with impurities, column chromatography may be necessary. Carefully select an eluent system to achieve good separation.[4]

Experimental Protocols

Protocol 1: Green Synthesis of Amidoximes in Water

This protocol is adapted from an optimized green synthesis method and is ideal for aryl nitriles.[2]

Materials:

  • Aryl nitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Triethylamine (1.6 mmol)

  • Deionized water (10 mL)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aryl nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).

  • Add triethylamine (1.6 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Green_Workflow start Start mix Mix Nitrile, NH2OH·HCl, and Water start->mix add_base Add Triethylamine mix->add_base stir Stir at Room Temp (6 hours) add_base->stir monitor Monitor by TLC stir->monitor extract Extract with Ethyl Acetate monitor->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Optimized green synthesis workflow for aryl amidoximes.
Protocol 2: Solvent-Free Synthesis using Ultrasonic Irradiation

This method is rapid and avoids the use of bulk solvents during the reaction.[1]

Materials:

  • Nitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (2.0 eq)

Procedure:

  • In a mortar, gently grind the nitrile, hydroxylamine hydrochloride, and sodium carbonate together to create a homogeneous mixture.

  • Transfer the mixture to a flask and place it in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at a controlled temperature (e.g., 30-50°C) for 30-60 minutes, or until the reaction is complete as monitored by TLC.

  • After the reaction, add water to the flask and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase to obtain the crude product for further purification.

Data Presentation

Table 1: Comparison of Green Synthesis Methods for Amidoximes
MethodTypical ConditionsReaction TimeYieldGreen AdvantagesReference(s)
Aqueous Synthesis Water, Triethylamine, Room Temp6 hoursGoodReduces organic solvent waste, mild conditions.[2]
Ultrasonic Irradiation Solvent-free, Na₂CO₃, 30-50°C30-60 min70-85%Eliminates bulk solvent, rapid, energy-efficient.[1]
Microwave Irradiation Solvent, Base, Elevated Temp5-15 min65-81%Extremely rapid, high efficiency.[1]
Traditional Method Ethanol/Methanol, Na₂CO₃, Reflux1-48 hoursUp to 98%High potential yield, well-established.[1][9]
Table 2: Troubleshooting Summary
IssuePotential CauseSuggested Solution(s)
Low Yield 1. Incomplete reaction.2. Degraded hydroxylamine.3. Suboptimal temperature.1. Increase reaction time/temperature.2. Use fresh hydroxylamine.3. Optimize temperature (try reflux).[4]
Amide Byproduct 1. Hydrolysis of nitrile.2. High reaction temperature.1. Use an alternative route (via thioamide).2. Run the reaction at room temperature.[4][7]
Slow Reaction 1. Low temperature.2. Low nitrile reactivity.1. Increase temperature to reflux.2. Use microwave or ultrasonic irradiation.[4]
Purification Difficulty 1. High product solubility.2. Oily product.1. Remove solvent and attempt recrystallization from a different solvent.2. Utilize column chromatography.[4]

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Donors for Biological Studies: Formamidoxime vs. S-Nitrosothiols, NONOates, and Metal-Nitrosyl Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for the accuracy and reproducibility of biological studies. This guide provides an objective comparison of formamidoxime against other commonly used NO donors, including S-nitrosothiols (RSNOs), diazeniumdiolates (NONOates), and metal-nitrosyl complexes, with a focus on their performance supported by experimental data.

Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Due to its short half-life and reactive nature, direct administration of NO gas is often impractical for experimental purposes. Consequently, a variety of NO donor compounds have been developed to release NO in a controlled manner. This guide will delve into the characteristics of this compound and compare it with established classes of NO donors.

Mechanism of Nitric Oxide Release

The mechanism by which a donor releases NO is a crucial determinant of its suitability for a particular biological application.

This compound , an amidoxime (B1450833) derivative, releases nitric oxide through enzymatic oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes.[1][2] This enzymatic dependency means that the rate and extent of NO release can be influenced by the metabolic activity of the biological system under investigation.

S-Nitrosothiols (RSNOs) , such as S-nitrosoglutathione (GSNO), release NO through the homolytic cleavage of the S-N bond. This process can be initiated by heat, light, or catalyzed by transition metal ions like copper.[3] The stability and rate of NO release from RSNOs can vary significantly depending on the specific thiol carrier and the local microenvironment.

Diazeniumdiolates (NONOates) , for instance, DETA NONOate, spontaneously decompose in aqueous solutions at physiological pH and temperature to release two molecules of NO.[4][5] The rate of decomposition and thus the half-life of NO release is determined by the chemical structure of the parent amine.[4][5][6]

Metal-Nitrosyl Complexes , such as sodium nitroprusside (SNP), are coordination complexes that can release NO. The release from SNP is complex and can be triggered by light or interaction with sulfhydryl-containing molecules.[7][8]

Performance Comparison

The following tables summarize the key performance characteristics of this compound and other representative NO donors. It is important to note that direct comparative studies for all parameters are limited, and data has been compiled from various sources. Experimental conditions can significantly influence these values.

Table 1: NO Release Kinetics

NO Donor ClassRepresentative CompoundHalf-life of NO Release (t½)Release MechanismKey Considerations
Amidoximes This compoundDependent on enzymatic activityCytochrome P450-mediated oxidation[1][2]NO release is cell/tissue-specific and depends on metabolic state.
S-Nitrosothiols S-Nitrosoglutathione (GSNO)Hours (highly variable)[3]Spontaneous/catalyzed S-N bond cleavage[3]Sensitive to light, temperature, and metal ions.
NONOates DETA NONOate~20 hours (at 37°C, pH 7.4)[4][5][6]Spontaneous decomposition[4][5]Predictable, pH-dependent release kinetics. Wide range of half-lives available.
Metal-Nitrosyls Sodium Nitroprusside (SNP)~2 minutes[7][8]Spontaneous/catalyzed decomposition[7][8]Rapid release; potential for cyanide toxicity.

Table 2: Vasorelaxant Potency in Rat Aorta

NO Donor ClassRepresentative CompoundEC₅₀ (Endothelium-Intact)EC₅₀ (Endothelium-Denuded)Notes
Amidoximes This compoundData not availableData not availableInduces vasorelaxation in vitro.[9]
S-Nitrosothiols S-Nitrosoglutathione (GSNO)0.32 µM[10][11]2.3 µM[10][11]Potency is dependent on endothelial enzymes.
NONOates DETA NONOateData not availableData not availableInduces dose-dependent vasorelaxation.[12]
Metal-Nitrosyls Sodium Nitroprusside (SNP)Vasorelaxant effect observed[13][14][15]Vasorelaxant effect observed[13][15]Potent vasodilator, but specific EC₅₀ values vary across studies.

Table 3: Cytotoxicity and Other Biological Effects

NO Donor ClassRepresentative CompoundCytotoxicity (CC₅₀)Effect on Platelet AggregationOther Considerations
Amidoximes This compoundData not availableData not availableIn vivo studies suggest a portion of its hypotensive effect is NO-independent.[9]
S-Nitrosothiols S-Nitrosoglutathione (GSNO)Generally lowInhibitory[16]Can participate in S-nitrosylation of proteins.
NONOates DETA NONOateCell-type dependentInhibitory[16]Can induce apoptosis at high concentrations.
Metal-Nitrosyls Sodium Nitroprusside (SNP)Relatively lowInhibitory[15][17]Releases cyanide ions, which can be toxic at high concentrations or with prolonged use.

Signaling Pathways and Experimental Workflows

The biological effects of nitric oxide are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).

NO_Signaling_Pathway cluster_donor NO Donors cluster_cell Target Cell This compound This compound NO Nitric Oxide (NO) This compound->NO  CYP450 RSNO S-Nitrosothiols (RSNOs) RSNO->NO Spontaneous/ Catalyzed NONOate NONOates NONOate->NO Spontaneous SNP Sodium Nitroprusside (SNP) SNP->NO Spontaneous/ Catalyzed sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition Neurotransmission Neurotransmission PKG->Neurotransmission

Caption: General signaling pathway of nitric oxide (NO) released from various donors.

The selection of an appropriate experimental workflow is crucial for obtaining reliable and comparable data on the performance of different NO donors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Donor_Prep Prepare NO Donor Solutions Incubation Incubate Cells/Tissues with NO Donors Donor_Prep->Incubation Cell_Tissue_Prep Prepare Cell Culture or Isolated Tissue (e.g., Aortic Rings) Cell_Tissue_Prep->Incubation Griess_Assay Quantify NO Release (Griess Assay for Nitrite) Incubation->Griess_Assay cGMP_Assay Measure Biological Response (cGMP Assay) Incubation->cGMP_Assay Functional_Assay Assess Functional Outcome (e.g., Vasorelaxation, Platelet Aggregation) Incubation->Functional_Assay Cytotoxicity_Assay Determine Cytotoxicity (e.g., MTT Assay) Incubation->Cytotoxicity_Assay

Caption: A generalized experimental workflow for comparing nitric oxide donors.

Experimental Protocols

Quantification of Nitric Oxide Release (Griess Assay)

The Griess assay is a common method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).

Materials:

  • Griess Reagent:

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

  • Sample supernatants from cell or tissue incubations with NO donors.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Add 50 µL of standard or sample to each well of a 96-well plate.

  • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Measurement of cGMP Production

The activation of sGC by NO leads to the production of cGMP, which can be quantified using commercially available ELISA kits or radioimmunoassays.

General ELISA Procedure:

  • Prepare cell lysates or tissue homogenates after incubation with NO donors.

  • Follow the specific instructions provided with the commercial cGMP ELISA kit. This typically involves:

    • Adding samples and standards to a microplate pre-coated with a cGMP antibody.

    • Adding a cGMP-horseradish peroxidase (HRP) conjugate.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with HRP to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cGMP concentration in the samples based on the standard curve.

Conclusion

The choice of an NO donor for biological studies requires careful consideration of its mechanism of action, NO release kinetics, potency, and potential side effects.

  • This compound represents a class of NO donors that are activated by cellular metabolism. This property can be advantageous for studying tissue-specific effects of NO but also introduces variability related to enzymatic activity. More quantitative data on its performance is needed for a comprehensive comparison.

  • S-Nitrosothiols (RSNOs) are endogenous-like NO carriers, but their stability and NO release can be influenced by experimental conditions.

  • NONOates offer predictable and tunable NO release kinetics, making them valuable tools for a wide range of in vitro studies.

  • Metal-Nitrosyl Complexes , like SNP, are potent and fast-acting NO donors, but their use is associated with potential toxicity.

Researchers should select the NO donor that best suits their specific experimental goals and biological system, taking into account the comparative data and methodological considerations presented in this guide. Further direct comparative studies, particularly including this compound, are warranted to provide a more complete picture of the relative performance of these important research tools.

References

A Comparative Analysis of Formamidoxime and its Amidine Analogue, Acetamidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and biological properties of foundational small molecules is paramount. This guide provides a comparative analysis of formamidoxime and its structurally related amidine analogue, acetamidine (B91507). While both compounds share a core functional group, their distinct chemical characteristics lead to divergent applications in organic synthesis and biological systems.

This document outlines their chemical properties, synthesis protocols, and key applications, supported by available experimental contexts. Due to a lack of direct comparative studies in the scientific literature, this guide presents a side-by-side overview to facilitate an informed understanding of their respective utilities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and acetamidine (as its common hydrochloride salt) is presented below. This data highlights their differences in structure, reactivity, and stability.

PropertyThis compoundAcetamidine Hydrochloride
Molecular Formula CH₄N₂O[1]C₂H₇ClN₂[2]
Molecular Weight 60.06 g/mol [1]94.54 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]White, somewhat deliquescent, crystalline powder[4]
Melting Point 112-115 °C[5]164–166 °C[6]
Solubility Moderately soluble in water; soluble in ethanol (B145695) and ether.[3]Very soluble in water; soluble in alcohols; practically insoluble in acetone (B3395972) and ether.[2][6]
Stability Sensitive to moisture and can undergo hydrolysis.[3]Hygroscopic; stable under recommended storage conditions.[7] In aqueous solution, it can hydrolyze to acetic acid and ammonia (B1221849) upon heating.[2]
Key Reactivity Can participate in condensation and substitution reactions.[3] Undergoes oxidative cleavage to produce nitric oxide.[5]Reacts with β-dicarbonyls to form pyrimidines, with acetaldehydes to form imidazoles, and with imidates to form triazines.[2]

Synthesis and Experimental Protocols

The synthetic routes to this compound and acetamidine are distinct, reflecting their different starting materials and reaction mechanisms.

Synthesis of this compound

The most common method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile.[8]

Experimental Protocol: Synthesis of this compound from a Nitrile

  • Reaction Setup: A nitrile is dissolved in an appropriate solvent, such as an alcohol.

  • Addition of Hydroxylamine: Hydroxylamine hydrochloride is added to the solution, followed by a base such as sodium carbonate, to liberate the free hydroxylamine. The reaction mixture is then heated, typically at 60-80 °C, for several hours.[8]

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the this compound.

Note: The use of an aqueous solution of hydroxylamine can sometimes be advantageous as it may not require an additional base and can lead to shorter reaction times.[8] More recent methods have also employed ultrasonic irradiation to promote the reaction, leading to high yields in shorter time frames.[8]

Synthesis of Acetamidine Hydrochloride

Acetamidine is commonly synthesized via the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia.[9] The product is typically isolated as the hydrochloride salt.

Experimental Protocol: Pinner Synthesis of Acetamidine Hydrochloride

  • Formation of the Imido Ether Hydrochloride: Dry hydrogen chloride gas is passed through a cooled solution of anhydrous acetonitrile (B52724) in absolute ethanol.[6][9] This results in the precipitation of the acetimido ethyl ether hydrochloride (the Pinner salt). The exclusion of moisture is critical at this stage to prevent hydrolysis of the intermediate.[6]

  • Ammonolysis: The isolated and dried imido ether hydrochloride is then treated with an excess of a solution of anhydrous ammonia in absolute ethanol.[6][9] This reaction converts the imido ether to acetamidine hydrochloride, with the concurrent precipitation of ammonium (B1175870) chloride.

  • Isolation and Purification: The ammonium chloride is removed by filtration. The filtrate, containing the acetamidine hydrochloride, is then concentrated by evaporation. Upon cooling, the acetamidine hydrochloride crystallizes and can be collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.[6][9] The yield for this reaction is typically in the range of 80-91%.[6]

Comparative Applications and Biological Activity

While both molecules are valuable in their own right, their applications diverge significantly.

This compound: A Nitric Oxide Donor with Vasodilatory Properties

A key biological activity of this compound is its ability to act as a nitric oxide (NO) donor.[8] The oxidative cleavage of the C=N-OH bond, a reaction that can be catalyzed by enzymes such as cytochrome P450, results in the release of NO.[5][8]

formamidoxime_no_release This compound This compound (HC(=NOH)NH₂) cytochrome_p450 Cytochrome P450 (Oxidative Cleavage) This compound->cytochrome_p450 Metabolism no Nitric Oxide (NO) cytochrome_p450->no formamide Formamide (HCONH₂) cytochrome_p450->formamide sGC Soluble Guanylate Cyclase (sGC) Activation no->sGC cGMP Increased cGMP sGC->cGMP vasodilation Vasodilation cGMP->vasodilation

Mechanism of Nitric Oxide (NO) Release from this compound and Subsequent Vasodilation.

This NO-donating property underlies the observed vasorelaxant effects of this compound. In vivo studies have shown that this compound can induce a dose-dependent reduction in blood pressure.

Acetamidine: A Versatile Building Block in Heterocyclic Chemistry

Acetamidine hydrochloride is a widely used reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nitrogen atoms with different nucleophilicities, makes it an ideal synthon for reactions with dicarbonyl compounds and their equivalents.

One of the classic reactions involving amidines is the Biginelli reaction, a one-pot, three-component synthesis of dihydropyrimidinones. While the classical Biginelli reaction uses urea, amidines like acetamidine can be used to generate related pyrimidine (B1678525) structures.

biginelli_reaction_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aldehyde Aryl Aldehyde one_pot One-Pot Synthesis (Acid Catalyzed) aldehyde->one_pot beta_ketoester β-Ketoester beta_ketoester->one_pot acetamidine Acetamidine acetamidine->one_pot pyrimidine Substituted Pyrimidine one_pot->pyrimidine

Role of Acetamidine in the Synthesis of Substituted Pyrimidines.

The resulting pyrimidine core is a prevalent scaffold in a wide range of pharmaceuticals, including antiviral and anticancer agents.

Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and acetamidine) in the appropriate cell culture medium. The final concentration of any solvent (like DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).[10] Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[3][10]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and acetamidine, while sharing a common structural motif, exhibit distinct chemical and biological profiles. This compound's utility is prominently in the biological sphere as a nitric oxide donor with potential therapeutic applications in conditions requiring vasodilation. In contrast, acetamidine serves as a fundamental building block in synthetic organic chemistry, enabling the efficient construction of a variety of nitrogen-containing heterocycles that are central to many pharmaceutical compounds.

For researchers in drug discovery and development, the choice between these two molecules, or their derivatives, will be dictated by the specific synthetic or biological objective. This guide provides a foundational comparison to aid in this selection process and to highlight the versatile yet divergent nature of these two important small molecules. Further direct comparative studies are warranted to quantitatively assess their relative potencies and activities in various experimental settings.

References

Unveiling the Potential of Formamidoxime as a Nitric Oxide Donor in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective nitric oxide (NO) donors for cell culture applications, this guide provides an objective comparison of formamidoxime's performance against other alternatives, supported by experimental data and detailed protocols.

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes. The use of NO donors is indispensable for studying its effects in vitro. This compound has emerged as a promising candidate due to its unique enzymatic activation pathway. This guide delves into the efficacy of this compound, offering a clear perspective on its suitability for various research applications.

Mechanism of Action: A Differentiated Pathway

Unlike many conventional NO donors that release nitric oxide spontaneously, this compound's activity is dependent on enzymatic oxidation. This process is primarily catalyzed by cytochrome P450 (CYP450) enzymes, rather than nitric oxide synthase (NOS).[1][2] This enzymatic dependence offers a more biologically relevant mode of NO release in cell culture systems expressing these enzymes.

The released NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1] This elevation in cGMP triggers a downstream signaling cascade responsible for various cellular responses, including vasodilation and relaxation of smooth muscle tissues.[1] In vitro studies have confirmed that this compound induces relaxation in rat aorta and tracheal rings, demonstrating its capacity to generate biologically active NO.[1][2]

Performance Comparison of Nitric Oxide Donors

The selection of an appropriate NO donor is contingent on the specific requirements of the experiment, such as the desired kinetics of NO release and the cellular context. Below is a comparative overview of this compound and other commonly used NO donors.

NO Donor Mechanism of NO Release Half-Life (t½) Activator Key Considerations
This compound Enzymatic oxidationDependent on enzyme activityCytochrome P450 (CYP450)[1][2]More biologically relevant in CYP450-expressing cells. Release is not spontaneous.
S-nitroso-N-acetyl-D,L-penicillamine (SNAP) Spontaneous decomposition, accelerated by light and thiols~37 hours (can be shorter with glutathione)[3]Light, Thiols[3]Slower, more sustained NO release.[3]
S-Nitrosoglutathione (GSNO) Spontaneous decomposition, influenced by various factorsVariableMetal ions, reducing agents, light, heat, pH[4]An endogenous NO carrier.[4]
Spermine NONOate (SPER/NO) Spontaneous decomposition at physiological pH~37 minutes[3]Protons (physiological pH)[5]Rapid NO release.[3]
Diethylamine NONOate (DEA/NO) Spontaneous decomposition at physiological pH~3.9 minutes[3]Protons (physiological pH)[5]Very rapid NO release.[3]

Experimental Protocols

To validate the efficacy of this compound as an NO donor in your specific cell culture model, the following experimental protocols are recommended.

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This assay measures nitrite (B80452), a stable and quantifiable end-product of NO in aqueous solutions.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Plate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Plate cells at the desired density in a 96-well plate and incubate overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or other NO donors. Include a vehicle control.

  • Sample Collection: At different time points (e.g., 1, 2, 4, 8, 24 hours), collect 50 µL of the cell culture supernatant.

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the same cell culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well of a new 96-well plate containing samples and standards. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 2: Assessment of Biological Activity via cGMP Measurement

This protocol determines the biological efficacy of the released NO by quantifying the intracellular levels of its second messenger, cGMP.

Materials:

  • cGMP enzyme immunoassay (EIA) kit

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Cell lysis buffer

  • This compound and other NO donors

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM for 30 minutes) to prevent cGMP degradation.[3]

  • NO Donor Treatment: Add varying concentrations of this compound or other NO donors to the cells and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cGMP EIA kit.

  • cGMP Quantification: Perform the cGMP EIA as per the manufacturer's protocol.

  • Data Analysis: Calculate the cGMP concentration for each sample and plot a dose-response curve to determine the EC50 value for each NO donor.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

NO_Signaling_Pathway This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Oxidation NO Nitric Oxide (NO) CYP450->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

Caption: this compound NO signaling pathway.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow A Seed Cells B Treat with NO Donor (e.g., this compound) A->B C Collect Supernatant at Time Points B->C E Add Griess Reagent A C->E D Prepare Nitrite Standard Curve D->E F Add Griess Reagent B E->F G Measure Absorbance (540 nm) F->G H Calculate Nitrite Concentration G->H

Caption: Workflow for the Griess assay.

cGMP_Assay_Workflow cluster_workflow cGMP Assay Workflow A Seed Cells B Pre-treat with IBMX A->B C Treat with NO Donor B->C D Lyse Cells C->D E Perform cGMP EIA D->E F Analyze Data (Dose-Response) E->F

Caption: Workflow for the cGMP assay.

References

A Comparative Guide to the Biological Activity of Amidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amidoxime (B1450833) derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. Their structural features make them attractive candidates for drug discovery and development, with demonstrated potential in anticancer, antimicrobial, and enzyme inhibition applications. This guide provides an objective comparison of the biological performance of various amidoxime derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Antiproliferative Activity of Amidoxime Derivatives

A study by Kovačić et al. (2021) investigated the antiproliferative effects of a series of novel 1,2,3-triazolyl-appended N- and O-heterocycles, including several amidoxime derivatives, against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify the cytotoxic effects of these compounds.

Data Presentation: Antiproliferative Activity of Amidoxime Derivatives (IC50 in µM)

CompoundHeLa (Cervical Carcinoma)SW620 (Colorectal Adenocarcinoma)A549 (Lung Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)HFF (Human Foreskin Fibroblasts)
Aryl Amidoxime 12 > 10049.3 ± 2.1> 100> 100> 100
Indole Monoamidoxime 14 76.4 ± 3.565.2 ± 2.8> 100> 100> 100
Indole Diamidoxime 17 85.1 ± 4.258.7 ± 3.1> 100> 100> 100
Quinoline Monoamidoxime 18 > 100> 1006.52 ± 0.3> 100> 100
Quinoline Diamidoxime 20 7.15 ± 0.47.24 ± 0.5> 100> 100> 100
5-Fluorouracil (5-FU) 3.2 ± 0.24.5 ± 0.38.7 ± 0.56.1 ± 0.4> 100

Data extracted from Kovačić et al., 2021.[1]

From this dataset, it is evident that the antiproliferative activity of amidoxime derivatives is significantly influenced by their core heterocyclic structure. Notably, quinoline-based amidoximes, particularly the diamidoxime derivative 20 , exhibited the most potent activity against HeLa and SW620 cell lines, with IC50 values in the low micromolar range.[1] Importantly, these compounds generally displayed lower toxicity towards non-cancerous human foreskin fibroblasts (HFF), suggesting a degree of selectivity for cancer cells.

Experimental Protocols: Antiproliferative Activity Assessment

The antiproliferative activity of the amidoxime derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Human tumor cell lines (HeLa, SW620, A549, HepG2) and non-tumor HFF cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the amidoxime derivatives or the reference drug, 5-Fluorouracil, and incubated for an additional 72 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.[2][3][4]

  • Formazan (B1609692) Solubilization: The culture medium was removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The reference wavelength was 630 nm.[2]

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with amidoxime derivatives incubation_24h->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h mtt_addition Add MTT solution incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize formazan crystals incubation_4h->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation end End ic50_calculation->end Apoptosis_Signaling_Pathway cluster_pathway Potential Apoptotic Signaling Pathway amidoxime Amidoxime Derivatives bax ↑ Bax (Pro-apoptotic) amidoxime->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) amidoxime->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis MIC_Assay_Workflow cluster_workflow Broth Microdilution Assay Experimental Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of compounds prepare_inoculum->serial_dilution inoculation Inoculate microtiter plate serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually assess bacterial growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Formamidoxime Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of chemical entities is paramount. Formamidoxime, a molecule of interest in various chemical syntheses, requires robust analytical methods for its detection and quantification. When multiple analytical methods are employed across different stages of development or in different laboratories, a thorough cross-validation is essential to ensure data consistency and integrity.

Due to a lack of extensive, publicly available comparative studies on analytical methods specifically for this compound, this guide presents a hypothetical cross-validation plan between two of the most common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental protocols and performance data presented herein are based on established methodologies for structurally similar compounds, such as formamide (B127407) and other oximes, and are intended to provide a practical framework for researchers.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the hypothetical performance of HPLC-UV and GC-MS methods for the detection of this compound.

Performance CharacteristicHPLC-UVGC-MS
**Linearity (R²) **> 0.998> 0.999
Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision - Repeatability (% RSD) < 2.0%< 3.0%
Precision - Intermediate (% RSD) < 3.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical data. Below are hypothetical, yet plausible, protocols for the determination of this compound using HPLC-UV and GC-MS.

Hypothetical HPLC-UV Method Protocol

This method is suitable for the routine quantification of this compound in solution.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a diluent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 95% water with 0.1% formic acid and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm.

Hypothetical GC-MS Method Protocol

This method offers higher sensitivity and selectivity, which is particularly useful for detecting trace amounts of this compound.

1. Sample Preparation and Derivatization:

  • Prepare standard and sample solutions in a suitable solvent (e.g., methanol).

  • To 100 µL of the solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to convert the polar oxime into a more volatile silyl (B83357) derivative.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Cross-Validation Workflow

Cross-validation is a formal process to demonstrate that two different analytical methods yield comparable results.[1] This is crucial when data from different methods will be used interchangeably or combined in a single study.

Cross-Validation Workflow A Define Cross-Validation Protocol (Acceptance Criteria, Samples) B Prepare a Set of Quality Control (QC) and Incurred Samples A->B C Analyze Samples using Reference Method (e.g., HPLC-UV) B->C D Analyze the Same Samples using Comparator Method (e.g., GC-MS) B->D E Statistically Compare the Results (e.g., Bland-Altman, Regression) C->E D->E F Do Results Meet Pre-defined Acceptance Criteria? E->F G Methods are Considered Interchangeable F->G Yes H Investigate Discrepancies and Re-evaluate Methods F->H No

Caption: A generalized workflow for the cross-validation of two analytical methods.

Principles and Acceptance Criteria for Cross-Validation

The goal of cross-validation is to assess the agreement between two analytical methods.[1] According to regulatory guidelines from bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH), the acceptance criteria for cross-validation typically involve:

  • Accuracy: The mean concentration at each QC level from the comparator method should be within ±15% of the value obtained by the reference method.

  • Precision: The coefficient of variation (%CV) of the measurements should not exceed 15%.

For a successful cross-validation, it is recommended that at least two-thirds of the results from the QC samples fall within the acceptance criteria.

Conclusion

While this guide provides a hypothetical framework for the cross-validation of analytical methods for this compound detection, it underscores the critical elements and procedures that researchers should consider. The choice between an HPLC-UV and a GC-MS method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and throughput considerations. It is imperative that any analytical method be thoroughly validated according to ICH guidelines to ensure the generation of reliable and reproducible data.[2][3][4][5] This comparative guide serves as a starting point for the development and implementation of a robust analytical strategy for this compound.

References

A Comparative Analysis of Formamidoxime in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of formamidoxime's behavior in different solvent systems, focusing on its solubility, stability, and reactivity. The information is intended to assist researchers in selecting appropriate solvents for experimental work, formulation, and synthesis involving this versatile molecule. This compound, the simplest amidoxime, is a crucial building block in medicinal chemistry, often used as a bioisostere for carboxylic acids and recognized for its role as a nitric oxide (NO) donor.[1][2]

Data Presentation: Physicochemical Properties

The selection of a solvent is critical as it directly impacts the solubility and stability of this compound. Its polar functional groups—an amino group and a hydroxyimino group—dictate its behavior in various media.[1] The compound is generally soluble in polar organic solvents and moderately soluble in water, but its sensitivity to moisture, which can lead to hydrolysis, is a key consideration.[3]

PropertyWaterEthanol (B145695)Diethyl Ether
Solubility ModerateSolubleSoluble
Stability Sensitive to moisture; can undergo hydrolysis.[3]Generally stable, but moisture should be limited.Generally stable, but moisture should be limited.
Key Considerations Aqueous solutions can facilitate hydrolysis, potentially accelerated by pH.A common solvent for reactions and analysis due to good solvating power.A less polar option, suitable for extractions or reactions with non-polar reagents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing the properties of this compound in different solvents.

Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, acetonitrile, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully extract a clear aliquot of the supernatant. To remove any suspended solids, filter the aliquot through a 0.22 µm syringe filter or centrifuge it at high speed.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.

Stability Analysis (Forced Degradation Study)

This protocol is designed to evaluate the stability of this compound in different solvents under stress conditions, primarily focusing on hydrolysis.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in the desired solvents (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer, water, ethanol with controlled water content).

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze each aliquot using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

  • Data Evaluation: Plot the concentration of this compound against time for each solvent system. The rate of degradation can be determined from the slope of this plot, providing a quantitative measure of stability. The primary degradation pathway for formamides is hydrolysis, which yields formic acid and the corresponding amine.[4]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and chemical transformations.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_sol Solubility cluster_stab Stability cluster_results 3. Data Comparison prep Weigh this compound solv1 Solvent 1 (e.g., Water) prep->solv1 Add excess to solv2 Solvent 2 (e.g., Ethanol) prep->solv2 Add excess to solv3 Solvent 3 (e.g., DMSO) prep->solv3 Add excess to shake Shake-Flask Equilibration solv1->shake degrade Forced Degradation (Temp, Time) solv1->degrade solv2->shake solv2->degrade solv3->shake solv3->degrade quant_sol Quantify (HPLC) shake->quant_sol Filter & Analyze comp Compare Results: - Solubility (mg/mL) - Stability (t½) quant_sol->comp quant_stab Monitor Degradation (HPLC) degrade->quant_stab quant_stab->comp

Caption: Workflow for comparative analysis of this compound.

The primary degradation pathway for this compound, especially in the presence of water, is hydrolysis.[3][4] This reaction cleaves the C=N bond, breaking the molecule into smaller components.

G r1 This compound (H₂N-CH=NOH) h2o + H₂O (Water) p1 Formic Acid (HCOOH) r1->p1 Hydrolysis p2 Hydroxylamine (NH₂OH)

Caption: Primary hydrolytic degradation pathway for this compound.

References

Performance Evaluation of Formamidoxime-Based Metal Adsorbents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating issue of heavy metal contamination in water sources necessitates the development of efficient and cost-effective remediation technologies. Among the various materials being explored, formamidoxime-based adsorbents have emerged as a promising class due to their high affinity for a wide range of metal ions. This guide provides an objective comparison of the performance of this compound-based adsorbents with other common alternatives, supported by experimental data and detailed methodologies.

Comparative Performance of Metal Adsorbents

The efficacy of an adsorbent is determined by several key performance indicators, including its adsorption capacity, selectivity for target metals, and reusability. The following tables summarize the quantitative performance of this compound-based adsorbents in comparison to other widely used materials such as activated carbon, zeolites, and chitosan-based adsorbents.

Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
This compound-Based Adsorbents
Amidoximated PolyacrylonitrileCu(II)25.65[1]
Pb(II)25.16[1]
Cd(II)123.23[1]
Amidoxime-Functionalized Silica (B1680970) AerogelPb(II)252.55[1]
Cu(II)247.81[1]
Amidoxime-Modified MWCNTsU(VI)67.9[2]
Amidoximated LDPE SheetZn(II)21.07[3]
Cu(II)7.98[3]
As(III)1.07[3]
Pb(II)0.855[3]
Activated Carbon
Commercial Activated CarbonPb(II)>100 (Implied)[4]
Cu(II)~40-60[4]
Cd(II)~20-40[4]
Zeolites
Natural Zeolite (Clinoptilolite)Pb(II)Varies (geological origin)[5]
Cd(II)Varies (geological origin)[5]
Cr(III), Cr(VI)Varies (geological origin)[5]
As(III), As(V)Varies (geological origin)[5]
Hg(II)Varies (geological origin)[5]
Ni(II)Varies (geological origin)[5]
Chitosan-Based Adsorbents
Chitosan (B1678972) BeadsCd(II)~150[6]
LigninPb(II)1865[6]
Zn(II)95[6]

Table 1: Comparative Maximum Adsorption Capacities of Various Adsorbents for Different Heavy Metal Ions.

Adsorbent MaterialSelectivity ProfileReference
This compound-Based Adsorbents High selectivity for U(VI) and V(V) in seawater.[7][8][9] The order of adsorption efficiency for some heavy metals is UO₂²⁺ > Pb²⁺ > Co²⁺ > Cu²⁺ > Cd²⁺.[3][3][7][8][9]
Zeolites Selectivity is influenced by pH. For a zeolite-g-polyacrylamide composite, the selectivity sequence changes with pH. For instance, at pH 5, the selectivity is Cu > Ni > Zn.[10]
Chitosan-Based Adsorbents Generally show good selectivity for heavy metals due to the presence of amine and hydroxyl functional groups.[8]
Activated Carbon Generally exhibits lower selectivity compared to functionalized adsorbents, with adsorption being more influenced by the physical properties of the ions.[4]

Table 2: Comparative Selectivity of Different Adsorbent Materials.

Adsorbent MaterialRegeneration Efficiency and ConditionsReference
This compound-Based Adsorbents Can be reused for more than 10 cycles with continuous adsorption-desorption-regeneration tests.[7] An amidoxime-functionalized silica aerogel maintained high removal efficiency for Pb(II) and Cu(II) after 12 consecutive cycles.[1][1][7]
Zeolites Can be regenerated, but the efficiency depends on the desorbing agent and the specific zeolite.[5]
Chitosan-Based Adsorbents Can be regenerated using acidic solutions to desorb the metal ions.[7]
Activated Carbon Regeneration is possible but can be energy-intensive (e.g., thermal regeneration) and may lead to a loss of adsorption capacity over cycles.[11]

Table 3: Reusability and Regeneration of Different Adsorbent Materials.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of adsorbent performance. Below are representative methodologies for the synthesis of this compound-based adsorbents and their evaluation in batch adsorption studies.

Synthesis of this compound-Based Adsorbents (Grafting Method)

This protocol describes a common method for preparing this compound adsorbents by radiation-induced grafting of acrylonitrile (B1666552) onto a polymer substrate, followed by conversion of the nitrile groups to amidoxime (B1450833) groups.

  • Substrate Preparation: The polymer substrate (e.g., polyethylene (B3416737) film) is washed with a suitable solvent (e.g., methanol) and deionized water to remove any surface impurities and then dried.

  • Grafting of Acrylonitrile: The cleaned substrate is immersed in a solution of acrylonitrile monomer. The concentration of the monomer and the solvent system can be varied. The mixture is then irradiated with a gamma source (e.g., Cobalt-60) at a specific dose to initiate the grafting polymerization of acrylonitrile onto the polymer backbone.

  • Amidoximation: The acrylonitrile-grafted polymer is then reacted with a solution of hydroxylamine (B1172632) hydrochloride in a suitable solvent system (e.g., a mixture of methanol (B129727) and water). The pH of the reaction mixture is adjusted to be alkaline (typically around 8-9) using a base like potassium hydroxide. The reaction is carried out at an elevated temperature (e.g., 60-80°C) for several hours to convert the nitrile groups (-CN) into amidoxime groups (-C(NH₂)=NOH).[12]

  • Washing and Drying: The resulting this compound-based adsorbent is thoroughly washed with deionized water to remove any unreacted chemicals and by-products and then dried in an oven at a moderate temperature.

Batch Adsorption Experiments

Batch adsorption experiments are conducted to determine the adsorption capacity and kinetics of the adsorbent.

  • Preparation of Metal Ion Solutions: Stock solutions of the target metal ions are prepared by dissolving their corresponding salts (e.g., Pb(NO₃)₂, CuSO₄·5H₂O) in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorption Test: A known amount of the adsorbent is added to a fixed volume of the metal ion solution of a specific initial concentration in a flask.

  • Parameter Variation: The experiment is typically carried out by varying key parameters one at a time, such as pH of the solution (adjusted using dilute HCl or NaOH), contact time, initial metal ion concentration, and adsorbent dosage.

  • Agitation and Equilibration: The flasks are agitated in a shaker at a constant speed and temperature for a predetermined period to allow the adsorption process to reach equilibrium.

  • Analysis: After the specified contact time, the adsorbent is separated from the solution by filtration or centrifugation. The residual concentration of the metal ion in the supernatant is then determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ is the initial concentration of the metal ion (mg/L)

    • Cₑ is the equilibrium concentration of the metal ion (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of metal ion adsorption, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Adsorbent Synthesis cluster_evaluation Performance Evaluation cluster_regeneration Reusability Study S1 Polymer Substrate Preparation S2 Acrylonitrile Grafting S1->S2 S3 Amidoximation Reaction S2->S3 S4 Washing and Drying S3->S4 E1 Batch Adsorption Experiments S4->E1 E2 Varying Parameters (pH, Time, Conc.) E1->E2 E3 Metal Concentration Analysis (AAS/ICP) E2->E3 E4 Data Analysis (Kinetics, Isotherms) E3->E4 R1 Desorption of Metal Ions E4->R1 R2 Adsorbent Regeneration R1->R2 R3 Multiple Adsorption-Desorption Cycles R2->R3 R3->E1 Re-evaluation

Experimental workflow for evaluating this compound-based adsorbents.

Metal_Binding_Mechanism cluster_adsorbent This compound Group cluster_metal Metal Ion in Solution cluster_complex Chelation Complex N1 N-OH C Adsorbent-Metal Complex N1->C Coordination Bond N2 NH2 N2->C Coordination Bond M M^n+ M->C

References

side-by-side comparison of formamidoxime synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formamidoxime, the simplest amidoxime, serves as a crucial building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and precursor availability. This guide provides a side-by-side comparison of two prominent methods for the synthesis of this compound: the reaction of hydrogen cyanide with hydroxylamine (B1172632) and the reaction of formamidine (B1211174) hydrochloride with hydroxylamine.

At a Glance: Comparative Synthesis Data

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, offering a clear comparison of their efficiency and reaction parameters.

ParameterMethod 1: From Hydrogen CyanideMethod 2: From Formamidine Hydrochloride
Starting Materials Hydrogen Cyanide, Hydroxylamine Hydrochloride, Sodium CarbonateFormamidine Hydrochloride, Hydroxylamine Hydrochloride, Sodium Hydroxide
Solvent EthanolEthanol
Reaction Temperature 60-80 °CNot specified (typically room temperature to mild heating)
Reaction Time Several hoursNot specified
Reported Yield Up to 98% (for general amidoximes)High (specific yield for this compound not detailed)
Key Advantages High potential yield, readily available starting materials.Avoids the use of highly toxic hydrogen cyanide.
Key Disadvantages Use of extremely toxic and volatile hydrogen cyanide.Requires prior synthesis of formamidine hydrochloride.

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow of the two compared synthesis methods for this compound.

formamidoxime_synthesis_comparison This compound Synthesis Pathways cluster_0 Method 1: From Nitrile cluster_1 Method 2: From Amidine Salt HCN Hydrogen Cyanide Reaction1 Reaction HCN->Reaction1 NH2OH_HCl1 Hydroxylamine Hydrochloride NH2OH_HCl1->Reaction1 Na2CO3 Sodium Carbonate Na2CO3->Reaction1 Ethanol1 Ethanol Ethanol1->Reaction1 Heating1 Heating (60-80°C) Formamidoxime1 This compound Heating1->Formamidoxime1 Reaction1->Heating1 Several hours Formamidine_HCl Formamidine Hydrochloride Reaction2 Reaction Formamidine_HCl->Reaction2 NH2OH_HCl2 Hydroxylamine Hydrochloride NH2OH_HCl2->Reaction2 NaOH Sodium Hydroxide NaOH->Reaction2 Ethanol2 Ethanol Ethanol2->Reaction2 Formamidoxime2 This compound Reaction2->Formamidoxime2 start Select Synthesis Route start->HCN start->Formamidine_HCl

Caption: Comparative workflow of this compound synthesis.

Experimental Protocols

Below are detailed experimental methodologies for the two compared synthesis routes.

Method 1: Synthesis from Hydrogen Cyanide and Hydroxylamine

This classical approach is widely cited for the preparation of amidoximes and is known for its potential for high yields.[1]

Procedure:

  • In a suitable reaction vessel, a mixture of a nitrile (in this case, hydrogen cyanide), hydroxylamine hydrochloride, and sodium carbonate is prepared in an alcoholic solvent, such as ethanol.[1]

  • The reaction mixture is heated to a temperature between 60-80 °C.[1]

  • The reaction is allowed to proceed for several hours with stirring.

  • Upon completion, the reaction mixture is worked up to isolate the this compound product. This typically involves removal of the solvent, followed by purification steps such as recrystallization or chromatography.

Note: While this method can provide high yields for amidoximes in general (up to 98%), the use of hydrogen cyanide necessitates extreme caution due to its high toxicity and volatility.[1]

Method 2: Synthesis from Formamidine Hydrochloride and Hydroxylamine

This method offers a potentially safer alternative by avoiding the direct handling of hydrogen cyanide. It utilizes a pre-formed amidine salt as the starting material.

Procedure:

  • Formamidine hydrochloride is dissolved in a suitable solvent, typically an alcohol like ethanol.

  • An aqueous solution of hydroxylamine hydrochloride is prepared.

  • A base, such as sodium hydroxide, is added to the hydroxylamine hydrochloride solution to generate the free hydroxylamine.

  • The hydroxylamine solution is then added to the solution of formamidine hydrochloride.

  • The reaction is stirred at ambient or slightly elevated temperatures until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

  • The product, this compound, is then isolated and purified from the reaction mixture.

Discussion of Synthesis Methods

The choice between these two synthetic routes for this compound will largely depend on the available laboratory facilities, safety considerations, and the desired scale of the synthesis.

The synthesis from hydrogen cyanide is a well-established and high-yielding method for a broad range of amidoximes.[1] The starting materials are readily available and inexpensive. However, the extreme toxicity of hydrogen cyanide is a significant drawback and requires specialized handling procedures and equipment, making it less suitable for standard laboratory settings.

The synthesis from formamidine hydrochloride provides a significant safety advantage by circumventing the use of hydrogen cyanide. Formamidine hydrochloride can be prepared from less hazardous materials. While specific yield data for the conversion of formamidine hydrochloride to this compound is not as extensively documented in readily available literature as the nitrile route, it is presented as a viable pathway for the formation of amidoximes.[1] The overall efficiency of this route would also need to take into account the synthesis of the formamidine hydrochloride precursor itself.

References

validation of formamidoxime's mechanism of action in a specific assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of formamidoxime's mechanism of action, focusing on its role as a nitric oxide (NO) donor and its potential interaction with the arginase pathway. We present available data, detail relevant experimental protocols, and offer a framework for validating its activity in specific assays.

Proposed Mechanism of Action of this compound

This compound is proposed to function primarily as a nitric oxide (NO) donor. This mechanism is supported by in vivo studies demonstrating its ability to induce dose-dependent reductions in blood pressure, an effect partially attributed to NO. The vasorelaxant properties of this compound are significantly diminished by inhibitors of nitric oxide synthase (L-NAME) and soluble guanylate cyclase (methylene blue), further implicating the NO-cGMP signaling pathway in its mode of action.[1]

The release of nitric oxide from amidoxime (B1450833) compounds is thought to be mediated by cytochrome P450 enzymes.[2] This metabolic conversion would lead to the downstream effects associated with NO, including the activation of soluble guanylate cyclase (sGC), increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, and subsequent vasodilation.

A secondary, yet unconfirmed, mechanism could involve the inhibition of arginase. Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. Inhibition of arginase would increase the bioavailability of L-arginine for NOS, thereby promoting NO production. To date, there is no direct evidence to suggest that this compound inhibits arginase.

Comparative Data

To validate the mechanism of action of this compound, its performance should be compared against well-characterized compounds, such as a standard NO donor (e.g., Sodium Nitroprusside) and a potent arginase inhibitor (e.g., Nω-hydroxy-nor-L-arginine, nor-NOHA).

Table 1: Comparison of Nitric Oxide Donor Properties

FeatureThis compoundSodium Nitroprusside (SNP)
NO Release Mechanism Proposed to be via enzymatic (cytochrome P450) conversion.[2]Spontaneous release of NO, particularly in the presence of reducing agents or light.
Vasodilation Induces dose-dependent vasodilation, partially inhibited by L-NAME and methylene (B1212753) blue.[1]Potent vasodilator, acting directly on vascular smooth muscle.
NO Quantification (Griess Assay) No direct quantitative data available in the public domain.Readily quantifiable, with NO release influenced by various factors.

Table 2: Comparison of Arginase Inhibition Properties

FeatureThis compoundNω-hydroxy-nor-L-arginine (nor-NOHA)
Arginase Inhibition No direct evidence of inhibition.Potent and well-characterized competitive inhibitor of both arginase I and II.
Effect on NO Production Unknown, hypothesized to potentially increase NO by sparing L-arginine.Increases NO production in cellular models by increasing L-arginine availability for NOS.
IC₅₀ (Arginase I) Not determined.~10-12 µM
IC₅₀ (Arginase II) Not determined.~10 µM

Experimental Protocols for Mechanism Validation

Nitric Oxide Donor Activity Assay (Griess Assay)

This assay indirectly quantifies NO production by measuring the concentration of its stable breakdown product, nitrite (B80452) (NO₂⁻).[3][4]

Protocol:

  • Sample Preparation: Prepare solutions of this compound and a positive control (e.g., Sodium Nitroprusside) at various concentrations in a suitable buffer (e.g., PBS). Include a vehicle control.

  • Incubation: Incubate the solutions under controlled conditions (e.g., 37°C) for a defined period to allow for NO release and conversion to nitrite.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Add the Griess reagent to the incubated samples and standards.

  • Measurement: After a short incubation period (10-15 minutes) at room temperature, protected from light, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.

Arginase Inhibition Assay

This assay measures the activity of arginase by quantifying the amount of urea (B33335) produced from the hydrolysis of L-arginine.

Protocol:

  • Enzyme Activation: Activate purified arginase enzyme by incubation with MnCl₂.

  • Reaction Mixture: Prepare a reaction mixture containing activated arginase, L-arginine, and varying concentrations of the test compound (this compound) or a known inhibitor (e.g., nor-NOHA).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a strong acid.

  • Urea Quantification: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) and heat the samples.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of arginase inhibition and determine the IC₅₀ value for the test compound.

Endothelial Cell-Based Vasodilation Assay (Aortic Ring Assay)

This ex vivo assay assesses the vasorelaxant effects of a compound on isolated aortic rings.

Protocol:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Contraction: Induce contraction of the aortic rings with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Inhibition: To confirm the NO-mediated pathway, pre-incubate some aortic rings with an inhibitor such as L-NAME (NOS inhibitor) or ODQ (sGC inhibitor) before adding this compound.[5][6]

  • Measurement: Record the changes in tension of the aortic rings to determine the vasorelaxant response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate EC₅₀ values.

Visualizing the Pathways and Workflows

Signaling Pathways

cluster_0 This compound Metabolism cluster_1 NO Signaling Pathway cluster_2 Arginase Pathway (Hypothetical Interaction) This compound This compound Cytochrome P450 Cytochrome P450 This compound->Cytochrome P450 Metabolized by Arginase Arginase This compound->Arginase Potential Inhibition (?) Nitric Oxide (NO) Nitric Oxide (NO) Cytochrome P450->Nitric Oxide (NO) Releases Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates GTP to cGMP GTP to cGMP Soluble Guanylate Cyclase (sGC)->GTP to cGMP Converts Vasodilation Vasodilation GTP to cGMP->Vasodilation Leads to L-Arginine L-Arginine L-Arginine->Arginase Substrate for Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) L-Arginine->Nitric Oxide Synthase (NOS) Substrate for Urea + L-Ornithine Urea + L-Ornithine Arginase->Urea + L-Ornithine Nitric Oxide Synthase (NOS)->Nitric Oxide (NO)

Caption: Proposed signaling pathways for this compound's mechanism of action.

Experimental Workflows

cluster_0 Griess Assay Workflow cluster_1 Arginase Inhibition Assay Workflow A Prepare Samples (this compound, Controls) B Incubate to Allow NO Release A->B C Add Griess Reagent B->C D Measure Absorbance (540 nm) C->D E Quantify Nitrite D->E F Activate Arginase G Incubate with L-Arginine & Inhibitor F->G H Stop Reaction G->H I Quantify Urea H->I J Determine IC50 I->J

Caption: Experimental workflows for key validation assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of formamidoxime and related amidoxime (B1450833) compounds, supported by available experimental data. This document summarizes quantitative cytotoxicity findings, details common experimental protocols, and visualizes a key potential signaling pathway.

While this compound represents the simplest structure in the amidoxime class of compounds, publicly available, peer-reviewed literature lacks specific quantitative data (e.g., IC50 values) on its cytotoxic effects on cancer cell lines. However, several studies have investigated the cytotoxic potential of more complex amidoxime derivatives, revealing promising anti-proliferative activities. This guide focuses on these derivatives to provide a comparative overview of the cytotoxicity of this compound class.

Quantitative Cytotoxicity Data

The cytotoxic effects of various amidoxime derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The data below, extracted from a study on 1,2,3-triazolyl-appended N- and O-heterocycles, highlights the cytotoxic potential of certain quinoline (B57606) amidoximes.[1]

CompoundCell LineIC50 (µM)[1]Compound Type
Quinoline Amidoxime 18 A5496.52Monoamidoxime
Quinoline Amidoxime 20 HeLa7.15Diamidoxime
Quinoline Amidoxime 20 SW6207.24Diamidoxime
Quinoline Monoamidoxime 19 HFFNo inhibitory effectMonoamidoxime
Quinoline Diamidoxime 20 HFFNo cytostatic effectDiamidoxime
  • A549: Human lung adenocarcinoma

  • HeLa: Human cervical carcinoma

  • SW620: Human colorectal adenocarcinoma

  • HFF: Human foreskin fibroblasts (non-tumor cells)

Notably, quinoline amidoximes 18 and 20 demonstrated significant antiproliferative effects on lung, cervical, and colorectal cancer cell lines.[1] Importantly, quinoline diamidoxime 20 exhibited no cytostatic effect on normal human foreskin fibroblasts, suggesting a degree of selectivity for cancer cells.[1] In contrast, coumarine amidoximes 21 and 22 showed no cytostatic activity in the same study.[1] Generally, the antiproliferative activity of the tested amidoximes was found to be reduced compared to their corresponding amidine analogues.[1]

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to determine the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and control substances. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

AlamarBlue™ (Resazurin) Assay

The AlamarBlue™ assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin (B115843) to measure the metabolic activity of living cells. In viable cells, resazurin is reduced to the highly fluorescent resorufin (B1680543).

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24 to 72 hours).

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.

  • Incubation with Reagent: Incubate the plate for 1-4 hours, or longer for cells with lower metabolic activity, protected from direct light.

  • Measurement: Measure either the fluorescence (excitation 530-560 nm, emission 590 nm) or the absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: The level of metabolic activity is proportional to the amount of resorufin produced. Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Potential Signaling Pathway

A potential mechanism for the cytotoxic action of amidoximes involves the intracellular release of nitric oxide (NO). NO is a signaling molecule that can induce apoptosis through various pathways. One such pathway involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). PKG can then modulate the activity of downstream targets, including proteins involved in the regulation of apoptosis.

G Potential Cytotoxic Signaling Pathway of Amidoximes cluster_0 Extracellular cluster_1 Intracellular Amidoxime Amidoxime Derivative Enzymatic_Conversion Enzymatic Conversion (e.g., Cytochrome P450) Amidoxime->Enzymatic_Conversion Cellular Uptake NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis Induces Enzymatic_Conversion->NO Release

Caption: Potential mechanism of amidoxime-induced cytotoxicity via nitric oxide signaling.

References

Safety Operating Guide

Proper Disposal of Formamidoxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of formamidoxime is critical to ensure laboratory safety and environmental protection. This compound is a hazardous chemical that requires careful handling and adherence to specific disposal protocols. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste, aligned with standard laboratory safety practices.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[1][2] All handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[3] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Hazard CategoryGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity H302: Harmful if swallowed[1][2]Wear tightly fitting safety goggles or a face shield.[1][4]
H312: Harmful in contact with skin[1][2]Wear nitrile gloves (check manufacturer's compatibility chart) and a fully buttoned lab coat.[3]
H332: Harmful if inhaled[1][2]Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]
Carcinogenicity H351: Suspected of causing cancer[1][2]All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][3]

Operational Plan for this compound Disposal

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Discharging this compound into sewer systems is strictly prohibited.[1]

Step 1: Waste Collection

  • Pure this compound and Concentrated Solutions: Collect all waste this compound, whether in pure form or in concentrated solutions, in a dedicated, sealable, and airtight hazardous waste container.[3]

  • Contaminated Solid Waste: Any materials contaminated with this compound, such as gloves, kimwipes, and absorbent pads, must be treated as hazardous waste. Place these items in a separate, impervious container, clearly labeled as this compound-contaminated waste.[5]

  • Empty Containers: Empty containers that once held this compound must also be disposed of as hazardous waste. These containers should be triple-rinsed with a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous waste. The rinsed container should then be securely capped and labeled.[1]

Step 2: Waste Storage and Labeling

  • Container Material: Use chemically resistant containers for waste collection. Borosilicate glass or high-density polyethylene (B3416737) (HDPE) are generally suitable for a wide range of chemicals and are recommended for this compound waste in the absence of specific compatibility data.[6][7]

  • Labeling: Immediately upon adding waste to a container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Carcinogen")

    • The date when waste was first added to the container

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. While specific incompatibilities for this compound are not well-documented, as a precaution, store it away from strong acids, bases, and oxidizing agents.[3][8] The storage area should have secondary containment to prevent spills.

Step 3: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]

  • Documentation: Complete any necessary chemical collection or waste manifest forms as required by your institution and local regulations.

Experimental Protocols: Spill and Emergency Procedures

Small Spills (within a chemical fume hood):

  • Assess the Situation: Ensure you have the appropriate training and PPE to handle the spill.

  • Containment: Confine the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[8]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform others in the vicinity and activate the nearest fire alarm if necessary.

  • Seek Assistance: Contact your institution's EHS or emergency response team.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Seek immediate medical attention.[1]

Logical Workflow for this compound Disposal

Formamidoxime_Disposal_Workflow cluster_Lab_Operations Laboratory Operations cluster_Waste_Management Waste Management & Disposal Waste_Generation Waste Generation (Pure, Solutions, Contaminated Solids) Waste_Segregation Segregate Waste Types (Liquid vs. Solid) Waste_Generation->Waste_Segregation Step 1 Waste_Collection Collect in Labeled, Compatible Containers Waste_Segregation->Waste_Collection Step 2 Temporary_Storage Store in Designated Satellite Accumulation Area Waste_Collection->Temporary_Storage Step 3 EHS_Notification Contact EHS for Pickup Temporary_Storage->EHS_Notification Step 4 Final_Disposal Professional Disposal (Incineration) EHS_Notification->Final_Disposal Step 5

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Formamidoxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Formamidoxime, a key reagent in various chemical syntheses, requires meticulous handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these procedural, step-by-step guidelines is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRequired if there is a splash hazard to the face.[2]
Skin Protection GlovesHandle with gloves. Gloves must be inspected prior to use. Nitrile gloves are often recommended for incidental contact.[1][2]
Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat should be worn.[1][3]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of a spill, wear respiratory protection and avoid breathing vapors, mist, or gas.[4]

Safe Handling and Disposal Protocols

A systematic approach to handling and disposal is crucial for mitigating the risks associated with this compound.

Experimental Protocol: Step-by-Step Guidance for Safe Handling
  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and reagents before introducing this compound to the workspace.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid contact with skin and eyes.[3]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Keep the container tightly closed when not in use.[3]

  • Storage :

    • Store in a locked-up, cool, dry, and well-ventilated area.[1][3]

    • Keep away from incompatible materials such as oxidizing agents.[4]

  • Disposal :

    • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

    • Contaminated materials, such as gloves and wipes, should be collected in a designated, labeled, and impervious container for hazardous waste.[2]

Emergency Procedures: Spill Response Workflow

In the event of a this compound spill, a swift and organized response is critical to contain the hazard and prevent exposure. The following workflow diagram outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup (Trained Personnel Only) cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE If spill is manageable by trained personnel Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste According to Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: this compound Spill Response Workflow.

This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult the specific Safety Data Sheet for this compound and your organization's safety guidelines before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.